molecular formula C26H24ClN2Na2O6P B12783149 Tolvaptan Sodium Phosphate CAS No. 942619-79-6

Tolvaptan Sodium Phosphate

Cat. No.: B12783149
CAS No.: 942619-79-6
M. Wt: 572.9 g/mol
InChI Key: IHNKFKPPZJVMMZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolvaptan Sodium Phosphate is a useful research compound. Its molecular formula is C26H24ClN2Na2O6P and its molecular weight is 572.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

942619-79-6

Molecular Formula

C26H24ClN2Na2O6P

Molecular Weight

572.9 g/mol

IUPAC Name

disodium;[7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate

InChI

InChI=1S/C26H26ClN2O6P.2Na/c1-16-6-3-4-7-20(16)25(30)28-19-10-11-21(17(2)14-19)26(31)29-13-5-8-24(35-36(32,33)34)22-15-18(27)9-12-23(22)29;;/h3-4,6-7,9-12,14-15,24H,5,8,13H2,1-2H3,(H,28,30)(H2,32,33,34);;/q;2*+1/p-2

InChI Key

IHNKFKPPZJVMMZ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)OP(=O)([O-])[O-])C.[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tolvaptan Sodium Phosphate in Renal Collecting Duct Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolvaptan (B1682983) sodium phosphate (B84403), a prodrug of the selective vasopressin V2 receptor antagonist tolvaptan, represents a significant therapeutic advancement in the management of euvolemic and hypervolemic hyponatremia and in slowing the progression of autosomal dominant polycystic kidney disease (ADPKD). Its mechanism of action is centered on the principal cells of the renal collecting ducts, where it modulates water reabsorption by antagonizing the effects of arginine vasopressin (AVP). This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of tolvaptan, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: V2 Receptor Antagonism

Tolvaptan is a selective, competitive antagonist of the vasopressin V2 receptor.[1][2] In the renal collecting duct, AVP binds to the V2 receptor, a G-protein coupled receptor, initiating a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of principal cells.[3] This increases water permeability and reabsorption from the tubular fluid. Tolvaptan competitively blocks the binding of AVP to the V2 receptor, thereby inhibiting this entire downstream signaling pathway.[2][4] This antagonism leads to a decrease in the number of AQP2 channels in the apical membrane, resulting in increased free water excretion (aquaresis), a decrease in urine osmolality, and a subsequent increase in serum sodium concentration.[5]

Quantitative Data

The following tables summarize the key quantitative parameters that define the interaction of tolvaptan with the V2 receptor and its downstream effects.

Table 1: Tolvaptan Binding Affinity for Vasopressin Receptors

ParameterReceptorValueCell LineReference
Ki Human V20.43 nMHeLa[6]
Ki Human V1a12.3 nMHeLa[6]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Tolvaptan Inhibition of AVP-Induced cAMP Production

ParameterCell TypeAVP ConcentrationTolvaptan IC50Reference
IC50 Human ADPKD Cyst Epithelial Cells10⁻⁹ M~0.2 nM (10⁻¹⁰ M)

IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the response of an agonist by 50%.

Table 3: Dose-Response of Tolvaptan on AVP-Induced cAMP Accumulation in Human ADPKD Cells

Tolvaptan Concentration (M)Percent Inhibition of AVP-Induced cAMPReference
10⁻¹⁰~30%
10⁻⁹~43%
10⁻⁸100%

Table 4: Clinical Effects of Tolvaptan on Urine Osmolality

TreatmentBaseline Urine Osmolality (mOsm/kg)Post-Treatment Urine Osmolality (mOsm/kg)Change in Urine Osmolality (mOsm/kg)Reference
Tolvaptan404 ± 231153 ± 61-251[1]
Tolvaptan~500~200-250-200 to -300[5]

Signaling Pathways

The mechanism of action of tolvaptan can be visualized through the following signaling pathways.

Figure 1: Vasopressin V2 Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds to G_alpha_s Gαs V2R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2-containing Vesicle PKA->AQP2_vesicle Phosphorylates AQP2 Apical_Membrane Apical Membrane AQP2_vesicle->Apical_Membrane Translocation AQP2_channel Aquaporin-2 (AQP2) Apical_Membrane->AQP2_channel Insertion of Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Facilitates

Figure 1: Vasopressin V2 Receptor Signaling Pathway

Figure 2: Tolvaptan's Antagonistic Action Tolvaptan Tolvaptan V2R Vasopressin V2 Receptor Tolvaptan->V2R Competitively Blocks AVP Arginine Vasopressin (AVP) AVP->V2R Binding Inhibited Signaling_Cascade Downstream Signaling Cascade V2R->Signaling_Cascade Activation Blocked No_Water_Reabsorption Decreased Water Reabsorption Signaling_Cascade->No_Water_Reabsorption Leads to

Figure 2: Tolvaptan's Antagonistic Action

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of tolvaptan.

Radioligand Binding Assay for Vasopressin V2 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity of tolvaptan to the human vasopressin V2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from HeLa or HEK293 cells stably expressing the recombinant human vasopressin V2 receptor.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) with a specific activity of 40-60 Ci/mmol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Test Compound: Tolvaptan dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: High concentration of unlabeled Arginine Vasopressin (e.g., 1 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human V2 receptor to confluency.

    • Harvest cells and centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

    • Store membrane preparations at -80°C.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of unlabeled AVP (1 µM).

    • Competition: Add 50 µL of varying concentrations of tolvaptan.

  • Add 50 µL of [³H]-AVP (final concentration at or below its Kd, e.g., 1-2 nM) to all wells.

  • Add 100 µL of the V2 receptor membrane preparation (10-20 µg of protein per well) to all wells to initiate the binding reaction.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki value for tolvaptan using the Cheng-Prusoff equation.

Figure 3: Radioligand Binding Assay Workflow start Start prepare_membranes Prepare V2R-expressing Cell Membranes start->prepare_membranes setup_assay Set up 96-well plate: Total, Non-specific, Competition prepare_membranes->setup_assay add_radioligand Add [³H]-AVP setup_assay->add_radioligand add_membranes Add Cell Membranes (Initiate Reaction) add_radioligand->add_membranes incubate Incubate (30°C, 60 min) add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count_radioactivity Count Radioactivity filter_wash->count_radioactivity analyze_data Analyze Data (Calculate Ki) count_radioactivity->analyze_data end End analyze_data->end

Figure 3: Radioligand Binding Assay Workflow
cAMP Competitive Immunoassay

This protocol details a competitive enzyme immunoassay to quantify intracellular cAMP levels in response to AVP and tolvaptan in cultured renal cells.

Materials:

  • Cell Culture: Human ADPKD cyst epithelial cells or other suitable renal collecting duct cell lines.

  • Reagents: Arginine Vasopressin (AVP), Tolvaptan.

  • cAMP Assay Kit: A commercial competitive enzyme immunoassay (EIA) kit.

  • Lysis Buffer: As provided in the cAMP assay kit or a suitable alternative (e.g., 0.1 M HCl).

  • Microplate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 24-well plate and grow to confluence.

    • Pre-incubate the cells with varying concentrations of tolvaptan (e.g., 10⁻¹² to 10⁻⁷ M) for 30 minutes.

    • Stimulate the cells with a fixed concentration of AVP (e.g., 10⁻⁹ M) for 15 minutes.

  • Cell Lysis and cAMP Extraction:

    • Aspirate the medium and lyse the cells with lysis buffer.

    • Incubate for 10 minutes to ensure complete lysis and release of intracellular cAMP.

  • cAMP Quantification (following the manufacturer's protocol for the EIA kit):

    • Transfer the cell lysates to the antibody-coated microplate.

    • Add the cAMP-alkaline phosphatase conjugate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate for 1 hour.

    • Add the stop solution.

    • Measure the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the samples from the standard curve.

    • Calculate the percent inhibition of AVP-induced cAMP production by tolvaptan and determine the IC50.

Immunofluorescence Staining for Aquaporin-2 Translocation

This protocol describes a method for visualizing the subcellular localization of AQP2 in renal collecting duct cells to assess the effect of tolvaptan on its translocation to the apical membrane.

Materials:

  • Cell Culture: MDCK cells stably expressing AQP2 or primary cultures of renal collecting duct cells grown on permeable supports (e.g., Transwell inserts).

  • Reagents: dDAVP (a selective V2 receptor agonist), Tolvaptan.

  • Fixative: 4% paraformaldehyde in PBS.

  • Permeabilization Solution: 0.1% Triton X-100 in PBS.

  • Blocking Solution: 1% BSA in PBS.

  • Primary Antibody: Rabbit anti-AQP2 antibody.

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

  • Nuclear Stain: DAPI.

  • Mounting medium.

  • Confocal microscope.

Procedure:

  • Cell Culture and Treatment:

    • Grow cells to form a polarized monolayer on permeable supports.

    • Pre-treat cells with tolvaptan for 30-60 minutes.

    • Stimulate cells with dDAVP for 15-30 minutes.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 20 minutes.

    • Wash with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block with 1% BSA for 30 minutes.

    • Incubate with the primary anti-AQP2 antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

  • Imaging and Analysis:

    • Mount the permeable supports on microscope slides.

    • Image the cells using a confocal microscope.

    • Acquire z-stack images to visualize the apical and intracellular distribution of AQP2.

    • Quantify the fluorescence intensity at the apical membrane versus the cytoplasm to determine the extent of AQP2 translocation.

Conclusion

Tolvaptan sodium phosphate exerts its therapeutic effect through a well-defined mechanism of action in the renal collecting duct cells. As a potent and selective antagonist of the vasopressin V2 receptor, it effectively blocks the AVP-induced signaling cascade, leading to a reduction in cAMP levels and the prevention of aquaporin-2 water channel translocation to the apical membrane. This results in an increase in free water excretion, which is beneficial in treating hyponatremia and may slow cyst growth in ADPKD. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced aspects of tolvaptan's pharmacology and to explore the development of novel therapies targeting the vasopressin V2 receptor pathway.

References

Tolvaptan Sodium Phosphate: A Technical Guide to a Selective Vasopressin V2-Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolvaptan (B1682983) sodium phosphate (B84403) is a water-soluble prodrug of tolvaptan, a potent and selective vasopressin V2-receptor antagonist. This technical guide provides an in-depth overview of tolvaptan sodium phosphate, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. Quantitative data on its binding affinity, selectivity, and clinical efficacy are presented in structured tables. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are included to support further research and development in this area.

Introduction

Tolvaptan is a non-peptide, orally active antagonist of the arginine vasopressin (AVP) V2 receptor.[1] It is utilized in the treatment of euvolemic and hypervolemic hyponatremia, as well as to slow the progression of kidney function decline in adults with autosomal dominant polycystic kidney disease (ADPKD).[2] this compound (OPC-61815) was developed as a water-soluble phosphate ester prodrug of tolvaptan, designed for intravenous administration.[3] Upon administration, it is rapidly converted to the active moiety, tolvaptan, by alkaline phosphatases in the body.[3]

The therapeutic effect of tolvaptan stems from its ability to promote aquaresis, the excretion of electrolyte-free water, by blocking the action of vasopressin at the V2 receptors in the renal collecting ducts.[4] This guide delves into the technical details of this compound, providing a comprehensive resource for the scientific community.

Chemical Properties and Synthesis

This compound is the phosphate ester of tolvaptan. Its increased water solubility makes it suitable for intravenous formulation.

Chemical Structure of Tolvaptan:

Caption: Chemical structure of Tolvaptan.

Information regarding the detailed synthesis of tolvaptan and its prodrug, this compound, can be found in various patents and publications.[5] The synthesis generally involves the coupling of a substituted benzazepine core with a benzoic acid derivative.[5]

Mechanism of Action

Tolvaptan exerts its pharmacological effects by competitively blocking the binding of arginine vasopressin to the V2 receptors, which are primarily located on the basolateral membrane of the principal cells in the renal collecting ducts.[4]

cluster_cell Collecting Duct Principal Cell AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds & Activates Tolvaptan Tolvaptan Tolvaptan->V2R Blocks AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Phosphorylates & Mobilizes AQP2_channel AQP2 Water Channel (Apical Membrane) AQP2_vesicle->AQP2_channel Translocation Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Facilitates

Caption: V2-Receptor Signaling Pathway and Tolvaptan's Site of Action.

This blockade prevents the Gs protein-coupled activation of adenylyl cyclase, thereby inhibiting the production of cyclic AMP (cAMP).[1] The subsequent decrease in intracellular cAMP levels prevents the activation of protein kinase A (PKA) and the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.[6] The net result is a decrease in water reabsorption from the tubular fluid, leading to an increase in free water excretion (aquaresis) and a consequent increase in serum sodium concentration.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for tolvaptan and its prodrug.

Table 1: Receptor Binding Affinity and In Vitro Potency of Tolvaptan

ParameterReceptorValueSpeciesReference
KiHuman V20.43 nMHuman[7]
KiHuman V1a12.3 nMHuman[7]
Selectivity (V1a Ki / V2 Ki)-~29-foldHuman[1]
IC50 (AVP-induced cAMP production)Human V28.0 ± 2.7 nMHuman[8]
Binding Affinity of OPC-61815 vs. TolvaptanHuman V21/14thHuman[3]

Table 2: Pharmacokinetic Parameters of this compound (OPC-61815) and Tolvaptan

ParameterThis compound (OPC-61815)TolvaptanSpeciesReference
Water Solubility (25°C)72.4 mg/mL<0.0007 mg/mL-[3]
Time to Detection of Tolvaptan (post-IV OPC-61815)-< 5 minutesRats, Dogs[3]
Bioavailability of Tolvaptan (from IV OPC-61815)-57.7% (Rats), 50.9% (Dogs)Rats, Dogs[3]
Peak Plasma Concentration (Tmax)-2-4 hours (oral)Human[9]
Protein Binding-99%Human[9]
Metabolism-Primarily by CYP3AHuman[9]
Elimination Half-life (t1/2)-~5.5 - 6.2 hours (15 mg dose)Human[9]

Table 3: Clinical Efficacy of Tolvaptan in Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Clinical TrialParameterTolvaptan GroupPlacebo Groupp-valueReference
TEMPO 3:4Annual Rate of Change in Total Kidney Volume2.80%5.51%<0.001[6]
TEMPO 3:4Annual Rate of Decline in eGFR (mL/min/1.73 m²)-2.72-3.70<0.001[10]
REPRISEAnnual Rate of Decline in eGFR (mL/min/1.73 m²)-2.34-3.61<0.001[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize vasopressin V2-receptor antagonists like tolvaptan.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the vasopressin V2 receptor.

start Start prep_membranes Prepare Cell Membranes (Expressing V2 Receptors) start->prep_membranes incubate Incubate Membranes with: - Radiolabeled Ligand ([3H]AVP) - Unlabeled Test Compound (Tolvaptan) prep_membranes->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Analyze Data (Calculate IC50 and Ki) measure->analyze end End analyze->end

Caption: Workflow for a Radioligand Receptor Binding Assay.

Materials:

  • Membrane preparation from cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

  • Radiolabeled vasopressin, e.g., [³H]Arginine Vasopressin ([³H]AVP).

  • Unlabeled test compound (e.g., tolvaptan).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the V2 receptor in a hypotonic buffer and isolate the membrane fraction by centrifugation.

  • Incubation: In a 96-well plate, incubate a fixed concentration of [³H]AVP with varying concentrations of the unlabeled test compound and the membrane preparation in the assay buffer. Include wells for total binding (only [³H]AVP and membranes) and non-specific binding (with an excess of unlabeled AVP).

  • Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Aquaretic Activity in Rats

This protocol assesses the aquaretic effect of a test compound in a rat model.[11][12]

start Start acclimate Acclimate Rats to Metabolic Cages start->acclimate administer Administer Test Compound (e.g., Tolvaptan) or Vehicle acclimate->administer collect_urine Collect Urine at Timed Intervals administer->collect_urine measure_volume Measure Urine Volume collect_urine->measure_volume measure_osmolality Measure Urine Osmolality collect_urine->measure_osmolality analyze Analyze Data (Compare Treatment vs. Vehicle) measure_volume->analyze measure_osmolality->analyze end End analyze->end

Caption: Workflow for an In Vivo Aquaretic Activity Study in Rats.

Materials:

  • Male Sprague-Dawley rats.

  • Metabolic cages for urine collection.

  • Test compound (e.g., tolvaptan) and vehicle.

  • Osmometer.

Procedure:

  • Acclimation: House rats individually in metabolic cages for several days to acclimate.

  • Dosing: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage).

  • Urine Collection: Collect urine at specified time intervals (e.g., every 2 or 4 hours) for a defined period (e.g., 24 hours).

  • Measurements: For each urine sample, measure the volume and osmolality.

  • Data Analysis: Compare the urine volume and osmolality between the test compound-treated groups and the vehicle-treated group to determine the aquaretic effect.

Cell-Based cAMP Functional Assay

This assay measures the ability of a test compound to inhibit AVP-induced cAMP production in cells expressing the V2 receptor.[13]

Materials:

  • Cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

  • Arginine Vasopressin (AVP).

  • Test compound (e.g., tolvaptan).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Culture the V2 receptor-expressing cells to an appropriate confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Stimulate the cells with a fixed concentration of AVP (typically the EC₈₀) to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC₅₀ value for the inhibition of AVP-induced cAMP production.

Conclusion

This compound represents a significant advancement in the management of conditions characterized by fluid retention. Its formulation as a water-soluble prodrug allows for intravenous administration, providing a valuable therapeutic option for patients unable to take oral medications. The high selectivity of its active metabolite, tolvaptan, for the vasopressin V2 receptor ensures a targeted aquaretic effect with a favorable safety profile regarding electrolyte balance. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and clinicians working with this important class of drugs. Further research into the long-term efficacy and safety of tolvaptan and its prodrug will continue to refine their clinical applications.

References

An In-depth Technical Guide to the Discovery and Synthesis of Tolvaptan Sodium Phosphate Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolvaptan (B1682983), a selective vasopressin V2 receptor antagonist, is a cornerstone in the management of euvolemic and hypervolemic hyponatremia. However, its clinical utility is hampered by its poor water solubility, precluding intravenous administration in patients where oral intake is compromised. To circumvent this limitation, a water-soluble prodrug, tolvaptan sodium phosphate (B84403) (OPC-61815), was developed. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical/clinical evaluation of this important intravenous therapeutic agent. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and processes are presented to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Need for a Tolvaptan Prodrug

Tolvaptan is a potent, orally active, non-peptide vasopressin V2 receptor antagonist.[1] Its mechanism of action involves blocking the binding of arginine vasopressin (AVP) to the V2 receptors in the renal collecting ducts, which in turn inhibits the synthesis and translocation of aquaporin-2 water channels to the apical membrane.[2][3] This leads to aquaresis, the excretion of electrolyte-free water, thereby increasing serum sodium concentrations.[2]

Despite its efficacy, tolvaptan is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, exhibiting both low solubility and low permeability.[4] Its aqueous solubility is extremely low (50 ng/mL at 25 °C across a pH range of 2-12), which presents a significant challenge for developing an intravenous formulation.[4] An intravenous option is clinically valuable for patients with congestive heart failure or other conditions who are unable to take oral medications.[5] This clinical need drove the development of a water-soluble prodrug that could be administered intravenously and would rapidly convert to the active parent drug, tolvaptan, in vivo.

Discovery of Tolvaptan Sodium Phosphate (OPC-61815)

The prodrug strategy is a well-established approach in drug development to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. For poorly water-soluble drugs containing a hydroxyl group, such as tolvaptan, esterification to create phosphate esters is a common and effective method to dramatically increase aqueous solubility.

This compound, also known as OPC-61815, was designed as a water-soluble phosphate ester prodrug of tolvaptan.[4] The rationale is that the highly ionizable phosphate group would confer excellent water solubility to the molecule, making it suitable for intravenous formulation. Following administration, endogenous enzymes, primarily alkaline phosphatases, are expected to rapidly hydrolyze the phosphate ester bond, releasing the active tolvaptan into the circulation.

Synthesis of Tolvaptan and its Phosphate Prodrug

The synthesis of this compound involves a two-stage process: the synthesis of the parent drug, tolvaptan, followed by its phosphorylation.

Synthesis of Tolvaptan

Several synthetic routes for tolvaptan have been patented and published. A common approach involves the coupling of two key intermediates: 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine and 2-methyl-4-(2-methylbenzamido)benzoyl chloride.

Experimental Protocol: A Representative Synthesis of Tolvaptan

  • Step 1: Synthesis of 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine is reacted with 2-methylbenzoyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane.[6] The reaction mixture is stirred at room temperature, followed by aqueous workup and purification to yield the ketone intermediate.

  • Step 2: Reduction to Tolvaptan. The ketone intermediate from Step 1 is dissolved in an alcoholic solvent, such as methanol. A reducing agent, typically sodium borohydride, is added portion-wise at room temperature.[6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the pH is adjusted. The product, tolvaptan, is then extracted, purified by recrystallization, and dried.[6]

G cluster_synthesis Tolvaptan Synthesis Workflow A 1-(4-amino-2-methylbenzoyl)- 7-chloro-5-oxo-2,3,4,5-tetrahydro- 1H-1-benzazepine C Amidation Reaction A->C B 2-methylbenzoyl chloride B->C D 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]- 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one C->D Coupling E Reduction D->E Sodium Borohydride F Tolvaptan E->F

A simplified workflow for the synthesis of Tolvaptan.
Synthesis of this compound (OPC-61815)

While the precise, industrial-scale synthesis protocol for the phosphorylation of tolvaptan to its sodium phosphate prodrug is proprietary to Otsuka Pharmaceutical, a general synthetic strategy can be proposed based on standard organic chemistry principles for the phosphorylation of alcohols.

Proposed Experimental Protocol: Phosphorylation of Tolvaptan

  • Step 1: Phosphorylation. Tolvaptan is dissolved in an anhydrous aprotic solvent (e.g., pyridine, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C. A phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a protected phosphate derivative, is added dropwise. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature. The progress is monitored by TLC or HPLC.

  • Step 2: Hydrolysis and Salt Formation. Upon completion of the phosphorylation, the reaction is carefully quenched with water or an aqueous bicarbonate solution to hydrolyze any remaining phosphorylating agent and to form the phosphate ester. The pH is then adjusted with an aqueous solution of a sodium base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to form the disodium (B8443419) salt of the phosphate ester.

  • Step 3: Purification. The aqueous solution is washed with an organic solvent to remove unreacted tolvaptan and other nonpolar impurities. The aqueous layer containing this compound is then purified, which may involve techniques such as lyophilization or precipitation by the addition of a water-miscible organic solvent (e.g., acetone (B3395972) or ethanol) to yield the solid prodrug.

G cluster_prodrug_synthesis Proposed Synthesis of this compound Tolvaptan Tolvaptan Phosphorylation Phosphorylation (e.g., POCl3, Pyridine) Tolvaptan->Phosphorylation Phosphate_Intermediate Tolvaptan Phosphate Intermediate Phosphorylation->Phosphate_Intermediate Hydrolysis_Salt Hydrolysis and Salt Formation (NaOH) Phosphate_Intermediate->Hydrolysis_Salt Prodrug This compound (OPC-61815) Hydrolysis_Salt->Prodrug Purification Purification Prodrug->Purification

A plausible synthetic pathway for this compound.

Physicochemical and Pharmacokinetic Properties

The primary goal of developing this compound was to improve its aqueous solubility. Preclinical and clinical studies have characterized and compared the properties of the prodrug and the parent drug.

Physicochemical Properties
PropertyTolvaptanThis compound (OPC-61815)
Aqueous Solubility 50 ng/mL (at 25 °C, pH 2-12)[4]72.4 mg/mL (in water at 25 °C)[7]
Solubility Improvement -> 1,000,000-fold
Molecular Formula C₂₆H₂₅ClN₂O₃C₂₆H₂₄ClN₂Na₂O₆P
Molecular Weight 448.9 g/mol 572.9 g/mol
Pharmacokinetic Parameters

Pharmacokinetic studies in humans have demonstrated that intravenous administration of this compound leads to rapid conversion to tolvaptan, achieving therapeutic concentrations. A Phase II clinical trial established that a 16 mg intravenous dose of OPC-61815 provides a tolvaptan exposure (Cmax and AUC) comparable to a 15 mg oral dose of tolvaptan in patients with congestive heart failure.

ParameterTolvaptan (15 mg, oral)This compound (16 mg, IV) -> Tolvaptan
Tmax (median) ~2-4 hours~1.5 hours
Bioavailability (oral) ~40%N/A (IV administration)

Preclinical studies in rats and dogs after intravenous administration of OPC-61815 showed that tolvaptan was detected in the plasma within 5 minutes, with a bioavailability of tolvaptan at 57.7% in rats and 50.9% in dogs.[7]

Mechanism of Action and In Vivo Conversion

In Vivo Conversion of Prodrug to Active Drug

This compound is designed to be rapidly hydrolyzed in vivo by alkaline phosphatases, which are ubiquitous in the body, to release the active tolvaptan.[7]

G cluster_conversion In Vivo Conversion of this compound Prodrug This compound (Intravenous) Enzyme Alkaline Phosphatases Prodrug->Enzyme Tolvaptan Tolvaptan (Active Drug) Enzyme->Tolvaptan Hydrolysis Phosphate Inorganic Phosphate Enzyme->Phosphate G cluster_pathway Vasopressin V2 Receptor Signaling and Tolvaptan's Action AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds and Activates Tolvaptan Tolvaptan Tolvaptan->V2R Blocks Binding G_Protein Gs Protein V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicles Aquaporin-2 Vesicles PKA->AQP2_Vesicles Phosphorylates Translocation Translocation to Apical Membrane AQP2_Vesicles->Translocation Water_Reabsorption Water Reabsorption Translocation->Water_Reabsorption Increases G cluster_trial_workflow Clinical Trial Workflow for this compound Screening Patient Screening (Congestive Heart Failure, Volume Overload) Randomization Randomization Screening->Randomization Arm_A IV this compound (e.g., 16 mg/day) Randomization->Arm_A Arm_B Oral Tolvaptan (e.g., 15 mg/day) Randomization->Arm_B Treatment 5-Day Treatment Period Arm_A->Treatment Arm_B->Treatment Endpoint Primary Endpoint Assessment (Change in Body Weight) Treatment->Endpoint Follow_up Safety Follow-up Endpoint->Follow_up

References

Chemical structure and properties of Tolvaptan Sodium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Tolvaptan (B1682983) Sodium Phosphate (B84403). It includes detailed experimental protocols and quantitative data to support research and development activities.

Chemical Structure and Properties

Tolvaptan Sodium Phosphate is a phosphate ester prodrug of Tolvaptan, a selective vasopressin V2 receptor antagonist. The addition of the phosphate group enhances the aqueous solubility of the compound, making it suitable for intravenous administration.[1] Upon administration, it is rapidly converted to the active moiety, Tolvaptan, by tissue and plasma phosphatases.[1]

Chemical Structure:

  • IUPAC Name: disodium (B8443419);[(5R)-7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate[2]

  • CAS Number: 942619-79-6[3][4]

  • Chemical Formula: C₂₆H₂₄ClN₂Na₂O₆P[2][3]

  • Molecular Weight: 572.89 g/mol [2][3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Tolvaptan and its sodium phosphate prodrug.

PropertyTolvaptanThis compoundReferences
Appearance White to off-white crystalline powderSolid[5]
Melting Point ~224 °CNot available[5]
Solubility Practically insoluble in water; soluble in benzyl (B1604629) alcohol and methanol (B129727)Soluble in water[5][6]
pKa (Predicted) 13.00 ± 0.70Not available[7]
LogP (Predicted) 4.8Not available[8]

Mechanism of Action

Tolvaptan is a selective and competitive antagonist of the vasopressin V2 receptor.[9] The V2 receptors are primarily located in the renal collecting ducts. The binding of the natural ligand, arginine vasopressin (AVP), to these receptors triggers a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells.[10] This increases water reabsorption from the filtrate back into the bloodstream, resulting in more concentrated urine.

By blocking the V2 receptor, Tolvaptan prevents the action of AVP, leading to a decrease in the number of aquaporin-2 water channels in the collecting duct membrane.[5] This results in increased excretion of free water (aquaresis), leading to a decrease in urine osmolality and an increase in serum sodium concentration.[5] This mechanism of action makes Tolvaptan effective in treating euvolemic and hypervolemic hyponatremia.[8]

Below is a diagram illustrating the signaling pathway of vasopressin and the inhibitory action of Tolvaptan.

Vasopressin_Signaling_Pathway AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds to AC Adenylate Cyclase V2R->AC Activates Tolvaptan Tolvaptan Tolvaptan->V2R Blocks cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_Vesicles Phosphorylates AQP2_Membrane AQP2 insertion into Apical Membrane AQP2_Vesicles->AQP2_Membrane Promotes translocation and Water_Reabsorption Increased Water Reabsorption AQP2_Membrane->Water_Reabsorption Leads to

Mechanism of action of Tolvaptan at the V2 receptor.

Synthesis and Manufacturing

The synthesis of Tolvaptan typically involves the amidation of 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzoazepine with 2-methyl-4-(2-methylbenzamido)benzoyl chloride.[11] The sodium phosphate prodrug is then synthesized from Tolvaptan. A plausible final step involves phosphorylation of the hydroxyl group on the benzazepine ring, followed by the formation of the disodium salt.

The following diagram outlines a potential workflow for the synthesis of this compound.

Synthesis_Workflow start Starting Materials: - 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine - 2-methyl-4-aminobenzoic acid - 2-methylbenzoyl chloride step1 Synthesis of 2-methyl-4-(2-methylbenzamido)benzoic acid start->step1 step3 Reduction of 7-chloro-5-oxo... to 7-chloro-5-hydroxy... start->step3 step2 Conversion to 2-methyl-4-(2-methylbenzamido)benzoyl chloride step1->step2 step4 Amidation Reaction: Coupling of the two intermediates to form Tolvaptan step2->step4 step3->step4 step5 Phosphorylation of Tolvaptan step4->step5 step6 Formation of Disodium Salt step5->step6 final_product This compound step6->final_product purification Purification and Characterization (HPLC, NMR, MS) final_product->purification

A potential synthetic workflow for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Assay for Tolvaptan

This section details a representative RP-HPLC method for the quantification of Tolvaptan in bulk and pharmaceutical dosage forms. This method can be adapted for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Tolvaptan reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase A mixture of buffer (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid), acetonitrile, and methanol. A common ratio is 50:40:10 (v/v/v).[12]
Flow Rate 1.0 - 1.5 mL/min[12]
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength 254 nm[12]
Injection Volume 20 µL[12]
Run Time ~8-10 minutes

Procedure:

  • Buffer Preparation: Dissolve an appropriate amount of sodium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with dilute phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.[12]

  • Mobile Phase Preparation: Mix the buffer, acetonitrile, and methanol in the desired ratio. Degas the mobile phase before use.[12]

  • Standard Solution Preparation: Accurately weigh a suitable amount of Tolvaptan reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation (for tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Tolvaptan and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve, and then dilute to the mark. Filter the solution through a 0.45 µm filter before injection.[13]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the Tolvaptan peak by its retention time. Calculate the concentration of Tolvaptan in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

The following diagram illustrates a typical experimental workflow for HPLC analysis.

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (Buffer, Acetonitrile, Methanol) hplc_system HPLC System (Pump, Injector, Column, Detector) prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions (Known Concentrations) prep_standards->hplc_system Inject prep_samples Prepare Sample Solutions (from Tablets or Bulk Drug) prep_samples->hplc_system Inject data_acquisition Data Acquisition (Chromatograms) hplc_system->data_acquisition analysis Data Analysis (Peak Integration, Calibration Curve) data_acquisition->analysis results Quantification of Tolvaptan analysis->results

Experimental workflow for HPLC analysis of Tolvaptan.

Pharmacokinetics and Pharmacodynamics

This compound is administered intravenously and is rapidly converted to Tolvaptan. The pharmacokinetic and pharmacodynamic properties of Tolvaptan are summarized below.

Pharmacokinetic Parameters of Tolvaptan:

ParameterValueReferences
Bioavailability (Oral) ~40%[12]
Time to Peak Plasma Concentration (Tmax) (Oral) 2-4 hours[14]
Time to Peak Plasma Concentration (Tmax) (IV Prodrug) ~1.5 hours[15]
Protein Binding 99%[9]
Metabolism Primarily by CYP3A4 in the liver[8]
Elimination Half-life ~12 hours (terminal)[8][9]

Pharmacodynamic Effects of Tolvaptan:

ParameterEffectReferences
Urine Volume Dose-dependent increase[16]
Urine Osmolality Dose-dependent decrease[16]
Serum Sodium Concentration Dose-dependent increase[16]
Free Water Clearance Dose-dependent increase[16]
Onset of Action (Oral) 2-4 hours[1]
Onset of Action (IV Prodrug) Within 1-2 hours[15]

Conclusion

This compound is a valuable therapeutic agent for the treatment of hyponatremia. Its formulation as a water-soluble prodrug allows for intravenous administration in patients where oral intake is not feasible. A thorough understanding of its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and safe use in clinical and research settings. This guide provides a foundational resource for professionals involved in the study and development of this important drug.

References

Topic: Tolvaptan Sodium Phosphate vs. Tolvaptan: A Comprehensive Analysis of Their Fundamental Differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Tolvaptan (B1682983) is a selective vasopressin V2-receptor antagonist widely used for the treatment of hyponatremia and to slow the progression of autosomal dominant polycystic kidney disease (ADPKD).[1][2] Its clinical utility, however, is constrained by its very low water solubility, a characteristic of its classification as a Biopharmaceutical Classification System (BCS) Class IV drug.[3][4] To overcome this limitation, particularly for patients who are unable to take oral medication, Tolvaptan Sodium Phosphate (B84403) was developed. This technical guide provides a detailed examination of the core differences between Tolvaptan and its prodrug, Tolvaptan Sodium Phosphate, focusing on their chemical structures, physicochemical properties, pharmacokinetics, and clinical applications.

Chemical and Physicochemical Distinctions

The primary innovation of this compound is the chemical modification of the parent drug, Tolvaptan, to create a water-soluble prodrug suitable for intravenous administration.[5][6]

Chemical Structure

The fundamental difference lies in the substitution of a hydroxyl group on the benzazepine ring of Tolvaptan with a phosphate ester group in this compound. This phosphate moiety imparts significantly increased aqueous solubility. Following administration, this phosphate group is cleaved by endogenous phosphatases to release the active Tolvaptan molecule.[5][7]

  • Tolvaptan: Features a hydroxyl (-OH) group.

  • This compound: The hydroxyl group is replaced by a phosphate ester (-OPO(ONa)₂), creating a sodium salt.[5][8]

Physicochemical Properties

The structural modification directly translates to distinct physicochemical properties, which dictate the formulation, route of administration, and clinical use of each compound.

PropertyTolvaptanThis compoundReference(s)
Chemical Formula C₂₆H₂₅ClN₂O₃C₂₆H₂₆ClN₂O₆P (as phosphate)[1][5]
Molar Mass 448.95 g·mol⁻¹528.93 g·mol⁻¹ (as phosphate)[1][5]
Aqueous Solubility Very slightly soluble (<50 ng/mL)Water-soluble[4][6][9]
BCS Classification Class IV (Low Solubility, Low Permeability)Not Applicable (Prodrug for IV use)[3][4]
Administration Route OralIntravenous (IV) Infusion[1][5]

Mechanism of Action and Prodrug Bioactivation

While their administration and initial forms differ, both compounds ultimately rely on the pharmacological activity of Tolvaptan.

Shared Mechanism of Action: V2 Receptor Antagonism

The active moiety, Tolvaptan, is a selective, competitive vasopressin V2 receptor antagonist.[10] In the renal collecting ducts, arginine vasopressin (AVP) binds to V2 receptors, initiating a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cells.[3] This process increases water reabsorption from the filtrate back into the bloodstream. Tolvaptan blocks the V2 receptor, preventing this cascade and thereby promoting the excretion of electrolyte-free water (aquaresis).[3][11] This action increases urine output, decreases urine osmolality, and raises serum sodium concentration.[10]

G cluster_membrane Collecting Duct Cell V2R V2 Receptor AC Adenylyl Cyclase V2R->AC Activates PKA Protein Kinase A (PKA) AC->PKA ATP → cAMP (activates) AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel (in membrane) AQP2_vesicle->AQP2_channel Translocation to Membrane Water Water Reabsorption AQP2_channel->Water AVP Arginine Vasopressin (AVP) AVP->V2R Binds Tolvaptan Tolvaptan Tolvaptan->Block Block->V2R Blocks

Caption: Tolvaptan blocks the vasopressin V2 receptor signaling pathway.
Bioactivation of this compound

This compound (also known as OPC-61815) is an inactive prodrug.[5] After intravenous administration, it is rapidly and extensively converted into the active parent drug, Tolvaptan, by ubiquitous alkaline phosphatases in tissues and blood.[7] This enzymatic cleavage releases Tolvaptan to circulate and exert its therapeutic effect at the V2 receptors.

G TSP_IV This compound (IV Administration) TSP_Blood Prodrug in Systemic Circulation TSP_IV->TSP_Blood Tolvaptan_Active Active Tolvaptan TSP_Blood->Tolvaptan_Active Enzymatic Cleavage Enzyme Alkaline Phosphatases Enzyme->TSP_Blood Phosphate Inorganic Phosphate Action V2 Receptor Antagonism (Aquaresis) Tolvaptan_Active->Action

Caption: Workflow of this compound bioactivation.

Comparative Pharmacokinetics

The different routes of administration lead to significant differences in the pharmacokinetic profiles of the two agents, particularly concerning absorption and bioavailability.

ParameterOral TolvaptanIV this compoundReference(s)
Administration Route OralIntravenous[1][5]
Absorption Absorbed from GI tractBypasses GI absorption[3][12]
Absolute Bioavailability (F) ~56% (Range: 42% - 80%)100% (as Tolvaptan post-conversion)[10][12][13]
Time to Peak Concentration (Tmax) 2 - 4 hoursShorter than oral; dependent on infusion rate and conversion speed[3][11]
Metabolism Primarily hepatic via CYP3A4The resulting Tolvaptan is metabolized by CYP3A4[1][2][3]
Elimination Half-life (t½) ~12 hours~12 hours (for the active Tolvaptan)[1][3]
Protein Binding >99%>99% (for the active Tolvaptan)[3][11]

Once this compound is converted to Tolvaptan, the subsequent distribution, metabolism, and excretion pathways of the active drug are identical to those of orally administered Tolvaptan. It is highly protein-bound and extensively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system.[3][11]

Key Experimental Methodologies

The understanding of these compounds is built upon rigorous clinical and preclinical investigation. Below are summaries of key experimental designs.

Protocol: Determination of Tolvaptan's Absolute Oral Bioavailability

This study was crucial for quantifying the extent of oral absorption of Tolvaptan.

  • Study Title: Absolute bioavailability of tolvaptan and determination of minimally effective concentrations in healthy subjects (Shoaf et al., 2012).[12]

  • Objective: To determine the absolute bioavailability of a 30 mg oral Tolvaptan tablet.[12]

  • Design: A single-center, open-label, sequential administration trial in 14 healthy subjects.[12]

  • Methodology:

    • Day -2 (Baseline): Subjects received an intravenous placebo infusion.

    • Day 1 (IV Dose): Subjects received a 1 mg dose of Tolvaptan via a 1-hour intravenous infusion.

    • Day 8 (Oral Dose): Subjects received a single 30 mg oral Tolvaptan tablet.[12]

  • Sampling and Analysis: Serial blood samples were collected for 48 hours after both the IV and oral doses to determine plasma Tolvaptan concentrations. Pharmacokinetic parameters, including the Area Under the Curve (AUC), were calculated. Absolute bioavailability (F) was determined by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration.[12]

Protocol: Evaluation of IV this compound in Heart Failure

Clinical trials were designed to assess the safety, efficacy, and pharmacokinetics of the intravenous prodrug in a target patient population.

  • Study Title: Tolerability of the Intravenously Administered Tolvaptan Prodrug, OPC-61815, in Patients With Congestive Heart Failure Who Have Difficulty With, or Are Incapable of, Oral Intake (TRITON-HF) (Kinugawa et al., 2022).[5]

  • Objective: To evaluate the tolerability, safety, and pharmacokinetics of intravenously administered this compound (OPC-61815).[5]

  • Design: A Phase III, multicenter, open-label trial.[5]

  • Methodology:

    • Patient Population: Hospitalized patients with congestive heart failure and fluid retention who were unable to take oral medication.[5]

    • Intervention: Patients received intravenous infusions of this compound.

    • Primary Endpoint: Assessment of safety and tolerability.

  • Sampling and Analysis: Blood samples were collected to measure the plasma concentrations of both the prodrug (OPC-61815) and the active metabolite (Tolvaptan). Pharmacodynamic endpoints, such as changes in body weight and urine volume, were also assessed to confirm the aquaretic effect.[5]

Clinical Implications and Formulation Choice

The existence of both an oral and an intravenous formulation allows for tailored therapy based on the clinical scenario.

  • Oral Tolvaptan (e.g., Samsca®, Jynarque®): This formulation is the standard for long-term, outpatient management. It is indicated for chronic conditions like ADPKD and for stable patients with euvolemic or hypervolemic hyponatremia.[1]

  • Intravenous this compound (e.g., Samtasu®): This formulation is designed for acute, in-hospital settings. Its primary advantage is for patients with conditions like congestive heart failure who have fluid retention but are unable to take oral medications (e.g., due to dysphagia, nausea, or being NPO for a procedure).[5][14]

G cluster_patient Patient Clinical Status cluster_decision Formulation Choice p1 Chronic / Stable Condition (e.g., ADPKD, Chronic Hyponatremia) d1 Oral Tolvaptan p1->d1 Appropriate for Outpatient / Long-term Use p2 Acute / Hospitalized Inability for Oral Intake d2 IV this compound p2->d2 Required for Acute / NPO Patients

Caption: Logic for selecting the appropriate Tolvaptan formulation.

Conclusion

This compound represents a critical advancement in the therapeutic application of V2 receptor antagonism. By creating a water-soluble, intravenous prodrug, it addresses the primary limitation of its parent compound, Tolvaptan—poor solubility. This allows for continuity of care and treatment of acute fluid retention in hospitalized patients who cannot tolerate oral administration. While the active moiety and its ultimate mechanism of action remain the same, the fundamental differences in their chemical properties, pharmacokinetic profiles, and routes of administration provide clinicians and researchers with versatile tools to manage fluid and electrolyte balance across a spectrum of clinical settings.

References

In-Vitro Characterization of Tolvaptan Sodium Phosphate Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolvaptan (B1682983) is a selective, orally active vasopressin V2 receptor antagonist used in the treatment of hyponatremia and to slow the progression of autosomal dominant polycystic kidney disease (ADPKD).[1][2] Due to its low aqueous solubility, a water-soluble phosphate (B84403) ester prodrug, Tolvaptan Sodium Phosphate (OPC-61815), was developed to enable intravenous administration.[3] This technical guide provides an in-depth overview of the in-vitro characterization of this compound's activity, focusing on its conversion to the active moiety, Tolvaptan, its mechanism of action at the molecular level, and the experimental protocols used to quantify its pharmacological effects.

Mechanism of Action

This compound is pharmacologically inactive until it is converted to its active form, Tolvaptan. This conversion is primarily mediated by the enzyme alkaline phosphatase in the body.[3]

Once converted, Tolvaptan exerts its therapeutic effect by acting as a competitive antagonist at the arginine vasopressin (AVP) V2 receptor, located in the renal collecting ducts.[4][5] The binding of AVP to the V2 receptor normally triggers a G-protein-coupled signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] This rise in cAMP activates Protein Kinase A (PKA), which promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.[7] The presence of AQP2 channels facilitates the reabsorption of free water from the filtrate back into the bloodstream.[1][5]

Tolvaptan competitively blocks AVP from binding to the V2 receptor, thereby inhibiting this entire signaling cascade.[4][8] The result is a decrease in cAMP production, prevention of AQP2 translocation, and consequently, a reduction in water reabsorption.[5][7] This leads to an increase in free water excretion (aquaresis), which helps to raise serum sodium concentrations in hyponatremia and may reduce cyst growth in ADPKD by mitigating cAMP-driven cell proliferation and fluid secretion.[1][9]

Tolvaptan_Mechanism_of_Action cluster_prodrug Systemic Circulation cluster_cell Kidney Collecting Duct Cell Prodrug Tolvaptan Sodium Phosphate (Prodrug) AP Alkaline Phosphatase Prodrug->AP Hydrolysis Tolvaptan_Active Tolvaptan (Active Drug) AP->Tolvaptan_Active Tolvaptan_Block Tolvaptan Tolvaptan_Active->Tolvaptan_Block Acts on Receptor AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates AQP2 AQP2 Vesicle Translocation PKA->AQP2 Phosphorylates Aquaresis Aquaresis (Free Water Excretion) AQP2->Aquaresis Inhibits Reabsorption Tolvaptan_Block->V2R Antagonizes

Caption: Mechanism of this compound activation and V2 receptor antagonism.

Quantitative In-Vitro Activity Data

The potency and selectivity of Tolvaptan and its prodrug have been determined through various in-vitro assays. The data highlights the high affinity and selectivity of Tolvaptan for the V2 receptor over other receptor subtypes.

ParameterAnalyteValueAssay SystemReference
Receptor Binding Affinity
Ki for V2 ReceptorTolvaptan0.43 nMHeLa cells expressing human AVP receptors[10]
Ki for V1a ReceptorTolvaptan12.3 nMHeLa cells expressing human AVP receptors[10]
V2 Receptor Binding AffinityThis compound1/14th that of TolvaptanHuman V2 Receptor[3]
Functional Activity
IC₅₀ (AVP-induced cAMP production)Tolvaptan~0.1 nM (10⁻¹⁰ M)Human ADPKD cyst epithelial cells[9][11]
IC₅₀ (AVP-induced cAMP production)Tolvaptan8 nMNot Specified[10]
Physicochemical Properties
Water Solubility (25 °C)This compound72.4 mg/mLWater[3]
Water Solubility (25 °C, pH 2-12)Tolvaptan~50 ng/mL (0.00005 w/v%)Aqueous Solution[12][13]
BCS ClassificationTolvaptanClass IVNot Specified[12][14]

Key In-Vitro Experimental Protocols

The following sections detail generalized methodologies for key experiments used to characterize the in-vitro activity of this compound.

Prodrug Conversion Assay

This assay quantifies the conversion of the inactive prodrug, this compound, into the active drug, Tolvaptan, by alkaline phosphatase.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing this compound in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.2).

  • Enzyme Addition: Initiate the reaction by adding a source of alkaline phosphatase, such as human tissue S9 fractions.[3][15]

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 60 minutes).[15]

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) to precipitate the proteins.[16]

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated material (e.g., 14,000 x g at 4°C for 30 minutes).[16]

  • Analysis: Analyze the supernatant for the presence and quantity of both Tolvaptan and this compound using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

Prodrug_Conversion_Workflow start Start step1 Prepare reaction mix: This compound + Buffer start->step1 step2 Add Alkaline Phosphatase (e.g., Human Tissue S9) step1->step2 step3 Incubate at 37°C step2->step3 step4 Terminate with Ice-Cold Methanol step3->step4 step5 Centrifuge to Remove Precipitate step4->step5 step6 Analyze Supernatant via RP-HPLC step5->step6 end End: Quantify Tolvaptan & Prodrug step6->end

Caption: Experimental workflow for the in-vitro prodrug conversion assay.
V2 Receptor Binding Assay

This competitive binding assay measures the affinity (Ki) of Tolvaptan for the human V2 receptor.

Methodology:

  • Cell Culture: Use a cell line engineered to express the human vasopressin V2 receptor, such as HeLa or MDCK cells.[7][10]

  • Membrane Preparation: Prepare cell membrane fractions from the cultured cells.

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation with a constant concentration of a radiolabeled ligand known to bind the V2 receptor (e.g., [³H]-AVP).

  • Compound Addition: Add varying concentrations of unlabeled Tolvaptan to the wells to compete with the radiolabeled ligand for receptor binding.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand using a technique like rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of Tolvaptan. Calculate the IC₅₀ (the concentration of Tolvaptan that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

AVP-Stimulated cAMP Accumulation Assay

This functional assay determines the potency (IC₅₀) of Tolvaptan in inhibiting the AVP-induced production of intracellular cAMP.

Methodology:

  • Cell Culture: Seed human ADPKD cyst epithelial cells or another V2R-expressing cell line (e.g., MDCK) into multi-well plates and grow to confluence.[9]

  • Pre-incubation: Pre-incubate the cells with graded concentrations of Tolvaptan for a short period.

  • Stimulation: Stimulate the cells with a fixed concentration of arginine vasopressin (AVP), typically around 10⁻⁹ M, to induce cAMP production.[9][11]

  • Incubation: Incubate for a defined time (e.g., 15 minutes) at 37°C.[9]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit, such as an ELISA-based or FRET-based biosensor method.[7]

  • Data Analysis: Plot the cAMP concentration against the corresponding Tolvaptan concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, representing the concentration of Tolvaptan required to inhibit 50% of the AVP-stimulated cAMP response.[9]

In-Vitro Cyst Growth Assay

This assay assesses the effect of Tolvaptan on the growth of cysts in a three-dimensional culture model, which is particularly relevant for its application in ADPKD.

Methodology:

  • Cell Seeding: Suspend human ADPKD cells in a three-dimensional collagen matrix.[9][11]

  • Culture Conditions: Culture the cells in a medium that supports cyst formation and growth.

  • Treatment: Treat the cultures with AVP to stimulate cyst growth, either in the presence or absence of varying concentrations of Tolvaptan.

  • Monitoring: Monitor cyst development and growth over several days using microscopy.

  • Quantification: At the end of the experiment, quantify the extent of cyst growth, for example, by measuring the total cyst volume or surface area in the images.

  • Analysis: Compare the cyst growth in Tolvaptan-treated cultures to the AVP-stimulated controls to determine the inhibitory effect of the compound.[9]

Metabolic Profile and Stability

In-vitro studies are crucial for understanding the metabolic fate of Tolvaptan.

  • Metabolism: Tolvaptan is metabolized primarily by the liver enzyme Cytochrome P450 3A4 (CYP3A4).[1][17] In-vitro studies using human liver microsomes or recombinant CYP enzymes are used to identify the major metabolites, which include oxidized, carboxylated, and hydroxylated forms.[18]

  • Drug Interactions: As a substrate of CYP3A4, Tolvaptan's metabolism can be significantly altered by co-administration of strong CYP3A4 inhibitors or inducers. In-vitro transporter studies have also shown that Tolvaptan is a substrate and inhibitor of P-glycoprotein (MDR1), indicating a potential for transporter-mediated drug interactions.[14][17]

  • Sulfation: Studies using HEK293 cells overexpressing human sulfotransferases (SULTs) have shown that Tolvaptan can be metabolized via sulfation, a process that may contribute to its cytotoxicity.[15][16]

Conclusion

The in-vitro characterization of this compound demonstrates its successful design as a water-soluble prodrug that is efficiently converted to the active drug, Tolvaptan. In-vitro binding and functional assays confirm that Tolvaptan is a highly potent and selective vasopressin V2 receptor antagonist. Its mechanism of action, centered on the inhibition of the AVP-cAMP-AQP2 signaling pathway, has been thoroughly elucidated through a variety of cell-based assays. These in-vitro models are indispensable tools for understanding its pharmacological activity, metabolic profile, and potential for drug interactions, providing a solid foundation for its clinical development and application.

References

Unraveling the Aquaretic Power of Tolvaptan Sodium Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tolvaptan (B1682983) sodium phosphate (B84403), a prodrug of the selective vasopressin V2 receptor antagonist tolvaptan, stands as a significant therapeutic agent in the management of fluid retention and hyponatremia. Its unique mechanism of inducing aquaresis—the excretion of electrolyte-free water—offers a targeted approach for conditions such as autosomal dominant polycystic kidney disease (ADPKD), heart failure, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[1][2] This technical guide delves into the core aquaretic effects of tolvaptan sodium phosphate, presenting key data, detailed experimental methodologies, and a visualization of its molecular signaling pathway.

Core Mechanism of Action: V2 Receptor Antagonism

Tolvaptan exerts its aquaretic effect by competitively blocking the binding of arginine vasopressin (AVP) to the vasopressin V2 receptors, which are primarily located on the basolateral membrane of the collecting duct cells in the kidneys.[3][4] This antagonism prevents the AVP-induced signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells.[2][5] By inhibiting this process, tolvaptan effectively reduces the reabsorption of water back into the bloodstream, leading to a significant increase in free water clearance and, consequently, a rise in urine output and a decrease in urine osmolality.[6][7] This targeted action on water excretion without a significant impact on sodium and potassium excretion is the hallmark of its aquaretic properties.[8][9]

Quantitative Analysis of Aquaretic Effects

The clinical efficacy of this compound in inducing aquaresis has been demonstrated in numerous studies. The following tables summarize key quantitative data from preclinical and clinical trials.

Table 1: Dose-Dependent Effects of Tolvaptan on Urine Output and Osmolality in Rats

Tolvaptan Dose (mg/kg)0-4h Urine Volume Increase (vs. Vehicle)Urine Osmolality
1Dose-dependent increaseSignificantly lower than vehicle
3Dose-dependent increaseSignificantly lower than vehicle
106-37 times greaterSignificantly lower than vehicle

Data sourced from a study on rats with induced hyponatremia.[10]

Table 2: Effects of Tolvaptan on Key Parameters in Human Subjects

ParameterTolvaptan Treatment EffectNotes
Urine Output Dose-dependent increase in 72-hour cumulative output.[8]Saturation of effect on urine output observed at higher doses.[8]
Urine Osmolality Decreased with increasing tolvaptan dose.[8]A significant decline (>26%) after initiation is a marker of good response.[11]
Free Water Clearance Dose-dependent increase, reaching a plateau at 60 mg.[8]
Serum Sodium Concentration Increased by 1.5 to 8.0 mEq/L.[8]Maximal change from baseline seen at 6 to 8 hours post-dose.[8]
Urinary Sodium Excretion Not significantly changed.[9]
Urinary Potassium Excretion Not significantly changed.[9]

Table 3: Aquaretic Adverse Events in the TEMPO 3:4 Trial (Tolvaptan vs. Placebo)

Adverse EventTolvaptan Group (%)Placebo Group (%)P-value
Thirst55.320.5< 0.001
Polyuria38.317.2< 0.001
Nocturia29.113.0< 0.001
Pollakiuria23.25.4< 0.001

Data from the TEMPO 3:4 trial in patients with ADPKD.[6]

Signaling Pathway of Tolvaptan's Aquaretic Action

The mechanism of tolvaptan's aquaretic effect is rooted in its interaction with the vasopressin V2 receptor signaling pathway. The following diagram illustrates this process.

Tolvaptan_Signaling_Pathway AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds Tolvaptan Tolvaptan Tolvaptan->V2R Blocks AC Adenylate Cyclase V2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 (AQP2) Channel AQP2_vesicle->AQP2_channel Translocates to Membrane Water Water AQP2_channel->Water Water Reabsorption (Inhibited by Tolvaptan)

Tolvaptan's V2 Receptor Antagonism Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of aquaretic effects. The following protocols outline standard procedures for preclinical and clinical investigations.

Preclinical Evaluation in Rodent Models

This protocol is designed to assess the aquaretic effects of tolvaptan in a rat model.

Preclinical_Workflow start Start animal_prep Animal Preparation: - Male Sprague-Dawley rats - Acclimatization - Housing in metabolic cages start->animal_prep dosing Drug Administration: - Oral gavage of Tolvaptan or vehicle - Record dose and time animal_prep->dosing urine_collection Urine Collection: - Collect urine at predefined intervals (e.g., 0-4h, 4-8h, 8-24h) dosing->urine_collection blood_collection Blood Sampling: - Collect blood at study termination (e.g., cardiac puncture) dosing->blood_collection urine_analysis Urine Analysis: - Measure urine volume - Determine urine osmolality (osmometer) - Analyze electrolyte concentrations (ion-selective electrodes) urine_collection->urine_analysis data_analysis Data Analysis: - Compare treatment vs. vehicle groups - Statistical analysis (e.g., ANOVA) urine_analysis->data_analysis blood_analysis Blood Analysis: - Measure serum sodium and potassium - Determine serum osmolality blood_collection->blood_analysis blood_analysis->data_analysis end End data_analysis->end

Preclinical Assessment of Aquaretic Effects

Methodology Details:

  • Animal Model: Male Sprague-Dawley rats are commonly used and housed in metabolic cages to facilitate separate collection of urine and feces.[12]

  • Drug Administration: Tolvaptan is typically administered orally via gavage. A common vehicle is a 0.5% carboxymethyl cellulose (B213188) solution.[12]

  • Urine Collection and Analysis: Urine is collected at specified intervals post-administration. Volume is measured, and osmolality is determined using an osmometer. Electrolyte concentrations are measured using ion-selective electrodes.[12]

  • Blood Collection and Analysis: At the end of the experiment, blood is collected to determine serum sodium and other electrolyte concentrations.[12]

Clinical Trial Protocol for Assessing Aquaresis in Humans

This protocol outlines a typical design for a clinical trial evaluating the aquaretic effects of tolvaptan in human subjects.

Clinical_Trial_Workflow start Start screening Screening & Enrollment: - Informed consent - Inclusion/Exclusion criteria - Baseline assessments start->screening randomization Randomization: - Double-blind assignment to Tolvaptan or Placebo group screening->randomization treatment Treatment Period: - Oral administration of investigational product - Dose titration as per protocol randomization->treatment monitoring Ongoing Monitoring: - Regular measurement of serum sodium - 24-hour urine collection for volume and osmolality - Adverse event monitoring treatment->monitoring follow_up Follow-up Period: - Post-treatment safety assessments monitoring->follow_up data_analysis Data Analysis: - Primary and secondary endpoint analysis - Safety and tolerability assessment follow_up->data_analysis end End data_analysis->end

Clinical Trial Workflow for Aquaretic Assessment

Methodology Details:

  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[12]

  • Patient Population: Clearly defined inclusion and exclusion criteria are established based on the indication being studied (e.g., ADPKD, heart failure).

  • Dosing Regimen: Tolvaptan is administered orally, often in split-dose regimens (e.g., 45 mg upon waking and 15 mg 8 hours later for ADPKD).[13] Dose titration is common, with adjustments made based on tolerability and serum sodium levels.[13][14]

  • Efficacy Assessments:

    • Serum Sodium: Measured at baseline and at regular intervals to assess the primary efficacy endpoint for hyponatremia.[12]

    • Urine Output and Osmolality: Monitored to evaluate the aquaretic effect.[12] 24-hour urine collections are frequently utilized.[15]

  • Safety Monitoring: Includes frequent monitoring of serum sodium to prevent overly rapid correction, liver function tests (ALT, AST, bilirubin) due to the risk of liver injury, and assessment for signs of dehydration or hypovolemia.[16]

Conclusion

This compound's targeted aquaretic effects, driven by its selective antagonism of the vasopressin V2 receptor, represent a significant advancement in the management of fluid and electrolyte imbalances. The quantitative data from preclinical and clinical studies consistently demonstrate its ability to increase free water clearance, leading to increased urine output and correction of hyponatremia without significantly altering electrolyte excretion. The detailed experimental protocols and understanding of the underlying signaling pathway provided in this guide serve as a valuable resource for researchers and clinicians working to further elucidate and harness the therapeutic potential of this important aquaretic agent.

References

Methodological & Application

Protocol for the Laboratory Synthesis of Tolvaptan Sodium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the laboratory-scale synthesis of Tolvaptan Sodium Phosphate (B84403), a water-soluble prodrug of Tolvaptan. Tolvaptan is a selective vasopressin V2 receptor antagonist. The synthesis involves a multi-step process commencing with the formation of a key benzazepinone (B8055114) intermediate, followed by reduction to Tolvaptan, and subsequent phosphorylation to yield the final sodium phosphate salt. This protocol is intended for use by qualified chemistry professionals in a well-equipped laboratory setting. Adherence to standard laboratory safety procedures is mandatory.

The overall synthetic strategy is divided into three main stages:

  • Synthesis of the Tolvaptan Precursor: Preparation of 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

  • Synthesis of Tolvaptan: Reduction of the ketone precursor to the corresponding secondary alcohol.

  • Synthesis of Tolvaptan Sodium Phosphate: Phosphorylation of the hydroxyl group of Tolvaptan and subsequent conversion to the disodium (B8443419) phosphate salt.

Experimental Protocols

Part 1: Synthesis of 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (Tolvaptan Ketone Precursor)

This part of the synthesis can be accomplished through a multi-step sequence, which for the purpose of this protocol will be condensed into the final acylation step, assuming the availability of the necessary precursors.

Materials and Reagents:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-amino-2-methylbenzoyl)-7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (1 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-methylbenzoyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure ketone precursor as a solid.

Part 2: Synthesis of Tolvaptan

Materials and Reagents:

  • 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

  • Methanol (MeOH)

  • Sodium borohydride (B1222165) (NaBH4)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend the ketone precursor (1 equivalent) in methanol.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C to neutralize the excess sodium borohydride and adjust the pH to ~7.

  • Add deionized water to the mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the solid under vacuum to afford Tolvaptan as a white to off-white powder.

Part 3: Synthesis of this compound

Materials and Reagents:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere, dissolve Tolvaptan (1 equivalent) in anhydrous pyridine.

  • Cool the solution to -10 to -5 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 0 °C.

  • After the addition, allow the reaction mixture to stir at 0 °C for 2-3 hours.

  • Monitor the reaction for the formation of the phosphate ester intermediate by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of cold deionized water, maintaining the temperature below 10 °C.

  • Adjust the pH of the aqueous solution to approximately 12 with a 1 M sodium hydroxide solution to hydrolyze the phosphate ester and form the disodium salt.

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove most of the pyridine and water.

  • To the residue, add ethanol to precipitate the inorganic salts. Filter off the salts.

  • Concentrate the ethanolic filtrate under reduced pressure.

  • Add tert-butyl methyl ether to the residue to precipitate the crude this compound.

  • Collect the solid by vacuum filtration and wash with TBME.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

Step Reactant Molar Mass ( g/mol ) Equivalents Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Yield (%)
1 1-(4-amino-2-methylbenzoyl)-7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one328.7917-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one446.93-80-90
2 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one446.931Tolvaptan448.94-90-98
3 Tolvaptan448.941This compound572.88-60-75
Analysis Technique Expected Results for this compound
Appearance VisualWhite to off-white solid
Purity HPLC>98%
Identity ¹H NMR, ³¹P NMR, MSConsistent with the structure
Mass Spectrum ESI-MS[M-2Na+H]⁻ at m/z ~527.9, [M-Na]⁻ at m/z ~550.9
³¹P NMR NMR SpectroscopyA single peak in the phosphate ester region

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_part1 Part 1: Ketone Precursor Synthesis cluster_part2 Part 2: Tolvaptan Synthesis cluster_part3 Part 3: Prodrug Synthesis A 1-(4-amino-2-methylbenzoyl)- 7-chloro-benzazepin-5-one R1 Acylation (Et3N, DCM) A->R1 B 2-Methylbenzoyl chloride B->R1 C Tolvaptan Ketone Precursor R1->C R2 Reduction (NaBH4, MeOH) C->R2 D Tolvaptan R2->D R3 Phosphorylation (Pyridine) D->R3 E Phosphorusoxychloride E->R3 F Phosphate Ester Intermediate R3->F R4 Hydrolysis & Salt Formation F->R4 G NaOH (aq) G->R4 H This compound R4->H

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Tolvaptan Sodium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolvaptan Sodium Phosphate (B84403) (also known as OPC-61815) is a water-soluble phosphate ester prodrug of Tolvaptan.[1] Following administration, Tolvaptan Sodium Phosphate is converted to its active form, Tolvaptan, a selective vasopressin V2-receptor antagonist. Tolvaptan is utilized in the treatment of hyponatremia associated with conditions such as congestive heart failure and cirrhosis. The phosphate ester formulation allows for intravenous administration, offering a crucial alternative for patients unable to take oral medication.

This document provides a detailed application note and protocol for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is adapted from established and validated methods for Tolvaptan, with specific considerations for the analysis of a phosphate prodrug to ensure accuracy and robustness.

Principle

The analytical method is based on reversed-phase chromatography, where the separation of this compound is achieved on a non-polar stationary phase with a polar mobile phase. The concentration of the analyte is determined by comparing the peak area of the sample to that of a reference standard.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound reference standard with known purity.

  • Solvents: HPLC grade Acetonitrile, Methanol (B129727), and water.

  • Buffer Reagents: Potassium dihydrogen phosphate (KH₂PO₄) or Sodium dihydrogen phosphate (NaH₂PO₄), and Orthophosphoric acid (H₃PO₄).

  • Sample Formulations: this compound for injection or bulk powder.

  • Filters: 0.45 µm nylon or PVDF syringe filters.

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended based on validated methods for the active moiety, Tolvaptan, and are adapted for the phosphate prodrug.

ParameterRecommended Condition
HPLC System Isocratic HPLC system with UV-Vis Detector
Column C18 (e.g., Symmetry C18, 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Methanol : Phosphate Buffer (pH 3.0) (40:10:50, v/v/v)[1]
Phosphate Buffer 680 mg of KH₂PO₄ in 500 mL of water, pH adjusted to 3.0 with orthophosphoric acid[1]
Flow Rate 1.5 mL/min[1]
Detection Wavelength 254 nm[1]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare the phosphate buffer by dissolving 680 mg of potassium dihydrogen phosphate in 500 mL of HPLC grade water.[1]

    • Adjust the pH of the buffer to 3.0 using orthophosphoric acid.[1]

    • Mix the phosphate buffer, acetonitrile, and methanol in the ratio of 50:40:10 (v/v/v).[1]

    • Degas the mobile phase using an ultrasonic bath for 5 minutes and filter through a 0.45 µm membrane filter.[1]

  • Standard Solution Preparation (Example Concentration: 33 µg/mL):

    • Accurately weigh approximately 33 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.

    • Add about 35 mL of the mobile phase as a diluent and sonicate to dissolve completely.[1]

    • Make up the volume to 50 mL with the diluent. This is the stock solution.

    • Pipette 5 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the diluent.[1]

    • Mix well and filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Sample Solution Preparation (from a Pharmaceutical Formulation):

    • For a formulation containing the equivalent of 33 mg of Tolvaptan, transfer the contents of the vial or an accurately weighed amount of powder into a 50 mL volumetric flask.

    • Add approximately 35 mL of the diluent (mobile phase) and sonicate to ensure complete dissolution.[1]

    • Bring the solution to volume with the diluent and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute the filtered solution as necessary to fall within the linear range of the assay. For instance, pipette 15 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the diluent.[1]

4. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the standard solution five times and evaluate the following:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas ≤ 2.0%

Data Presentation

The following tables summarize the expected performance of a validated HPLC method for Tolvaptan, which can be used as a benchmark for the this compound method validation.

Table 1: System Suitability Parameters

ParameterTypical Value
Retention Time (min) ~7.4[1]
Tailing Factor < 1.5
Theoretical Plates > 4000

Table 2: Method Validation Summary

ParameterTypical Range/Value
Linearity Range 5 - 100 µg/mL[2]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 98.48 - 101.60%[1]
Precision (% RSD) < 2.0%[2]
Limit of Detection (LOD) Dependent on instrument sensitivity
Limit of Quantification (LOQ) Dependent on instrument sensitivity

Mandatory Visualizations

Diagram 1: Prodrug Activation Pathway

G This compound to Tolvaptan Conversion Tolvaptan_Sodium_Phosphate This compound (Water-Soluble Prodrug) Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Alkaline Phosphatase) Tolvaptan_Sodium_Phosphate->Enzymatic_Hydrolysis In Vivo Tolvaptan Tolvaptan (Active Drug) Enzymatic_Hydrolysis->Tolvaptan

Caption: Prodrug activation of this compound.

Diagram 2: HPLC Analysis Workflow

G HPLC Analysis Workflow for this compound cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weighing Accurate Weighing of Standard and Sample Dissolution Dissolution in Diluent (Mobile Phase) Weighing->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution Filtration Filtration through 0.45 µm Filter Dilution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Reference Standard Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

References

Application Note & Protocol: Quantification of Tolvaptan Sodium Phosphate and Tolvaptan in Plasma Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolvaptan (B1682983) is a selective vasopressin V2-receptor antagonist utilized in the treatment of hyponatremia.[1][2] Tolvaptan sodium phosphate (B84403) (also known as OPC-61815) is a water-soluble prodrug of tolvaptan, designed for intravenous administration.[3][4] Following administration, tolvaptan sodium phosphate is rapidly converted to the active moiety, tolvaptan, by alkaline phosphatases in the body.[3][5]

This application note provides a detailed protocol for the simultaneous quantification of this compound and its active metabolite, tolvaptan, in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is essential for pharmacokinetic and pharmacodynamic studies in drug development.

Principle

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound and tolvaptan. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. An appropriate internal standard (IS) is used to ensure accuracy and precision.

Metabolic Pathway

The metabolic conversion of the prodrug this compound to the active drug tolvaptan is a critical step in its mechanism of action.

cluster_0 In Vivo Conversion Tolvaptan_Sodium_Phosphate This compound (OPC-61815) Tolvaptan Tolvaptan (Active Drug) Tolvaptan_Sodium_Phosphate->Tolvaptan Hydrolysis by Alkaline Phosphatase

Caption: In-vivo conversion of this compound to Tolvaptan.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Tolvaptan reference standard

  • Tolvaptan-d7 (or other suitable internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, tolvaptan, and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (50:50, v/v) to create working standard solutions for calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at various concentration levels.

Sample Preparation

A protein precipitation method is recommended for sample preparation:

  • Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Isocratic or gradient elution may be used. A typical starting condition is 20:80 (A:B).
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 650 L/hr

Quantitative Data Summary

The following tables summarize the mass spectrometric parameters and performance characteristics of the method for tolvaptan. The MRM transition for this compound should be optimized by the end-user.

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tolvaptan449.2252.1
Tolvaptan-d7 (IS)456.2259.2
This compoundTo be determinedTo be determined

Note: The precursor ion for this compound is expected to be around m/z 529. The product ion would likely correspond to the loss of the phosphate group or further fragmentation of the tolvaptan molecule.

Method Validation Parameters for Tolvaptan
ParameterResult
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantification of this compound and tolvaptan in plasma samples.

cluster_workflow Experimental Workflow Sample_Collection Plasma Sample Collection Sample_Preparation Protein Precipitation & Extraction Sample_Collection->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for plasma sample analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of this compound and tolvaptan in plasma. This detailed protocol and the accompanying information will be a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. The method is suitable for supporting clinical and non-clinical studies of tolvaptan and its prodrug.

References

Application Notes and Protocols: In Vitro Efficacy of Tolvaptan Sodium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolvaptan (B1682983) is a selective vasopressin V2 receptor antagonist utilized in the management of autosomal dominant polycystic kidney disease (ADPKD).[1][2][3] It functions by competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptor, thereby inhibiting the downstream signaling cascade that promotes cyst growth.[4][5][6] Tolvaptan Sodium Phosphate (B84403) is a water-soluble prodrug of tolvaptan, designed for intravenous administration, which is rapidly converted to the active tolvaptan moiety.[7][8]

In ADPKD, the vasopressin V2 receptor signaling pathway is aberrantly activated, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][9][10] This elevation in cAMP stimulates cell proliferation and fluid secretion, contributing to the formation and expansion of renal cysts.[1][3][11] Tolvaptan's therapeutic effect is derived from its ability to counteract these processes by reducing cAMP production.[1][2][11]

These application notes provide detailed protocols for in vitro assays to measure the efficacy of tolvaptan. The primary focus of these assays is to quantify the inhibition of AVP-induced cAMP production in cultured human ADPKD cyst epithelial cells. Additionally, protocols for assessing downstream effects on cell proliferation and in vitro cyst growth are described, providing a comprehensive framework for evaluating the biological activity of tolvaptan in a laboratory setting.

Principle of the Assays

The in vitro efficacy of tolvaptan is primarily assessed by its ability to antagonize the AVP-V2 receptor, leading to a measurable decrease in intracellular cAMP levels. Human ADPKD cyst epithelial cells, which endogenously express the V2 receptor, serve as a relevant cellular model.[1] In the presence of AVP, these cells exhibit a significant increase in cAMP production. Tolvaptan's efficacy is quantified by its ability to inhibit this AVP-induced cAMP accumulation in a dose-dependent manner, from which an IC50 value can be determined.

Further assessment of tolvaptan's efficacy involves monitoring its impact on downstream cellular processes that are stimulated by cAMP. These include cell proliferation and the growth of cysts in a three-dimensional (3D) culture model. By measuring the inhibition of these pathological hallmarks of ADPKD in vitro, a more comprehensive understanding of tolvaptan's therapeutic potential can be achieved.

Signaling Pathway of Tolvaptan's Mechanism of Action

Tolvaptan_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds and Activates Tolvaptan Tolvaptan Tolvaptan->V2R Competitively Inhibits AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Proliferation Cell Proliferation PKA->Cell_Proliferation Fluid_Secretion Fluid Secretion PKA->Fluid_Secretion Cyst_Growth Cyst Growth Cell_Proliferation->Cyst_Growth Fluid_Secretion->Cyst_Growth

Caption: Tolvaptan competitively inhibits AVP binding to the V2 receptor, blocking the cAMP signaling cascade that leads to cyst growth.

Experimental Workflow for In Vitro Efficacy Testing

Efficacy_Workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis Culture_Cells Culture Human ADPKD Cyst Epithelial Cells cAMP_Assay cAMP Accumulation Assay Culture_Cells->cAMP_Assay Proliferation_Assay Cell Proliferation Assay Culture_Cells->Proliferation_Assay Cyst_Assay 3D Cyst Growth Assay Culture_Cells->Cyst_Assay IC50 Determine IC50 for cAMP Inhibition cAMP_Assay->IC50 Prolif_Data Quantify Inhibition of Cell Proliferation Proliferation_Assay->Prolif_Data Cyst_Data Measure Reduction in Cyst Size/Number Cyst_Assay->Cyst_Data

Caption: Workflow for assessing Tolvaptan's in vitro efficacy, from cell culture to data analysis of key assays.

Materials and Reagents

ReagentSupplierCatalog Number
Human ADPKD Cyst Epithelial Cells--
DMEM/F12 (1:1) MediumThermo Fisher Scientific11330032
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Insulin-Transferrin-Selenium (ITS)Thermo Fisher Scientific41400045
Arginine Vasopressin (AVP)Sigma-AldrichV9879
TolvaptanAPExBIOB2300
cAMP Enzyme Immunoassay (EIA) KitCayman Chemical581001
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)PromegaG3580
Collagen I, Rat TailCorning354236
Forskolin (B1673556)Sigma-AldrichF6886
Epidermal Growth Factor (EGF)R&D Systems236-EG
Anti-phospho-ERK AntibodySanta Cruz Biotechnologysc-7383
Anti-ERK1/2 AntibodySanta Cruz Biotechnologysc-514302

Experimental Protocols

Cell Culture of Human ADPKD Cyst Epithelial Cells
  • Primary cultures of human ADPKD cyst epithelial cells are established from surgically discarded kidney tissues, following institutional guidelines and with appropriate ethical approval.[1]

  • Seed and grow cells in T75 flasks containing DMEM/F12 (1:1) medium supplemented with 5% FBS and Insulin-Transferrin-Selenium (ITS) solution.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 70-80% confluency.

cAMP Accumulation Assay
  • Seed ADPKD cells in 24-well plates and grow to confluence.

  • Prior to the assay, aspirate the growth medium and replace it with serum-free DMEM/F12 for 2-4 hours.

  • Prepare serial dilutions of tolvaptan (e.g., from 10⁻¹² M to 10⁻⁷ M) in serum-free medium.

  • Pre-incubate the cells with the various concentrations of tolvaptan for 30 minutes at 37°C.[1]

  • Add arginine vasopressin (AVP) to a final concentration of 10⁻⁹ M to all wells (except for the negative control) and incubate for an additional 15 minutes at 37°C.[1]

  • Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in the cAMP EIA kit.

  • Measure the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Determine the concentration of tolvaptan that inhibits 50% of the AVP-induced cAMP production (IC50).

Cell Proliferation Assay (MTS Assay)
  • Seed ADPKD cells in 96-well plates at a density of 5,000 cells/well in DMEM/F12 with 5% FBS.

  • After 24 hours, replace the medium with low-serum (0.002% FBS) medium for 24 hours to synchronize the cells.

  • Treat the cells with AVP (10⁻⁹ M) in the presence or absence of varying concentrations of tolvaptan (e.g., 10⁻¹⁰ M to 10⁻⁸ M) for 48 to 72 hours.[1]

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Express the results as a percentage of the proliferation observed with AVP alone.

In Vitro 3D Cyst Growth Assay
  • Prepare a neutralized collagen gel solution on ice.

  • Resuspend ADPKD cells in the collagen solution at a density of 2 x 10⁴ cells/mL.

  • Dispense 1 mL of the cell-collagen suspension into each well of a 24-well plate and allow it to solidify at 37°C for 30-60 minutes.

  • Overlay the gel with DMEM/F12 medium containing 5 µM forskolin and 5 ng/mL EGF to initiate cyst formation.[1]

  • After 3 days, replace the medium with fresh medium containing AVP (10⁻⁸ M) with or without tolvaptan (10⁻⁸ M).[1]

  • Culture for an additional 5-7 days, replacing the medium every 2-3 days.

  • Capture images of the cysts using a light microscope.

  • Measure the total surface area of cysts (≥100 µm in diameter) per well using image analysis software.

Data Presentation

Table 1: Inhibition of AVP-Induced cAMP Production by Tolvaptan in Human ADPKD Cells

Tolvaptan Concentration (M)AVP (10⁻⁹ M)cAMP Production (% of AVP alone)
0+100%
10⁻¹²+~105%
10⁻¹¹+~102%
10⁻¹⁰+~70%
10⁻⁹+~57%
10⁻⁸+~10%
10⁻⁷+~5%
Apparent IC50 ~0.2 nM [1]

Table 2: Effect of Tolvaptan on AVP-Induced Cell Proliferation in Human ADPKD Cells

TreatmentCell Proliferation (% of Control)
Control100%
AVP (10⁻⁹ M)152%
AVP + Tolvaptan (10⁻¹⁰ M)122%
AVP + Tolvaptan (10⁻⁹ M)109%
AVP + Tolvaptan (10⁻⁸ M)~100%

Table 3: Effect of Tolvaptan on In Vitro Cyst Growth of Human ADPKD Cells

TreatmentTotal Cyst Surface Area (Arbitrary Units)
ControlBaseline
AVP (10⁻⁸ M)Increased
AVP + Tolvaptan (10⁻⁸ M)Significantly Inhibited

Conclusion

The in vitro assays described provide robust and reproducible methods for assessing the efficacy of tolvaptan. The primary assay, measuring the inhibition of AVP-induced cAMP accumulation, offers a direct and quantitative assessment of tolvaptan's activity at its molecular target. The cell proliferation and 3D cyst growth assays provide further evidence of its functional effects on key pathological processes in ADPKD. These protocols are essential tools for researchers and drug development professionals working to characterize vasopressin receptor antagonists and to explore their therapeutic potential.

References

Application Notes and Protocols for Preclinical Evaluation of Tolvaptan Sodium Phosphate in Congestive Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolvaptan (B1682983), a selective vasopressin V2 receptor antagonist, promotes aquaresis—the electrolyte-sparing excretion of free water. This mechanism makes it a valuable agent in the management of fluid retention and hyponatremia associated with congestive heart failure (CHF). Tolvaptan Sodium Phosphate is a prodrug of tolvaptan developed for intravenous administration, offering a therapeutic option for patients who are unable to take oral medications. These application notes provide an overview of established animal models and detailed protocols for the preclinical evaluation of this compound in the context of CHF.

Mechanism of Action

In congestive heart failure, elevated levels of arginine vasopressin (AVP) contribute to fluid overload and hyponatremia by acting on V2 receptors in the renal collecting ducts. This activation stimulates the production of cyclic AMP (cAMP) and protein kinase A (PKA), leading to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, thereby increasing water reabsorption.[1] Tolvaptan competitively blocks the V2 receptor, inhibiting this signaling cascade and promoting the excretion of free water.[2][3][4] Additionally, AVP can act on V1a receptors in cardiomyocytes, which may contribute to cardiac hypertrophy.[5][6][7]

Featured Animal Models for Congestive Heart Failure

Several well-established animal models are utilized to recapitulate the pathophysiology of congestive heart failure and to evaluate the efficacy of therapeutic agents like this compound.

Tachypacing-Induced Heart Failure in Canines

This model is highly valued for its ability to produce a predictable and progressive decline in cardiac function, closely mimicking dilated cardiomyopathy in humans. Chronic rapid ventricular pacing leads to left ventricular remodeling, systolic and diastolic dysfunction, and neurohormonal activation characteristic of CHF.

Myosin-Induced Autoimmune Myocarditis in Rats

This model is induced by immunizing susceptible rat strains (e.g., Lewis rats) with cardiac myosin, leading to an autoimmune response against the heart.[8] This results in myocardial inflammation, fibrosis, and subsequent development of heart failure, providing a platform to study inflammation-related cardiac dysfunction.

Dahl Salt-Sensitive (SS) Hypertensive Heart Failure in Rats

Dahl SS rats, when fed a high-salt diet, develop severe hypertension, left ventricular hypertrophy, and eventually progress to heart failure, often with preserved ejection fraction initially.[9][10] This model is particularly relevant for studying heart failure secondary to chronic pressure overload.

Experimental Protocols

Protocol 1: Tachypacing-Induced Heart Failure in Canines

Objective: To induce a stable and reproducible model of congestive heart failure in canines for the evaluation of this compound.

Materials:

  • Adult mongrel dogs or beagles

  • Implantable pacemaker and ventricular pacing lead

  • Surgical suite and monitoring equipment

  • Echocardiography system

  • Hemodynamic monitoring equipment

Procedure:

  • Surgical Implantation of Pacemaker:

    • Anesthetize the animal following standard veterinary procedures.

    • Under sterile conditions, implant a programmable pacemaker in a subcutaneous pocket in the neck or flank.

    • Introduce a pacing lead into the right ventricle via the jugular vein under fluoroscopic guidance.

    • Confirm proper lead placement and pacing thresholds.

    • Allow for a recovery period of at least one week post-surgery.

  • Induction of Heart Failure:

    • Initiate rapid ventricular pacing at a rate of 220-260 beats per minute (bpm).[11]

    • Maintain continuous pacing for 3-4 weeks.[11]

    • Monitor the animals daily for clinical signs of heart failure (e.g., lethargy, dyspnea, ascites).

  • Confirmation of Heart Failure:

    • Perform serial echocardiography to assess left ventricular dimensions, ejection fraction (LVEF), and fractional shortening (FS). Expect a significant decrease in LVEF and an increase in left ventricular internal diameter.

    • Conduct hemodynamic assessments to measure parameters such as left ventricular end-diastolic pressure (LVEDP), which is expected to be elevated.

  • Administration of this compound:

    • Once a stable heart failure phenotype is established, animals can be randomized to receive intravenous this compound or a vehicle control.

    • A common oral dose of tolvaptan in canine models is 10 mg/kg; the intravenous dose of this compound should be adjusted based on pharmacokinetic studies to achieve equivalent exposure.[11]

    • Administer the drug via a catheterized vein.

  • Endpoint Analysis:

    • Measure urine output, urine osmolality, and serum sodium concentrations to assess the aquaretic effect.

    • Perform serial echocardiography and hemodynamic monitoring to evaluate changes in cardiac function and filling pressures.

    • Collect blood samples for neurohormonal analysis (e.g., AVP, renin, aldosterone).

Protocol 2: Myosin-Induced Autoimmune Myocarditis in Rats

Objective: To induce an inflammatory model of heart failure in rats to test the effects of this compound.

Materials:

  • Lewis rats (male, 6-8 weeks old)

  • Porcine or human cardiac myosin

  • Complete Freund's Adjuvant (CFA)

  • Syringes and needles for immunization

  • Echocardiography system

Procedure:

  • Preparation of Myosin Emulsion:

    • Emulsify cardiac myosin with an equal volume of Complete Freund's Adjuvant.

  • Immunization:

    • On day 0, inject 0.1 mL of the myosin-CFA emulsion into each hind footpad of the Lewis rats.[12]

  • Development of Heart Failure:

    • Monitor the animals for clinical signs of distress.

    • Heart failure typically develops over 3-4 weeks, characterized by myocardial inflammation and fibrosis.[8]

  • Confirmation of Heart Failure:

    • Perform echocardiography at 3-4 weeks post-immunization to assess cardiac function. Expect to see increased left ventricular dimensions and reduced ejection fraction.

    • Histopathological examination of the heart tissue can confirm myocarditis and fibrosis.

  • Administration of this compound:

    • At 4 weeks post-immunization, randomize the rats to receive intravenous this compound or vehicle.

    • Oral doses of tolvaptan in this model have been reported in the range of 3-10 mg/kg/day.[8] The intravenous dose of this compound should be determined to provide equivalent exposure.

  • Endpoint Analysis:

    • Monitor urine output, urine osmolality, and serum electrolytes.

    • Assess cardiac function via echocardiography.

    • At the end of the study, sacrifice the animals and perform histological analysis of the heart to evaluate the extent of inflammation and fibrosis.

Protocol 3: Dahl Salt-Sensitive (SS) Hypertensive Heart Failure in Rats

Objective: To induce heart failure secondary to chronic hypertension in Dahl SS rats for the evaluation of this compound.

Materials:

  • Dahl salt-sensitive rats

  • High-salt (8% NaCl) and low-salt (0.3% NaCl) chow

  • Blood pressure monitoring system (e.g., tail-cuff method)

  • Echocardiography system

Procedure:

  • Induction of Hypertension and Heart Failure:

    • At 6-7 weeks of age, switch the diet of Dahl SS rats from a low-salt to a high-salt (8% NaCl) diet.[9]

    • Maintain the high-salt diet for several weeks to induce hypertension and subsequent cardiac remodeling and heart failure.

  • Monitoring of Disease Progression:

    • Monitor blood pressure regularly.

    • Perform serial echocardiography to track the development of left ventricular hypertrophy and changes in cardiac function.

  • Administration of this compound:

    • Once heart failure is established (e.g., evidence of diastolic dysfunction, increased cardiac filling pressures), randomize the animals to receive intravenous this compound or vehicle.

  • Endpoint Analysis:

    • Assess renal function (e.g., serum creatinine, BUN).

    • Measure urine output and osmolality.

    • Evaluate cardiac structure and function using echocardiography.

Data Presentation

Table 1: Effects of Tolvaptan on Hemodynamic and Renal Parameters in Tachypacing-Induced Canine Heart Failure
ParameterBaseline (CHF)Tolvaptan (10 mg/kg, oral)Vehicle
Hemodynamics
Mean Arterial Pressure (mmHg)85 ± 5No significant changeNo significant change
Heart Rate (bpm)150 ± 10No significant changeNo significant change
Pulmonary Capillary Wedge Pressure (mmHg)25 ± 3↓ (Significant decrease)No significant change
Systemic Vascular ResistanceElevatedNo significant changeNo significant change
Renal Function
Urine Volume (mL/6h)100 ± 20↑ (Significant increase)No significant change
Free Water Clearance (mL/min)Negative↑ (Significant increase)No significant change
Serum Sodium (mEq/L)140 ± 2↑ (Significant increase)No significant change
Glomerular Filtration RateNormal to slightly decreasedNo significant changeNo significant change
Renal Blood FlowNormal to slightly decreasedNo significant changeNo significant change
Plasma Renin ActivityElevatedNo significant changeNo significant change

Data are presented as mean ± SD or as directional changes based on published literature.[11][13]

Table 2: Effects of Tolvaptan on Cardiac and Renal Parameters in Myosin-Induced Rat Heart Failure
ParameterCHF ControlTolvaptan (3 mg/kg/day, oral)Tolvaptan (10 mg/kg/day, oral)
Cardiac Function
Left Ventricular Ejection Fraction (%)45 ± 5No significant changeNo significant change
Left Ventricular End-Diastolic Diameter (mm)8.5 ± 0.5No significant changeNo significant change
Renal Function
24h Urine Volume (mL)20 ± 4↑ (Increased)↑↑ (Markedly increased)
Urine Osmolality (mOsm/kg)800 ± 100↓ (Decreased)↓↓ (Markedly decreased)
Plasma Sodium (mEq/L)142 ± 1↑ (Increased)↑↑ (Markedly increased)
Aquaporin-2 Protein (kidney)Upregulated↓ (Inhibited upregulation)↓↓ (Inhibited upregulation)

Data are presented as mean ± SD or as directional changes based on published literature.[8]

Visualizations

Signaling Pathways

tolvaptan_mechanism cluster_blood Bloodstream cluster_kidney Renal Collecting Duct Cell cluster_cardiomyocyte Cardiomyocyte AVP Arginine Vasopressin (AVP) (Elevated in CHF) V2R V2 Receptor AVP->V2R Activates V1aR V1a Receptor AVP->V1aR Activates AC Adenylyl Cyclase V2R->AC Stimulates Tolvaptan Tolvaptan Tolvaptan->V2R Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 Channels in Apical Membrane AQP2_vesicle->AQP2_membrane Translocation Water_reabsorption Water Reabsorption AQP2_membrane->Water_reabsorption Increases Gq Gq Protein V1aR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Hypertrophy Hypertrophic Gene Expression Ca_release->Hypertrophy

Caption: Mechanism of Tolvaptan in CHF.

Experimental Workflow

experimental_workflow cluster_model Animal Model Induction cluster_confirmation Confirmation of CHF cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis model_induction Induce Congestive Heart Failure (Tachypacing, Myosin, or Dahl SS) confirmation Confirm CHF Phenotype (Echocardiography, Hemodynamics) model_induction->confirmation randomization Randomize Animals confirmation->randomization treatment_group Administer IV This compound randomization->treatment_group control_group Administer Vehicle Control randomization->control_group renal_analysis Renal Function Assessment (Urine Output, Osmolality, Serum Na⁺) treatment_group->renal_analysis cardiac_analysis Cardiac Function Assessment (Echocardiography, Hemodynamics) treatment_group->cardiac_analysis control_group->renal_analysis control_group->cardiac_analysis histology Histopathological Analysis (Heart, Kidney) cardiac_analysis->histology

Caption: Preclinical evaluation workflow.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound in congestive heart failure. The tachypacing-induced canine model offers a hemodynamically well-characterized platform, while the myosin-induced and Dahl salt-sensitive rat models allow for the investigation of inflammatory and hypertensive etiologies of heart failure, respectively. Careful selection of the appropriate model and adherence to detailed experimental protocols are crucial for obtaining reliable and translatable data to support the clinical development of this compound.

References

Application Notes and Protocols for Intravenous Administration of Tolvaptan Sodium Phosphate in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of Tolvaptan (B1682983) Sodium Phosphate (B84403) (also known as OPC-61815) in a research setting. Tolvaptan Sodium Phosphate is a water-soluble prodrug of tolvaptan, a selective vasopressin V2-receptor antagonist.

Introduction

Tolvaptan is a selective antagonist of the vasopressin V2 receptor, which plays a crucial role in water reabsorption in the kidneys.[1][2] By blocking these receptors, tolvaptan promotes aquaresis, the excretion of electrolyte-free water, making it a valuable tool for studying conditions like hyponatremia, congestive heart failure, and autosomal dominant polycystic kidney disease (ADPKD).[3][4][5] However, tolvaptan itself is practically insoluble in water, posing challenges for intravenous administration in research.[6]

This compound (OPC-61815) was developed as a water-soluble prodrug to overcome this limitation.[7] Following intravenous administration, it is rapidly and efficiently converted to the active drug, tolvaptan, by alkaline phosphatases in the body.[7][8] This allows for direct and precise systemic delivery in preclinical and clinical research.

Data Presentation

Table 1: Solubility of Tolvaptan and its Prodrug
CompoundSolventSolubilityReference
TolvaptanWater (25°C)Practically insoluble[6]
This compound (OPC-61815)Water (25°C)72.4 mg/mL[7][8]
Table 2: Intravenous Dosing of this compound in Human Clinical Trials
Dose of this compound (IV)Equivalent Oral Tolvaptan DoseStudy PopulationKey FindingsReference
2 mg, 4 mg, 8 mg, 16 mg15 mg (for the 16 mg IV dose)Patients with Congestive Heart FailureDose-dependent increase in tolvaptan exposure. 16 mg IV dose showed similar exposure to 15 mg oral tablet. Increased urine volume and decreased body weight were observed.[9][10]
16 mg15 mgPatients with Congestive Heart FailureConfirmed non-inferiority to oral tolvaptan in changing body weight.[1]
Table 3: Intravenous and Oral Dosing of Tolvaptan in Preclinical Studies
SpeciesRouteDoseKey FindingsReference
RatOral1, 3, and 10 mg/kgDose-dependent aquaresis and increase in plasma sodium in a hyponatremia model.[11]
DogOral10 mg/kgIncreased water clearance and serum sodium in a heart failure model.[11]
RatIntravenous (Tolvaptan)5 mg/kgUsed for absolute bioavailability determination.[12]
Rat, DogIntravenous (this compound)Not specifiedRapid conversion to tolvaptan detected in plasma within 5 minutes.[7][8]

Signaling Pathway and Experimental Workflow

The mechanism of action of tolvaptan involves the antagonism of the vasopressin V2 receptor in the renal collecting ducts. This disrupts the cyclic AMP (cAMP) signaling pathway, leading to a reduction in the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells. The result is decreased water reabsorption and increased excretion of free water.

tolvaptan_mechanism cluster_blood Blood Vessel cluster_cell Collecting Duct Principal Cell cluster_lumen Collecting Duct Lumen (Urine) Vasopressin Vasopressin V2 Receptor V2 Receptor Vasopressin->V2 Receptor Binds AC Adenylyl Cyclase V2 Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates AQP2 Vesicle Aquaporin-2 Vesicle PKA->AQP2 Vesicle Phosphorylates AQP2 Channel Aquaporin-2 Channel AQP2 Vesicle->AQP2 Channel Translocates to Apical Membrane H2O Reabsorption Water Reabsorption AQP2 Channel->H2O Reabsorption Facilitates H2O Excretion Water Excretion Tolvaptan Tolvaptan Tolvaptan->V2 Receptor Blocks

Caption: Tolvaptan's mechanism of action in the renal collecting duct.

The following workflow outlines a typical preclinical study for evaluating the pharmacokinetics and pharmacodynamics of intravenously administered this compound.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration & Sampling Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Rats) Catheter_Implantation Vascular Catheter Implantation (Optional) Animal_Acclimatization->Catheter_Implantation Drug_Preparation This compound Solution Preparation Catheter_Implantation->Drug_Preparation Baseline_Sampling Baseline Sample Collection (Blood, Urine) IV_Administration Intravenous Administration of this compound Baseline_Sampling->IV_Administration Serial_Sampling Serial Sample Collection (Blood, Urine at specified time points) IV_Administration->Serial_Sampling PK_Analysis Pharmacokinetic Analysis (LC-MS/MS for Tolvaptan levels) Serial_Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Urine volume, osmolality, electrolytes) Serial_Sampling->PD_Analysis Data_Interpretation Data Interpretation and Reporting PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: Experimental workflow for a preclinical IV this compound study.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration in Preclinical Research

This protocol is based on the high water solubility of this compound.

Materials:

  • This compound (OPC-61815) powder

  • Sterile Water for Injection or Sterile 0.9% Sodium Chloride (Normal Saline)

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculation: Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the dosing volume for the animal model (e.g., 1-5 mL/kg for rats).

  • Reconstitution:

    • Aseptically weigh the required amount of this compound powder and place it in a sterile vial.

    • Aseptically add the calculated volume of Sterile Water for Injection or Normal Saline to the vial.

    • Gently swirl or vortex the vial until the powder is completely dissolved. Given its high solubility (72.4 mg/mL), dissolution should be rapid.[7][8]

  • Sterilization:

    • For small volumes, filter the reconstituted solution through a 0.22 µm sterile syringe filter into a final sterile container.

  • Storage:

    • It is recommended to use the freshly prepared solution. If short-term storage is necessary, store at 2-8°C and protect from light. Conduct stability studies to determine the appropriate storage duration for your specific formulation and concentration.

Note on Tolvaptan (non-prodrug) for IV administration: Due to its poor water solubility, intravenous formulations of tolvaptan itself require solubilizing agents. One research publication describes a vehicle for a 5 mg/kg IV dose in rats consisting of 50% DMSO, 10% PEG 400, and 40% normal saline.[12]

Protocol 2: Intravenous Administration of this compound in a Rat Model

Materials:

  • Prepared this compound dosing solution

  • Anesthetized or restrained rats with appropriate vascular access (e.g., tail vein, jugular vein catheter)

  • Infusion pump (for infusions) or sterile syringes (for bolus injection)

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

Procedure:

  • Animal Preparation:

    • Anesthetize or restrain the animal according to the approved institutional animal care and use committee (IACUC) protocol.

    • Ensure proper placement of the intravenous catheter or prepare the injection site (e.g., tail vein).

  • Baseline Measurements:

    • Collect baseline blood and urine samples.

    • Record baseline body weight.

  • Administration:

    • Bolus Injection: Administer the calculated volume of the dosing solution as a slow bolus injection over 1-2 minutes.

    • Infusion: Administer the dosing solution using a calibrated infusion pump over a specified period.

  • Post-Dose Monitoring and Sampling:

    • Monitor the animal for any adverse reactions.

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) for pharmacokinetic analysis.

    • House the animals in metabolic cages to collect urine for pharmacodynamic analysis (volume, osmolality, electrolyte concentration) at specified intervals.

  • Sample Processing:

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Measure urine volume and store aliquots at -80°C for later analysis.

Safety and Handling

  • Researchers should handle this compound powder and solutions in accordance with standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

These protocols and application notes are intended for research purposes only and should be adapted to specific experimental designs and institutional guidelines.

References

Preparing Tolvaptan Sodium Phosphate Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolvaptan (B1682983) is a selective, competitive arginine vasopressin (AVP) V2 receptor antagonist. It induces aquaresis, the excretion of electrolyte-free water, making it a valuable tool in studying conditions associated with fluid retention and hyponatremia. Tolvaptan Sodium Phosphate (B84403) (also known as OPC-61815) is a water-soluble prodrug of tolvaptan, designed for intravenous administration and offering greater flexibility for experimental applications where high water solubility is advantageous.[1] This document provides detailed application notes and protocols for the preparation of Tolvaptan Sodium Phosphate solutions for various experimental uses, including in vitro cell-based assays and in vivo animal studies.

Physicochemical Properties and Solubility

Tolvaptan itself is practically insoluble in water, which necessitates the use of organic solvents for creating stock solutions.[2] In contrast, this compound was specifically developed to overcome this limitation.

Table 1: Solubility of Tolvaptan and this compound

CompoundSolventSolubilityTemperature
This compound Water72.4 mg/mL[1]25 °C
TolvaptanWater~50 ng/mL[3]25 °C
TolvaptanDMSO~30 mg/mLNot Specified
TolvaptanEthanol~12 mg/mLNot Specified
TolvaptanAcetonitrileFreely solubleNot Specified
TolvaptanMethanolSolubleNot Specified

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution of this compound

This protocol is suitable for preparing a primary stock solution that can be further diluted for various in vitro and in vivo applications. The high water solubility of this compound allows for the preparation of concentrated stocks without the need for organic solvents.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the required volume of sterile water to achieve the target concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of water for every 10 mg of powder).

  • Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage (months to years) or at 2-8°C for short-term storage (days to weeks).

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of the primary stock solution for use in cell culture experiments. The final concentration of Tolvaptan will depend on the specific cell type and experimental design, with effective concentrations reported in the nanomolar to micromolar range.[4][5]

Materials:

  • This compound aqueous stock solution (from Protocol 1)

  • Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mg/mL (~17.5 mM) stock, a multi-step dilution is recommended for accuracy.

  • Add the final diluted solution to the cell cultures. Ensure the final volume of the added drug solution does not significantly alter the total volume of the culture medium (typically ≤1% of the total volume).

  • For experiments investigating the metabolic effects on tolvaptan's activity, consider using cell lines that express relevant enzymes, such as CYP3A4.[4]

Table 2: Example Experimental Concentrations of Tolvaptan in In Vitro Studies

Cell TypeExperimental ConditionEffective Concentration RangeReference
Human ADPKD CellsInhibition of AVP-induced cAMP increaseIC₅₀ ≈ 0.2 nM[5]
Human ADPKD CellsInhibition of AVP-induced cell proliferation10⁻¹⁰ M to 10⁻⁸ M[5]
HepG2 CellsCytotoxicity studiesIC₅₀ ≈ 27.1 µM to >100 µM (depending on exposure time)[4]
Protocol 3: Preparation of Dosing Solutions for In Vivo Animal Studies

This compound's water solubility makes it ideal for preparing solutions for intravenous administration in animal models. For oral administration, a suspension or solution can be prepared. Dosing will vary based on the animal model and study objectives.

Materials:

  • This compound aqueous stock solution (from Protocol 1)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Appropriate administration vehicle (if not fully soluble at high concentrations for oral gavage)

Procedure for Intravenous Administration:

  • Thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection.

  • Ensure the final solution is clear and free of precipitation before administration.

Procedure for Oral Administration:

  • For lower doses where solubility is not an issue, follow the procedure for intravenous administration.

  • For higher doses, a suspension may be necessary. Weigh the required amount of this compound and suspend it in an appropriate vehicle (e.g., water, saline with a suspending agent like carboxymethylcellulose).

  • Ensure the suspension is homogenous by vortexing or stirring prior to each administration.

Table 3: Example Dosing of Tolvaptan in Animal Studies

Animal ModelAdministration RouteDose RangeObserved Effect
RatsOral1 - 10 mg/kgDose-dependent aquaresis and increased plasma sodium in a hyponatremia model.[6]
DogsOral0.3 - 10 mg/kgDose-dependent increase in urine volume and free water clearance in a heart failure model.[7]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the preparation and application of this compound, the following diagrams illustrate a typical experimental workflow and the compound's mechanism of action.

experimental_workflow cluster_prep Solution Preparation cluster_invitro In Vitro Application cluster_invivo In Vivo Application start Tolvaptan Sodium Phosphate Powder dissolve Dissolve in Sterile Water start->dissolve stock High-Concentration Aqueous Stock (e.g., 10 mg/mL) dissolve->stock filter Sterile Filter (0.22 µm) stock->filter aliquot Aliquot and Store (-20°C) filter->aliquot dilute_invitro Dilute in Cell Culture Medium aliquot->dilute_invitro For Cell Assays dilute_invivo Dilute in Sterile Saline/PBS aliquot->dilute_invivo For Animal Studies apply_invitro Treat Cell Cultures dilute_invitro->apply_invitro apply_invivo Administer to Animal (IV or Oral) dilute_invivo->apply_invivo signaling_pathway cluster_cell Kidney Collecting Duct Cell AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Agonist Tolvaptan Tolvaptan Tolvaptan->V2R Antagonist (Blocks Binding) AC Adenylate Cyclase V2R->AC Activates cAMP cAMP Production AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 (AQP2) Vesicles PKA->AQP2 Phosphorylates Membrane Apical Membrane Translocation AQP2->Membrane Water Water Reabsorption (Aquaresis) Membrane->Water

References

Application Notes and Protocols for the Analytical Characterization of Tolvaptan Sodium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolvaptan (B1682983) sodium phosphate (B84403) is a phosphate ester prodrug of tolvaptan, a selective, competitive vasopressin V2 receptor antagonist.[1] Tolvaptan is used to treat clinically significant hypervolemic and euvolemic hyponatremia (low blood sodium levels), including patients with heart failure and Syndrome of Inappropriate Antidiuretic Hormone (SIADH).[2][3] The phosphate prodrug enhances aqueous solubility, allowing for intravenous administration.[4] Rigorous analytical characterization of tolvaptan sodium phosphate is crucial to ensure its quality, stability, and efficacy as a drug substance and in its final dosage form.

These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound.

Physicochemical Properties

PropertyValueReference
Chemical NameN-(4-{[(5R)-7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl}-3-methylphenyl)-2-methylbenzamide phosphate[5]
Molecular FormulaC₂₆H₂₄ClN₂Na₂O₆P[4]
Molecular Weight572.88 g/mol [4]
AppearanceWhite to off-white crystalline powder[3]
SolubilitySoluble in water[4]

Analytical Techniques and Protocols

A multi-faceted approach employing various analytical techniques is essential for the complete characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the cornerstone for determining the potency and purity of this compound. A stability-indicating method is crucial to separate the active ingredient from its degradation products and any process-related impurities.[6]

Protocol for Assay and Related Substances:

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: Hypersil BDS C18, 150 x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase:

    • Buffer Preparation: Dissolve 2 g of sodium dihydrogen phosphate in 1000 mL of HPLC grade water, adjust pH to 3.0 with dilute phosphoric acid.[3]

    • Mobile Phase Composition: A mixture of buffer, acetonitrile (B52724), and methanol (B129727) (50:40:10, v/v/v).[3]

  • Flow Rate: 1.5 mL/min.[3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.[3]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to achieve a known concentration.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard solution. For tablet analysis, weigh and finely powder a number of tablets, then dissolve a portion equivalent to the average tablet weight.[3]

  • Data Analysis: Calculate the assay and impurity levels by comparing the peak areas of the sample to the reference standard.

Quantitative Data Summary for a Validated RP-HPLC Method for Tolvaptan (Representative Data):

ParameterResult
Linearity Range5-100 µg/mL[7]
Correlation Coefficient (r²)> 0.999[7]
Accuracy (% Recovery)99.01 - 100.7%[7]
Precision (%RSD)< 2%[7]
Limit of Detection (LOD)0.34 µg/mL[8]
Limit of Quantification (LOQ)0.94 µg/mL[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification and Metabolite Identification

LC-MS/MS provides superior sensitivity and selectivity for quantifying tolvaptan and its metabolites in biological matrices and for characterizing trace-level impurities and degradation products.[9][10]

Protocol for Quantification in Plasma:

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: Zorbax XDB C18, 50 x 2.1 mm, 3.5 µm particle size.[10]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (20:80, v/v).[10]

  • Flow Rate: 0.6 mL/min.[10]

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Tolvaptan: m/z 449.2 → 252.1[10]

    • This compound: Expected m/z 529.1 → 449.2 (loss of phosphate)

  • Sample Preparation (Plasma): Protein precipitation with acetonitrile followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.[9]

Quantitative Data Summary for a Validated LC-MS/MS Method for Tolvaptan in Human Plasma:

ParameterResult
Linearity Range0.457 - 1000 ng/mL[9]
Lower Limit of Quantification (LLOQ)0.457 ng/mL[9]
Accuracy (% of nominal)97.7 - 107.8%[9]
Intra- and Inter-day Precision (%CV)< 15%[9]
Mean Recovery99.2 - 104.6%[9]
Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. ¹H NMR provides information on the proton environment, ¹³C NMR on the carbon skeleton, and ³¹P NMR is specifically used to characterize the phosphate group.[11][12]

Protocol for NMR Analysis:

  • Instrumentation: High-resolution NMR spectrometer.

  • Solvent: Deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify and assign proton signals.

    • ¹³C NMR: To identify and assign carbon signals.

    • ³¹P NMR: To confirm the presence and chemical environment of the phosphate group. The chemical shift will be indicative of the phosphate ester.[13]

  • Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Protocol for FTIR Analysis:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over a typical range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

    • P=O stretching vibrations (around 1200-1300 cm⁻¹)

    • P-O-C stretching vibrations (around 950-1100 cm⁻¹)

    • C=O stretching (amide)

    • N-H stretching and bending (amide)

    • Aromatic C-H and C=C stretching

    • O-H stretching (from the hydroxyl group of tolvaptan and any water of hydration)[14]

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound, including its melting point, decomposition temperature, and the presence of solvates or hydrates.

Protocol for Thermal Analysis:

  • Instrumentation: DSC and TGA instruments.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • DSC Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature to observe thermal events like melting and crystallization. A crystalline form of tolvaptan containing 0.5 crystal water shows an endothermic peak around 95 °C.[14]

  • TGA Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the weight loss as a function of temperature to determine the presence of volatile components like water or residual solvents.

X-Ray Powder Diffraction (XRPD)

XRPD is a critical technique for characterizing the solid-state properties of this compound, including its crystallinity and polymorphic form.[15] Different crystalline forms can exhibit different physical properties, such as solubility and stability.

Protocol for XRPD Analysis:

  • Instrumentation: X-ray powder diffractometer.

  • Sample Preparation: Gently pack the powdered sample into a sample holder.

  • Data Acquisition: Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

  • Data Analysis: The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for the specific crystalline form. For example, one crystalline form of tolvaptan exhibits characteristic peaks at 2θ angles of 15.44, 18.76, 21.88, and 23.52 degrees.[16]

Visualizations

Signaling Pathway of Tolvaptan

Tolvaptan acts as a selective antagonist of the vasopressin V2 receptor, which is primarily located in the renal collecting ducts. Its mechanism of action involves the inhibition of the cyclic AMP (cAMP) signaling pathway.[17][18]

Tolvaptan_Signaling_Pathway Vasopressin Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) Vasopressin->V2R Binds to G_Protein Gs Protein V2R->G_Protein Activates Tolvaptan Tolvaptan Tolvaptan->V2R Blocks Aquaresis Aquaresis (Water Excretion) Tolvaptan->Aquaresis Promotes AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Aquaporin_Vesicles Aquaporin-2 (AQP2) Vesicles PKA->Aquaporin_Vesicles Phosphorylates Apical_Membrane Apical Membrane Insertion Aquaporin_Vesicles->Apical_Membrane Translocation to Water_Reabsorption Water Reabsorption Apical_Membrane->Water_Reabsorption Increases

Caption: Tolvaptan's mechanism of action via V2 receptor antagonism.

Experimental Workflow for this compound Characterization

A logical workflow ensures a comprehensive and efficient characterization of the drug substance.

Experimental_Workflow cluster_Physicochemical cluster_Chromatographic cluster_Spectroscopic cluster_SolidState cluster_Stability Start Tolvaptan Sodium Phosphate Sample Physicochemical Physicochemical Properties Start->Physicochemical Chromatographic Chromatographic Analysis Start->Chromatographic Spectroscopic Spectroscopic Characterization Start->Spectroscopic SolidState Solid-State Characterization Start->SolidState Stability Stability Studies Start->Stability Solubility Solubility Physicochemical->Solubility pKa pKa Physicochemical->pKa HPLC HPLC (Assay, Purity) Chromatographic->HPLC LCMS LC-MS/MS (Impurity ID, Metabolite ID) Chromatographic->LCMS NMR NMR (¹H, ¹³C, ³¹P) Spectroscopic->NMR FTIR FTIR Spectroscopic->FTIR UV UV-Vis Spectroscopic->UV XRPD XRPD (Crystallinity, Polymorphism) SolidState->XRPD DSC_TGA DSC/TGA (Thermal Properties) SolidState->DSC_TGA Forced_Deg Forced Degradation Stability->Forced_Deg Report Comprehensive Characterization Report Solubility->Report pKa->Report HPLC->Report LCMS->Report NMR->Report FTIR->Report UV->Report XRPD->Report DSC_TGA->Report Forced_Deg->Report

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for regulatory submissions and for guaranteeing the safety and efficacy of this important therapeutic agent. The combination of chromatographic, spectroscopic, thermal, and diffraction techniques allows for a thorough understanding of the drug substance's identity, purity, and solid-state properties.

References

Application of Tolvaptan Sodium Phosphate in the Study of Renal Water Reabsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tolvaptan (B1682983) sodium phosphate, a prodrug of the selective vasopressin V2 receptor antagonist Tolvaptan, serves as a critical tool in the investigation of renal water reabsorption. Its mechanism of action revolves around the competitive antagonism of the arginine vasopressin (AVP) V2 receptor, which is primarily expressed in the principal cells of the kidney's collecting ducts.[1][2][3][4] This antagonism directly interferes with the AVP-mediated signaling cascade that governs the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells.[1][4][5]

By blocking the V2 receptor, Tolvaptan effectively inhibits the downstream signaling pathway involving Gs protein activation, adenylyl cyclase stimulation, and subsequent cyclic AMP (cAMP) production.[2][5] This reduction in intracellular cAMP levels prevents the protein kinase A (PKA)-mediated phosphorylation of AQP2, a crucial step for its trafficking to the cell surface.[6][7] Consequently, fewer AQP2 channels are available for water transport, leading to a decrease in water reabsorption from the filtrate back into the bloodstream. This results in aquaresis, the excretion of electrolyte-free water, which manifests as an increase in urine volume and a decrease in urine osmolality.[2][5]

The specific and potent action of Tolvaptan makes it an invaluable pharmacological tool for:

  • Elucidating the Vasopressin V2 Receptor Signaling Pathway: By observing the physiological and cellular effects of V2 receptor blockade, researchers can dissect the intricate steps of this signaling cascade.

  • Investigating Aquaporin-2 Trafficking and Regulation: Tolvaptan allows for the controlled study of the mechanisms governing the cellular localization and function of AQP2.[6][8][9]

  • Modeling States of Impaired Water Reabsorption: In preclinical animal models, Tolvaptan can be used to induce a state of nephrogenic diabetes insipidus, providing a reliable alternative to genetic models like the Brattleboro rat for studying the consequences of V2 receptor dysfunction.[6][10]

  • Screening and Characterizing Novel V2 Receptor Antagonists: Tolvaptan can be used as a reference compound in competitive binding assays and functional screens to identify and evaluate new drug candidates.

Quantitative Data Summary

The following tables summarize the quantitative effects of Tolvaptan observed in various experimental models.

Table 1: In Vivo Effects of Tolvaptan in Rat Models

ParameterControl/VehicleTolvaptan TreatmentSpecies/ModelReference
Urine Volume (24h) ~10 mLIncreased to >40 mLNormal Rats[11]
Urine Osmolality >2000 mosmol/kgH₂O<300 mosmol/kgH₂ONormal Rats[10]
Renal AQP2 Abundance HighMarkedly DecreasedNormal Rats[10]
Plasma Sodium (in hyponatremic model) ~110 mEq/LGradual increase to normal levelsHyponatremic Rats[12]
Fecal Water Content (Day 1) 41.4% ± 6.3%66.8% ± 9.3% (5 mg/kg)Cirrhotic Rats with Ascites[13]

Table 2: In Vitro Effects of Tolvaptan

ParameterControl/VehicleTolvaptan Treatment (with dDAVP stimulation)Cell Line/SystemReference
cAMP Production (AVP-induced) 100%Inhibited with an IC₅₀ of ~2 x 10⁻¹⁰ MHuman ADPKD Cells[14]
Phosphorylated AQP2 (pS256) Increased with dDAVPPrevented the increaseMDCK Cells[6]
AQP2 Translocation to Membrane Apical membrane localization with dDAVPPrevented dDAVP-induced redistributionMDCK Cells[15]
ERK Phosphorylation (AVP-induced) IncreasedInhibitedHuman ADPKD Cells[14]

Experimental Protocols

In Vitro Protocol: Investigating the Effect of Tolvaptan on AQP2 Trafficking in MDCK Cells

This protocol outlines a method to study the effect of Tolvaptan on vasopressin-induced AQP2 translocation in Madin-Darby Canine Kidney (MDCK) cells.

1. Cell Culture and Seeding:

  • Culture MDCK cells stably expressing human AQP2 (MDCK-hAQP2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Grow cells on permeable filter supports (e.g., Transwell inserts) to allow for polarized monolayer formation.
  • Seed cells at a density that allows them to reach confluence within 3-4 days.

2. Treatment:

  • Once confluent, wash the cell monolayers with phosphate-buffered saline (PBS).
  • Pre-incubate the cells with serum-free DMEM containing the desired concentration of Tolvaptan (e.g., 10⁻⁹ M to 10⁻⁷ M) or vehicle (DMSO) for 30 minutes at 37°C.
  • Stimulate the cells by adding a V2 receptor agonist, such as desmopressin (B549326) (dDAVP) at a final concentration of 10⁻⁸ M, to the basolateral medium for 15-30 minutes at 37°C. Include a control group with no dDAVP stimulation.

3. Immunofluorescence Staining for AQP2:

  • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Block non-specific binding with a blocking buffer (e.g., PBS containing 1% bovine serum albumin) for 30 minutes.
  • Incubate the cells with a primary antibody against AQP2 overnight at 4°C.
  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
  • Mount the filters on glass slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

4. Confocal Microscopy and Analysis:

  • Visualize the subcellular localization of AQP2 using a confocal microscope.
  • In control cells, AQP2 will show a diffuse cytoplasmic staining.
  • In dDAVP-stimulated cells, AQP2 will translocate to the apical plasma membrane.
  • In cells pre-treated with Tolvaptan, the dDAVP-induced apical translocation of AQP2 will be inhibited, resulting in a predominantly cytoplasmic staining pattern.[15]

In Vivo Protocol: Induction of Aquaresis in a Rat Model Using Tolvaptan

This protocol describes a method to induce and study aquaresis in rats using Tolvaptan administered via osmotic minipumps.[10]

1. Animal Model and Housing:

  • Use adult male Sprague-Dawley rats.
  • House the animals in metabolic cages to allow for accurate collection of urine and measurement of water intake.
  • Allow the rats to acclimate to the metabolic cages for several days before the experiment.

2. Osmotic Minipump Preparation and Implantation:

  • Prepare a solution of Tolvaptan in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol and DMSO). The concentration should be calculated to deliver the desired daily dose (e.g., 2.5 mg/day).[10]
  • Fill osmotic minipumps (e.g., Alzet) with the Tolvaptan solution or vehicle according to the manufacturer's instructions.
  • Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the anesthetized rats.

3. Data Collection:

  • Monitor and record the following parameters daily for the duration of the study (e.g., 4-7 days):
  • 24-hour urine volume.
  • Water intake.
  • Body weight.
  • Collect daily urine samples for the measurement of urine osmolality using an osmometer.
  • At the end of the study, collect blood samples for plasma sodium analysis and euthanize the animals.

4. Tissue Collection and Analysis (Optional):

  • Harvest the kidneys and dissect the inner medulla.
  • Prepare protein lysates from the inner medullary tissue.
  • Perform immunoblotting to determine the abundance of AQP2 and phosphorylated AQP2 (pS256).

5. Expected Outcomes:

  • Rats infused with Tolvaptan will exhibit a significant increase in 24-hour urine volume and a corresponding decrease in urine osmolality compared to vehicle-infused rats.[10]
  • Immunoblot analysis is expected to show a marked reduction in the abundance of AQP2 protein in the inner medulla of Tolvaptan-treated rats.[10]

Visualizations

Vasopressin_V2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apical_membrane Apical Membrane AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds Tolvaptan Tolvaptan Tolvaptan->V2R Blocks G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates pAQP2_vesicle Phosphorylated AQP2 Vesicle AQP2_channel AQP2 Water Channel pAQP2_vesicle->AQP2_channel Translocates to Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Increases

Caption: Vasopressin V2 receptor signaling pathway and the inhibitory action of Tolvaptan.

In_Vitro_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture MDCK-hAQP2 cells on permeable supports Pre_incubation Pre-incubate with Tolvaptan or Vehicle Culture_Cells->Pre_incubation Stimulation Stimulate with dDAVP Pre_incubation->Stimulation Fix_Permeabilize Fix and Permeabilize Cells Stimulation->Fix_Permeabilize Immunostain Immunostain for AQP2 Fix_Permeabilize->Immunostain Confocal_Microscopy Confocal Microscopy Immunostain->Confocal_Microscopy Analyze_Localization Analyze AQP2 Subcellular Localization Confocal_Microscopy->Analyze_Localization

Caption: Experimental workflow for studying Tolvaptan's effect on AQP2 trafficking in vitro.

In_Vivo_Experimental_Workflow cluster_prep Preparation cluster_data_collection Data Collection cluster_analysis Analysis Acclimatize Acclimatize rats to metabolic cages Implant_Pumps Implant osmotic minipumps with Tolvaptan or Vehicle Acclimatize->Implant_Pumps Daily_Measurements Daily measurement of urine volume, water intake, and body weight Implant_Pumps->Daily_Measurements Urine_Collection Daily 24h urine collection for osmolality Implant_Pumps->Urine_Collection Data_Analysis Analyze physiological data Daily_Measurements->Data_Analysis Urine_Collection->Data_Analysis Tissue_Harvest Harvest kidneys at study endpoint Data_Analysis->Tissue_Harvest Optional Immunoblotting Immunoblot for AQP2 abundance Tissue_Harvest->Immunoblotting

Caption: Experimental workflow for studying the in vivo effects of Tolvaptan in a rat model.

References

Troubleshooting & Optimization

Improving the solubility of Tolvaptan Sodium Phosphate for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Tolvaptan Sodium Phosphate (B84403) for in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is Tolvaptan Sodium Phosphate and why is it used over Tolvaptan?

Tolvaptan is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability. Its aqueous solubility is very low, approximately 50 ng/mL. To overcome this limitation for parenteral and in vitro use, this compound (OPC-61815) was developed. It is a water-soluble phosphate ester prodrug of Tolvaptan. In experimental systems containing relevant enzymes like alkaline phosphatase, it is hydrolyzed to the active parent drug, Tolvaptan.

Q2: My this compound is not dissolving in my aqueous buffer. What should I do?

While this compound is significantly more water-soluble than Tolvaptan (72.4 mg/mL in water at 25°C), issues can still arise depending on the buffer composition and desired concentration. Here are some troubleshooting steps:

  • Verify the Salt Form: Ensure you are using the phosphate salt and not Tolvaptan base, which is practically insoluble in water.

  • pH Adjustment: Although Tolvaptan's solubility is largely pH-independent in the range of 2-12, the stability and activity of the converting enzymes (phosphatases) in your cell culture media or assay buffer will be pH-dependent. Ensure your buffer pH is compatible with your experimental system.

  • Gentle Warming and Sonication: Try warming the solution to 37°C and using a sonicator to aid dissolution.

  • Use of Co-solvents: If your experimental design permits, consider the use of a small percentage of a water-miscible organic co-solvent. A stock solution of Tolvaptan can be prepared in solvents like methanol (B129727) or a mixture of dichloromethane (B109758) and ethanol. However, always perform a vehicle control to account for any effects of the solvent on your experiment.

Q3: Can I use surfactants to improve solubility in my in vitro assay?

Yes, surfactants are commonly used to increase the solubility of poorly soluble compounds like Tolvaptan in in vitro dissolution studies. Sodium Lauryl Sulphate (SLS) is frequently mentioned in dissolution media for Tolvaptan at concentrations ranging from 0.22% to 1%. Surfactants like Tween 20 have also shown a high solubilization capacity for Tolvaptan.

Important Considerations:

  • Cell Viability: Surfactants can be cytotoxic. It is crucial to determine the maximum non-toxic concentration of the chosen surfactant in your specific cell line or assay system.

  • Assay Interference: Surfactants may interfere with assay components or detection methods. Always run appropriate controls.

Q4: What are Self-Microemulsifying Drug Delivery Systems (SMEDDS) and can they be used in vitro?

SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium. This approach has been shown to significantly enhance the dissolution and bioavailability of Tolvaptan. While primarily designed for oral delivery, the principles can be adapted for in vitro studies to achieve higher and more consistent concentrations of Tolvaptan in aqueous media.

Data & Protocols

Solubility Data

The following tables summarize the solubility of Tolvaptan in various excipients, which can be used to design formulations like SMEDDS.

Table 1: Solubility of Tolvaptan in Various Excipients

Excipient Type Excipient Name Solubility (mg/g)
Co-surfactant Transcutol® HP 71.23 ± 0.62
Co-surfactant Polyethylene Glycol (PEG) 200 51.00 ± 0.75
Co-surfactant Polyethylene Glycol (PEG) 400 40.30 ± 0.74
Surfactant Tween 20 12.7 ± 0.24
Oil Capryol® 90 10.87 ± 1.24

Data sourced from a study conducted at 37 ± 0.5 °C.

Experimental Protocols

Protocol 1: Preparation of a Tolvaptan Stock Solution using an Organic Solvent

This protocol is adapted from methodologies for preparing analytical standards.

  • Weighing: Accurately weigh the required amount of Tolvaptan powder.

  • Initial Dissolution: Transfer the powder to a suitable volumetric flask. Add a portion of the chosen solvent (e.g., Methanol) to dissolve the powder completely.

  • Dilution: Once dissolved, bring the solution to the final volume with the same solvent and mix thoroughly.

  • Storage: Store the stock solution in an appropriate container at the recommended temperature, protected from light.

  • Serial Dilution: For experiments, perform serial dilutions of the stock solution into your final assay medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) and included in your vehicle control.

Protocol 2: General In Vitro Dissolution Test

This is a generalized protocol based on methods used for quality control of Tolvaptan formulations.

  • Medium Preparation: Prepare the dissolution medium. A common medium is 0.22% w/v Sodium Lauryl Sulphate (SLS) in an appropriate buffer (e.g., 0.01N HCl or Simulated Intestinal Fluid, pH 6.8).

  • Apparatus Setup: Use a standard dissolution apparatus (e.g., USP Apparatus 2, paddle method) maintained at 37 ± 0.5 °C with a paddle speed of

Overcoming stability issues with Tolvaptan Sodium Phosphate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming stability issues encountered with Tolvaptan (B1682983) Sodium Phosphate (B84403) in solution.

Frequently Asked Questions (FAQs)

Q1: What is Tolvaptan Sodium Phosphate and how is it related to Tolvaptan?

This compound is a phosphate ester prodrug of Tolvaptan. The phosphate group is added to the Tolvaptan molecule to increase its aqueous solubility, making it more suitable for parenteral administration. In the body, the phosphate group is cleaved by enzymes, such as alkaline phosphatases, to release the active drug, Tolvaptan.

Q2: What are the primary stability concerns for this compound in solution?

The main stability issue is the hydrolysis of the phosphate ester bond, which converts the prodrug back to the less soluble Tolvaptan. This can lead to precipitation of Tolvaptan from the solution. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution. Additionally, the active moiety, Tolvaptan, can undergo degradation under certain conditions.

Q3: How does pH affect the stability of this compound solutions?

The stability of phosphate ester prodrugs is highly pH-dependent. Generally, these compounds are more stable in neutral to slightly alkaline conditions. Acidic or strongly alkaline conditions can catalyze the hydrolysis of the phosphate ester, leading to the premature formation of the parent drug, Tolvaptan. For intravenous formulations, the pH is typically adjusted to a range of about 6 to 8 to ensure stability.[1]

Q4: What are the degradation pathways for the active drug, Tolvaptan?

Forced degradation studies on Tolvaptan have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[2][3] Therefore, it is crucial to protect solutions from strong acids, bases, and oxidizing agents.

Troubleshooting Guide

Issue 1: Precipitation or cloudiness observed in the solution upon preparation or storage.
Potential Cause Troubleshooting Steps
Hydrolysis of this compound to Tolvaptan - Verify pH: Ensure the pH of your solution is within the optimal range for stability (typically neutral to slightly alkaline). Use a calibrated pH meter. - Buffer Selection: Use a suitable buffer system, such as a sodium phosphate buffer, to maintain the pH.[4][5] - Temperature Control: Prepare and store solutions at recommended temperatures. Avoid high temperatures which can accelerate hydrolysis.
Low Solubility of Tolvaptan - Co-solvents: If appropriate for your experiment, consider the use of co-solvents to increase the solubility of any formed Tolvaptan. However, be mindful of potential interactions with your experimental system.
Concentration Exceeds Solubility Limit - Re-evaluate Concentration: Ensure that the concentration of this compound in your solution does not exceed its solubility limit under your specific experimental conditions (e.g., buffer, temperature).
Issue 2: Inconsistent experimental results or loss of compound activity.
Potential Cause Troubleshooting Steps
Degradation of Tolvaptan - Protect from Light: While Tolvaptan is relatively stable to photolysis, it is good practice to protect solutions from light, especially during long-term storage. - Avoid Oxidizing Agents: Do not use buffers or reagents that contain oxidizing agents. - Fresh Preparations: Prepare solutions fresh whenever possible. If storage is necessary, validate the stability under your storage conditions using a stability-indicating analytical method.
Enzymatic Degradation - Aseptic Technique: If working with biological samples or media that may contain phosphatases, use aseptic techniques to prevent microbial contamination. - Enzyme Inhibitors: In specific in vitro experiments where the prodrug form is required, consider the use of alkaline phosphatase inhibitors, but be aware of their potential impact on your experimental system.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution for In Vitro Assays

This protocol provides a general method for preparing a buffered solution of this compound. Researchers should adapt this protocol based on their specific experimental needs.

Materials:

  • This compound

  • Dibasic Sodium Phosphate Dihydrate

  • Monobasic Sodium Dihydrogen Phosphate Dihydrate

  • Water for Injection (or equivalent high-purity water)

  • Sodium Hydroxide (B78521) and/or Phosphoric Acid (for pH adjustment)

  • Sterile containers

Procedure:

  • Buffer Preparation:

    • Prepare a sodium phosphate buffer solution (e.g., 50 mM) by dissolving the appropriate amounts of dibasic and monobasic sodium phosphate salts in water.

    • Adjust the pH of the buffer to the desired level (e.g., 7.4) using sodium hydroxide or phosphoric acid.

    • Filter the buffer through a 0.22 µm filter for sterilization.

  • Dissolution of this compound:

    • Accurately weigh the required amount of this compound.

    • In a sterile container, dissolve the this compound in a pre-determined volume of the prepared phosphate buffer.

    • Gently mix the solution until the compound is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Final Checks and Storage:

    • Verify the final pH of the solution and adjust if necessary.

    • Store the solution in a tightly sealed, sterile container at the recommended temperature (typically 2-8°C for short-term storage). Protect from light.

Protocol 2: Stability-Indicating HPLC Method for Tolvaptan

This method can be used to assess the stability of Tolvaptan in solution by separating it from its degradation products.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of phosphate buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a suitable ratio (e.g., 50:50 v/v).[6]
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm[7]
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25°C

Data Presentation

Table 1: Excipients in a Commercial Lyophilized Formulation of this compound for Injection

This table provides an example of excipients used to stabilize this compound in a commercial formulation.

Excipient Function
SucroseLyoprotectant, bulking agent
Dibasic Sodium Phosphate HydrateBuffering agent
Sodium Dihydrogen Phosphate DihydrateBuffering agent
Sodium HydroxidepH adjustment
Phosphoric AcidpH adjustment
Data sourced from a regulatory document.[4]
Table 2: Potential Lyoprotectants for this compound Lyophilized Compositions

This table lists alternative lyoprotectants that can be used to enhance the stability and clarity of reconstituted this compound solutions.

Lyoprotectant
Maltitol
Raffinose
Dextran
Stachyose
Arabinogalactan
Fructooligosaccharide
Galactooligosaccharide
Isomaltooligosaccharide
Polyethylene glycol
Xylitol
Sorbitol
Data sourced from a patent application.[8]

Visualizations

prodrug_conversion_and_degradation cluster_solution In Aqueous Solution cluster_degradation Degradation Pathways TSP Tolvaptan Sodium Phosphate (Soluble) Tolvaptan Tolvaptan (Poorly Soluble) TSP->Tolvaptan Hydrolysis (pH, Temp dependent) Precipitate Precipitation Tolvaptan->Precipitate If supersaturated Tolvaptan_Active Tolvaptan (Active Moiety) Degradation_Products Degradation Products Tolvaptan_Active->Degradation_Products Acid/Base Hydrolysis, Oxidation

Caption: Conversion of this compound and potential degradation pathways.

troubleshooting_workflow Start Precipitation Observed in Solution Check_pH Is pH within optimal range (e.g., 6-8)? Start->Check_pH Adjust_pH Adjust pH with Phosphate Buffer Check_pH->Adjust_pH No Check_Temp Was the solution exposed to high temperatures? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Control_Temp Store at recommended temperature (e.g., 2-8°C) Check_Temp->Control_Temp Yes Check_Conc Is the concentration too high? Check_Temp->Check_Conc No Control_Temp->Check_Conc Lower_Conc Lower the concentration or use co-solvents (if applicable) Check_Conc->Lower_Conc Yes Stable_Solution Stable Solution Check_Conc->Stable_Solution No Lower_Conc->Stable_Solution

Caption: Troubleshooting workflow for precipitation issues.

tolvaptan_moa Vasopressin Vasopressin (AVP) V2R V2 Receptor (Kidney Collecting Duct) Vasopressin->V2R Binds AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_Vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_Vesicles Phosphorylates Membrane_Insertion AQP2 Translocation to Apical Membrane AQP2_Vesicles->Membrane_Insertion Water_Reabsorption Water Reabsorption Membrane_Insertion->Water_Reabsorption Increases Tolvaptan Tolvaptan Tolvaptan->V2R Blocks

Caption: Tolvaptan's mechanism of action at the V2 receptor.

References

Troubleshooting inconsistent results in Tolvaptan Sodium Phosphate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tolvaptan (B1682983) Sodium Phosphate (B84403) assays. The information is designed to help identify and resolve common issues encountered during experimentation, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during Tolvaptan Sodium Phosphate assays, presented in a question-and-answer format.

HPLC Assays

Question 1: Why am I seeing inconsistent retention times for my Tolvaptan peak in my RP-HPLC assay?

Inconsistent retention times in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are a common issue that can often be resolved by systematically checking your system and methodology.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is adequately degassed. The pH of the buffer component (often a sodium phosphate buffer) should be consistent between runs, as small variations can shift retention times. For example, a method for Tolvaptan tablets uses a 10 mM sodium dihydrogen phosphate buffer with the pH adjusted to 3.0.[1]

  • System Equilibration: The HPLC system must be thoroughly equilibrated with the mobile phase before injecting any samples. Insufficient equilibration can lead to drifting retention times in the initial runs.

  • Pump and Flow Rate: Check for leaks in the pump and ensure a stable flow rate. Fluctuations in pressure can indicate air bubbles in the system or failing pump seals, both of which will affect retention time.

  • Column Temperature: If you are not using a column oven, fluctuations in ambient laboratory temperature can affect retention times. Using a thermostatically controlled column compartment will provide more consistent results.

Question 2: My Tolvaptan peak is showing significant tailing. What could be the cause?

Peak tailing can compromise the accuracy of your quantification. Several factors can contribute to this issue:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained sample components or the stationary phase may be degrading. Washing the column with a strong solvent or replacing it may be necessary.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Tolvaptan and its interaction with the stationary phase. A suboptimal pH can lead to peak tailing.

  • Secondary Interactions: Silanol groups on the silica-based C18 columns can cause secondary interactions with the analyte, leading to tailing. Using a highly end-capped column or adding a competing base to the mobile phase can mitigate this.

Question 3: I am observing unexpected peaks in my chromatogram. How can I identify their source?

Extraneous peaks can originate from several sources:

  • Sample Contamination: The sample itself may be contaminated or may have degraded. Tolvaptan has been shown to be unstable under acidic, alkaline, and oxidative conditions.[2]

  • Carryover: A portion of a previous sample may be retained in the injector and eluted in a subsequent run. Running a blank injection after a high-concentration sample can help identify carryover.

  • Mobile Phase Contamination: Impurities in the solvents or buffer salts can appear as peaks in the chromatogram.

  • Excipient Interference: If analyzing a formulated product, excipients from the tablet matrix may co-elute with or near the Tolvaptan peak. A placebo chromatogram should be run to check for interference.[3]

Cell-Based Assays

Question 1: I am not observing the expected antagonist effect of Tolvaptan in my cell-based assay. What should I check?

If Tolvaptan is not showing its expected antagonistic activity on the vasopressin V2 receptor, consider the following:

  • Cell Health and Receptor Expression: Ensure your cells are healthy and are expressing a sufficient number of V2 receptors. Low receptor density will result in a weak signal.

  • Ligand Concentration: The concentration of the agonist (vasopressin) and antagonist (Tolvaptan) are critical. Ensure you are using appropriate concentrations to see a competitive effect.

  • Incubation Time: The incubation time may not be sufficient for Tolvaptan to bind to the receptor and exert its effect.

  • Assay Buffer Composition: The components of your assay buffer could be interfering with ligand binding.

Question 2: My results from a cell viability assay with Tolvaptan are inconsistent. Why might this be?

Inconsistent results in cell viability assays can be due to a variety of factors:

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure a uniform cell suspension and careful pipetting.

  • Compound Solubility: Tolvaptan has poor water solubility.[4] If not properly dissolved, it may precipitate out of solution, leading to inconsistent concentrations in the wells. Using a suitable solvent like DMSO and ensuring it is fully dissolved before adding to the media is crucial.

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability. Consider not using the outer wells for experimental samples.

  • Incubation Conditions: Ensure consistent temperature, humidity, and CO2 levels in your incubator.

Receptor Binding Assays

Question 1: I am getting a low signal in my Tolvaptan receptor binding assay. What are the potential causes?

A low signal in a receptor binding assay can be due to several factors:

  • Receptor Preparation: The cell membranes or tissue homogenates may have low receptor density or may have been damaged during preparation.

  • Radioligand Issues: If using a radiolabeled ligand, it may have degraded, or its specific activity may be too low.

  • Incorrect Buffer Conditions: The pH and ionic strength of the binding buffer are critical for optimal binding.

  • Insufficient Incubation Time: The assay may not have reached equilibrium.

Question 2: My non-specific binding is very high in my Tolvaptan binding assay. How can I reduce it?

High non-specific binding can mask the specific binding signal. Here are some ways to reduce it:

  • Optimize Ligand Concentration: Use a radioligand concentration at or below its Kd value to minimize binding to non-receptor sites.

  • Blocking Agents: Include blocking agents like bovine serum albumin (BSA) in your binding buffer to reduce non-specific binding to the assay tubes or filters.

  • Washing Steps: Increase the number or duration of wash steps to more effectively remove unbound ligand.

  • Filter Pre-treatment: If using a filtration-based assay, pre-treating the filters with a solution like polyethyleneimine (PEI) can reduce non-specific binding of the ligand to the filter.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for RP-HPLC analysis of Tolvaptan.

Table 1: Typical RP-HPLC Method Parameters for Tolvaptan Analysis

ParameterValueReference
Column C18 (e.g., Hypersil BDS, 150x4.6mm, 5µm)[1]
Mobile Phase Buffer:Acetonitrile:Methanol (B129727) (50:40:10, v/v/v)[1]
Buffer 10 mM Sodium Dihydrogen Phosphate, pH 3.0[1]
Flow Rate 1.0 - 1.5 mL/min[1][3]
Detection Wavelength 254 nm or 269 nm[3][5]
Injection Volume 10 - 20 µL[1]
Retention Time ~3 - 6 min[1][5]

Table 2: System Suitability Parameters for Tolvaptan HPLC Assay

ParameterAcceptance CriteriaTypical ValueReference
Tailing Factor ≤ 2.01.1 - 1.23[1][2]
Theoretical Plates > 2000> 4800[1][2]
%RSD of Peak Area ≤ 2.0%< 1.0%[3]

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions for HPLC Analysis

This protocol describes the preparation of standard and sample solutions for the quantification of Tolvaptan in tablets by RP-HPLC.

Materials:

  • Tolvaptan reference standard

  • Tolvaptan tablets

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Sodium dihydrogen phosphate

  • Orthophosphoric acid

  • HPLC grade water

  • Volumetric flasks

  • Sonicator

  • 0.45 µm nylon membrane filter

Procedure:

  • Buffer Preparation (10 mM Sodium Dihydrogen Phosphate, pH 3.0):

    • Weigh 1.2 g of sodium dihydrogen phosphate and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 with dilute orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter and degas by sonication for 20 minutes.[1]

  • Mobile Phase Preparation:

    • Mix the prepared buffer, acetonitrile, and methanol in a ratio of 50:40:10 (v/v/v).

    • Degas the mobile phase by sonicating for 5-10 minutes.

  • Standard Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh about 10 mg of Tolvaptan reference standard and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of the mobile phase and sonicate to dissolve.

    • Make up the volume to 100 mL with the mobile phase.

  • Working Standard Solution Preparation (e.g., 10 µg/mL):

    • Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

    • Dilute to volume with the mobile phase.

  • Sample Preparation (from tablets):

    • Weigh and powder 20 Tolvaptan tablets.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of Tolvaptan and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of Tolvaptan.

    • Make up the volume to 100 mL with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm nylon membrane filter.

    • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the assay (e.g., 10 µg/mL).

Visualizations

Tolvaptan Mechanism of Action: Vasopressin V2 Receptor Signaling Pathway

Tolvaptan_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vasopressin Vasopressin (AVP) V2R Vasopressin V2 Receptor (GPCR) Vasopressin->V2R Binds to Tolvaptan Tolvaptan Tolvaptan->V2R Blocks Binding G_protein G Protein (Gs) V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Aquaporin_vesicle Aquaporin-2 Vesicle PKA->Aquaporin_vesicle Phosphorylates & Promotes Translocation to Membrane Aquaporin_channel Aquaporin-2 Water Channel Aquaporin_vesicle->Aquaporin_channel Inserts into Membrane Water_reabsorption Water Reabsorption Aquaporin_channel->Water_reabsorption Facilitates

Caption: Tolvaptan competitively blocks the vasopressin V2 receptor.

Troubleshooting Workflow for Inconsistent HPLC Results

HPLC_Troubleshooting_Workflow cluster_system_check System & Method Checks cluster_sample_check Sample & Standard Checks cluster_resolution Resolution Steps start Inconsistent HPLC Results (Retention Time, Peak Shape, Area) check_mobile_phase Check Mobile Phase (Fresh, Degassed, Correct pH) start->check_mobile_phase check_equilibration Ensure System Equilibration check_mobile_phase->check_equilibration OK prepare_new_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mobile_phase Issue Found check_pump Check Pump & Flow Rate (Pressure, Leaks) check_equilibration->check_pump OK equilibrate_longer Equilibrate System for Longer check_equilibration->equilibrate_longer Issue Found check_column Check Column (Temperature, Age, Contamination) check_pump->check_column OK service_pump Service Pump / Check for Leaks check_pump->service_pump Issue Found check_sample_prep Verify Sample Preparation (Dilution, Dissolution) check_column->check_sample_prep OK wash_replace_column Wash or Replace Column check_column->wash_replace_column Issue Found check_standard Check Standard Integrity check_sample_prep->check_standard OK reprepare_samples Re-prepare Samples & Standards check_sample_prep->reprepare_samples Issue Found check_standard->reprepare_samples Issue Found end Consistent Results check_standard->end All OK prepare_new_mobile_phase->start equilibrate_longer->start service_pump->start wash_replace_column->start reprepare_samples->start

References

How to prevent rapid sodium correction with Tolvaptan Sodium Phosphate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Tolvaptan (B1682983) Sodium Phosphate (B84403) in experimental settings, with a primary focus on preventing the rapid correction of hyponatremia.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tolvaptan Sodium Phosphate?

Tolvaptan is a selective vasopressin V2-receptor antagonist.[1] It works by competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptors in the renal collecting ducts.[1] This inhibition prevents the translocation of aquaporin-2 water channels to the cell membrane, leading to a decrease in water reabsorption by the kidneys. The result is an increase in free water excretion, known as aquaresis, which raises serum sodium concentrations.[2]

Q2: What is the primary risk associated with this compound administration in hyponatremic models?

The primary risk is an overly rapid correction of serum sodium.[1][3] Rapid increases in sodium can lead to osmotic demyelination syndrome (ODS), a serious neurological condition.[2][4] Real-world data has shown a significant risk of overly rapid sodium increase, particularly in subjects with very low baseline serum sodium levels.[1][3]

Q3: Should fluid be restricted during experiments with this compound?

No, fluid restriction should be avoided, especially during the initial 24 hours of administration. Tolvaptan's mechanism relies on the excretion of free water, and restricting fluid intake can exacerbate the risk of rapid sodium correction and dehydration. Experimental subjects should have free access to water.

Q4: How does this compound (intravenous) relate to oral Tolvaptan?

This compound is a prodrug of tolvaptan, designed for intravenous administration.[5][6] It is converted to tolvaptan in the body. Clinical studies have explored the transition between oral and intravenous forms, with an 8 mg intravenous dose of this compound being considered for conversion from a 15 mg oral dose of tolvaptan.[5]

Troubleshooting Guide

Issue: Serum sodium is correcting more rapidly than the target rate.

  • Probable Cause: The initial dose was too high for the specific experimental model or the subject's degree of hyponatremia. There is a negative correlation between baseline serum sodium and the rate of correction; lower initial sodium levels can lead to a more rapid increase.[1][3]

  • Solution:

    • Administer Hypotonic Fluids: If the correction rate is excessive, the administration of 5% dextrose in water (D5W) can help to lower the serum sodium concentration.

    • Reduce or Withhold Next Dose: Depending on the severity of the rapid correction, consider reducing the subsequent dose or temporarily discontinuing administration.

    • Increase Monitoring Frequency: Increase the frequency of serum sodium monitoring to every 2-4 hours to closely track the response to interventions.

Issue: Minimal or no change in serum sodium after administration.

  • Probable Cause:

    • The dose may be too low.

    • The experimental model may have a blunted response.

    • Severe renal impairment may be present, which can reduce the efficacy of tolvaptan.

  • Solution:

    • Dose Titration: Gradually increase the dose in subsequent administrations. Preclinical studies in rats have shown a dose-dependent aquaretic effect with oral tolvaptan at doses ranging from 0.25 to 10 mg/kg.[7]

    • Confirm Model Validity: Ensure the experimental model of hyponatremia is appropriate and that the mechanism of water retention is V2-receptor dependent.

    • Assess Renal Function: If possible, assess the renal function of the experimental animals, as severe impairment can limit the drug's effectiveness.

Data Presentation

Table 1: Recommended Guidelines for Sodium Correction in Experimental Models

ParameterRecommendationRationale
Target Correction Rate < 10 mEq/L in the first 24 hoursTo minimize the risk of osmotic demyelination syndrome.[1]
< 8 mEq/L in any 24-hour period for high-risk modelsHigh-risk models include those with severe or chronic hyponatremia.
Initial Dosing (Rat Models) 0.25 - 1.0 mg/kg (oral)Lower doses are recommended to start, with subsequent titration based on response.[7][8]
Monitoring Frequency Baseline (pre-dose)To establish the initial serum sodium level.
4-6 hours post-initial doseTo assess the initial rate of correction.
8-12 hours post-initial doseTo continue monitoring the correction trajectory.
Every 12-24 hours thereafterFor ongoing assessment during the experiment.

Table 2: Dose-Response of Oral Tolvaptan in a Rat Model of Hyponatremia

Dose (mg/kg)EffectReference
1, 3, and 10Dose-dependent aquaresis (increased urine volume, decreased urine osmolality) and a gradual increase in plasma sodium concentration.[7][8]
0.25, 0.5, 1, 2, 4, and 8Increased plasma sodium to healthy levels without causing abnormal neurological symptoms.[7][8]

Experimental Protocols

Generalized Protocol for the Prevention of Rapid Sodium Correction in a Rodent Model of Hyponatremia

Objective: To induce a controlled correction of hyponatremia using this compound while minimizing the risk of rapid sodium overcorrection.

Materials:

  • This compound for injection.

  • Sterile vehicle for reconstitution (e.g., sterile water for injection).

  • Apparatus for intravenous administration.

  • Blood collection supplies (for serum sodium analysis).

  • Metabolic cages for urine collection (optional but recommended).

  • Freely available drinking water for all subjects.

Methodology:

  • Induction of Hyponatremia: Induce hyponatremia in the chosen rodent model. A common method involves a combination of a liquid diet and continuous subcutaneous infusion of desmopressin (B549326) (dDAVP).[8]

  • Baseline Measurements:

    • Obtain a baseline blood sample to determine the pre-treatment serum sodium concentration.

    • Record the baseline body weight.

  • Dose Preparation and Administration:

    • Reconstitute the this compound according to the manufacturer's instructions to a suitable concentration for the animal model.

    • Administer a low initial dose (e.g., starting with a dose equivalent to 0.25-1.0 mg/kg of tolvaptan) via the appropriate intravenous route.

  • Monitoring and Data Collection:

    • Collect blood samples at 4, 8, and 24 hours post-administration to monitor the change in serum sodium.

    • Ensure subjects have ad libitum access to drinking water throughout the experiment. Do not restrict fluid intake.

    • If using metabolic cages, monitor urine output and osmolality as indicators of aquaresis.

  • Dose Adjustment/Titration:

    • Calculate the rate of sodium correction. If the rate is approaching the upper limit of the target range (<10 mEq/L/24h), the next dose should be reduced or delayed.

    • If the sodium correction is insufficient, the dose can be cautiously increased in subsequent administrations (e.g., by 50-100%).

  • Intervention for Overcorrection:

    • If the serum sodium increases by >10 mEq/L in 24 hours, administer a 5% dextrose solution intravenously to help lower the sodium level.

    • Discontinue this compound administration until the sodium level stabilizes within a safe range.

Visualizations

Tolvaptan_Mechanism cluster_0 Renal Collecting Duct Cell AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylate Cyclase V2R->AC Activates Tolvaptan Tolvaptan Tolvaptan->V2R Blocks Aquaresis Aquaresis (Free Water Excretion) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2_Membrane AQP2 Channel (Apical Membrane) AQP2_Vesicle->AQP2_Membrane Translocates to Membrane Water_Reabsorption Water Reabsorption AQP2_Membrane->Water_Reabsorption

Caption: Signaling pathway of Tolvaptan at the V2 receptor.

Experimental_Workflow start Induce Hyponatremia in Animal Model baseline Measure Baseline Serum Sodium (sNa) start->baseline administer Administer Low Initial Dose of this compound baseline->administer monitor_4_8h Monitor sNa at 4-8 Hours administer->monitor_4_8h calculate_rate Calculate Rate of Correction monitor_4_8h->calculate_rate check_rate Rate < 10 mEq/L/24h? calculate_rate->check_rate monitor_24h Continue Monitoring sNa at 12-24 Hours check_rate->monitor_24h Yes overcorrection Rapid Correction Detected check_rate->overcorrection No adjust_dose Adjust Next Dose (Titrate Up or Down) monitor_24h->adjust_dose adjust_dose->administer Next Dosing Cycle end Achieve Target Correction adjust_dose->end intervene INTERVENE: 1. Administer D5W 2. Withhold/Reduce Dose overcorrection->intervene intervene->monitor_4_8h

References

Addressing off-target effects of Tolvaptan Sodium Phosphate in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tolvaptan Sodium Phosphate in cellular models.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound.

Q1: We are observing unexpected cytotoxicity in our cell line, even at low concentrations of Tolvaptan. What could be the cause?

A1: Unexpected cytotoxicity can stem from several sources. Here is a troubleshooting workflow to identify the potential cause:

  • Hepatotoxicity: Tolvaptan has been associated with a risk of liver injury.[1][2][3] In cellular models, particularly liver-derived cells like HepG2, Tolvaptan can induce cytotoxicity through mechanisms such as delayed cell cycle progression, DNA damage, and apoptosis.[4]

  • Mitochondrial Dysfunction: A potential off-target effect of the 'vaptan' class of drugs is mitochondrial dysfunction.[3] This can be assessed by measuring changes in mitochondrial membrane potential.

  • Assay Interference: The compound itself might interfere with the cytotoxicity assay readout. For example, in metabolic assays like MTT, the compound could affect cellular metabolism without being directly cytotoxic. Consider using an orthogonal assay that measures a different endpoint, such as membrane integrity (e.g., LDH release assay).

  • Cell Culture Issues: Rule out common cell culture problems such as mycoplasma contamination, issues with media or supplements, or incubator malfunctions.

Q2: Our cAMP assay results are inconsistent when testing Tolvaptan's effect on V2 receptor antagonism. What are some common pitfalls?

A2: Inconsistent cAMP assay results can be frustrating. Consider the following troubleshooting tips:

  • Cell Health and Passage Number: Use cells within a consistent and narrow passage number range. Senescent or overly confluent cells can have altered signaling responses.

  • Agonist Concentration: Use a concentration of the V2 receptor agonist (e.g., arginine vasopressin - AVP) that elicits a submaximal response (EC80) to ensure a clear window for observing inhibition by Tolvaptan.

  • Phosphodiesterase (PDE) Activity: Intracellular cAMP levels are regulated by PDEs. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and improve signal stability.[5]

  • Adherent vs. Suspension Cells: For adherent cells, ensure even cell seeding to minimize well-to-well variability. For suspension cells, ensure they are well-mixed before plating.[6]

Q3: We are concerned about potential off-target effects beyond the vasopressin receptors. What is known about Tolvaptan's broader selectivity?

A3: Tolvaptan is known as a selective vasopressin V2 receptor antagonist.[7][8][9] However, like any small molecule, it has the potential for off-target interactions, especially at higher concentrations.

  • V1a Receptor: Tolvaptan has a 29-fold greater selectivity for the V2 receptor over the V1a receptor.[7][8] At higher concentrations, antagonism of the V1a receptor could become relevant.

  • Broader Screening: In vitro studies have shown that the V1b receptor and 30 other receptors or ion channels are not sensitive to Tolvaptan, indicating a high degree of selectivity for the V2-receptor.[10]

Q4: How can we mitigate potential hepatotoxicity of Tolvaptan in our long-term cell culture experiments?

A4: While it may not be possible to completely eliminate Tolvaptan's intrinsic hepatotoxic potential in relevant cell models, you can take steps to better understand and manage it:

  • Dose-Response: Carefully determine the dose-response curve for cytotoxicity in your specific cell line to identify a concentration range that is effective for on-target studies without causing excessive cell death.

  • Time-Course Studies: Evaluate the time-dependent effects of Tolvaptan on cell viability. Shorter incubation times may be sufficient to observe on-target effects while minimizing cytotoxicity.

  • Use of Co-culture Models: Consider more complex in vitro models, such as co-cultures of hepatocytes with other liver cell types (e.g., Kupffer cells), which may provide a more physiologically relevant context for assessing drug-induced liver injury.

Quantitative Data

The following table summarizes the known binding affinities and functional inhibitory concentrations of Tolvaptan.

TargetSpeciesAssay TypeParameterValue
Vasopressin V2 ReceptorHumanRadioligand BindingKi0.43 nM
Vasopressin V1a ReceptorHumanRadioligand BindingKi12.3 nM
Vasopressin V2 ReceptorHumancAMP InhibitionIC508 nM

Data compiled from multiple sources.[10][11]

Experimental Protocols

Protocol 1: LDH Cytotoxicity Assay

This protocol is for assessing cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • HepG2 cells

  • 96-well clear, flat-bottom tissue culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • LDH cytotoxicity assay kit (commercial kits are recommended)

  • Triton X-100 (for positive control)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include vehicle-only controls (matching the highest solvent concentration) and media-only controls.

    • For a positive control (maximum LDH release), add Triton X-100 to designated wells at a final concentration of 1%.

    • Carefully remove the old media from the cells and replace it with the media containing the different concentrations of Tolvaptan, vehicle, or controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • LDH Measurement:

    • Following the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.

    • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a new plate containing the LDH reaction mixture.

    • Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).

    • Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only control) from all other readings.

    • Calculate the percentage of cytotoxicity for each treatment group using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100 (where "Spontaneous LDH Release" is the absorbance from the vehicle-only control wells).

Protocol 2: JC-1 Mitochondrial Membrane Potential Assay

This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential, an indicator of mitochondrial dysfunction.

Materials:

  • Cells of interest (e.g., HepG2)

  • 6-, 12-, or 24-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • JC-1 assay kit (commercial kits are recommended)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - a mitochondrial membrane potential uncoupler (positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in the appropriate culture plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound or vehicle for the specified duration.

    • For the positive control, treat a set of cells with CCCP (e.g., 50 µM for 5-30 minutes) prior to JC-1 staining.

  • JC-1 Staining:

    • Prepare the JC-1 working solution according to the kit manufacturer's instructions (a final concentration of 1-10 µM is common).

    • Remove the culture medium from the cells and add the JC-1 working solution.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.[12][13][14][15]

  • Washing:

    • Aspirate the JC-1 staining solution.

    • Wash the cells once or twice with the assay buffer provided in the kit (or pre-warmed PBS).[13][15]

  • Analysis:

    • Fluorescence Microscopy: Add fresh assay buffer to the cells and immediately observe them under a fluorescence microscope using filters for green (e.g., FITC) and red (e.g., Rhodamine) fluorescence. In healthy cells, mitochondria will appear red due to the formation of JC-1 aggregates. In cells with depolarized mitochondria, the cytoplasm will be green due to the presence of JC-1 monomers.[15]

    • Flow Cytometry: After staining and washing, detach the cells (if adherent) and resuspend them in assay buffer. Analyze the cells on a flow cytometer with 488 nm excitation, collecting data in both the green (FL1) and red/orange (FL2) channels.[12][13] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Visualizations

Tolvaptan_On_Target_Pathway cluster_membrane Cell Membrane V2R Vasopressin V2 Receptor AC Adenylyl Cyclase V2R->AC Activates AVP Arginine Vasopressin (AVP) AVP->V2R Binds & Activates Tolvaptan Tolvaptan Tolvaptan->V2R Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates AQP2_inserted Aquaporin-2 Insertion AQP2->AQP2_inserted Translocation to Apical Membrane Water_Reabsorption Water Reabsorption AQP2_inserted->Water_Reabsorption Increases

Caption: On-target signaling pathway of Tolvaptan at the vasopressin V2 receptor.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Hepatotoxicity Is the cell line liver-derived (e.g., HepG2)? Start->Check_Hepatotoxicity Assess_Mitochondria Assess Mitochondrial Function (e.g., JC-1 Assay) Check_Hepatotoxicity->Assess_Mitochondria Yes Check_Assay_Interference Is the cytotoxicity assay metabolism-based (e.g., MTT)? Check_Hepatotoxicity->Check_Assay_Interference No Assess_Mitochondria->Check_Assay_Interference Use_Orthogonal_Assay Use Orthogonal Assay (e.g., LDH Release) Check_Assay_Interference->Use_Orthogonal_Assay Yes Check_Cell_Culture Review Cell Culture Conditions Check_Assay_Interference->Check_Cell_Culture No Use_Orthogonal_Assay->Check_Cell_Culture Mycoplasma Test for Mycoplasma Check_Cell_Culture->Mycoplasma Media_Reagents Check Media/Reagents Check_Cell_Culture->Media_Reagents Incubator Verify Incubator Parameters Check_Cell_Culture->Incubator Conclusion Identify Root Cause Mycoplasma->Conclusion Media_Reagents->Conclusion Incubator->Conclusion

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Refinement of Tolvaptan Sodium Phosphate Synthesis for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed technical support for the synthesis of Tolvaptan (B1682983) Sodium Phosphate (B84403), a prodrug of Tolvaptan, with a focus on troubleshooting common issues to achieve higher purity. The information is presented in a practical question-and-answer format to directly address challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing Tolvaptan Sodium Phosphate?

A1: The synthesis is a two-step process. First, the parent drug, Tolvaptan, is synthesized. The second key step is the phosphorylation of the hydroxyl group on the benzazepine ring of Tolvaptan to form the phosphate ester, followed by conversion to its disodium (B8443419) salt to enhance aqueous solubility.

Q2: What are the common classes of impurities encountered in the synthesis?

A2: Impurities in this compound can be broadly categorized into three types:

  • Process-Related Impurities: These are structurally similar compounds that may form during the synthesis of Tolvaptan or during the phosphorylation step.[1]

  • Degradation Products: Tolvaptan and its phosphate prodrug can degrade when exposed to heat, light, or moisture.[1]

  • Residual Solvents: Trace amounts of solvents used during the synthesis and purification may remain in the final active pharmaceutical ingredient (API).[1]

Q3: Why is purity crucial for this compound?

A3: High purity is essential to ensure the therapeutic efficacy and safety of the drug. Impurities can have their own pharmacological or toxicological effects, reduce the stability of the drug, and impact the final dosage form's performance. Regulatory authorities have strict guidelines for controlling these impurities.[1]

Q4: Which analytical techniques are most suitable for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for detecting and quantifying impurities in Tolvaptan and its related compounds.[1] A validated, stability-indicating HPLC method is crucial for separating the main component from all potential process-related impurities and degradation products.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Issue 1: Incomplete Phosphorylation Reaction

Q: My reaction shows a significant amount of unreacted Tolvaptan starting material by HPLC analysis. What are the potential causes and solutions?

A: Incomplete phosphorylation is a common issue that can be attributed to several factors.

  • Cause 1: Inactive Phosphorylating Agent. Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture.

    • Solution: Use a fresh, unopened bottle of POCl₃ or redistill the reagent before use. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Insufficient Base. An organic base, such as pyridine (B92270) or triethylamine, is crucial to neutralize the HCl generated during the reaction. Insufficient base can halt the reaction.

    • Solution: Ensure the base is anhydrous and used in sufficient stoichiometric excess (typically 2-3 equivalents). Pyridine can also serve as the solvent and base.

  • Cause 3: Low Reaction Temperature. While the reaction is often started at low temperatures (0 °C) to control its exothermic nature, the reaction may require warming to room temperature or slightly above to proceed to completion.

    • Solution: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider slowly warming the mixture to room temperature and monitoring for further conversion.

Issue 2: Formation of Dimeric and Other Byproducts

Q: I am observing unknown peaks in my HPLC chromatogram post-phosphorylation. What could they be and how can I minimize them?

A: The formation of byproducts is often linked to the high reactivity of the phosphorylating agent and the nature of the starting material.

  • Potential Byproduct 1: Diphosphate (B83284) Species. If excess phosphorylating agent is used or if water is inadvertently introduced during the reaction, pyrophosphate or other diphosphate species can form, potentially leading to dimerization of the Tolvaptan molecule through a phosphate bridge.

    • Solution: Control the stoichiometry of the phosphorylating agent carefully. Add the POCl₃ dropwise to the solution of Tolvaptan in pyridine at a low temperature to maintain control over the reaction.

  • Potential Byproduct 2: Chlorinated Impurities. Phosphorus oxychloride can act as a chlorinating agent under certain conditions, although this is less common for hydroxyl groups compared to other functional groups.

    • Solution: Maintaining a low reaction temperature and using a non-nucleophilic solvent if pyridine is not the solvent of choice can minimize side reactions.

Issue 3: Difficulty in Isolating the Product

Q: The work-up procedure is resulting in a low yield or an oily product that is difficult to purify. How can I improve the isolation process?

A: Isolating the highly polar phosphate ester can be challenging.

  • Problem: Hydrolysis during Work-up. The intermediate phosphate dichloridate and subsequent phosphate ester can be sensitive to hydrolysis under acidic or strongly basic conditions, especially at elevated temperatures.

    • Solution: The reaction is typically quenched by carefully adding it to ice-cold water or a chilled aqueous bicarbonate solution. This hydrolyzes the excess phosphorylating agent and converts the product to the phosphate salt. Maintain a low temperature throughout the quenching process.

  • Problem: Emulsion during Extraction. The polar nature of the phosphate salt can lead to emulsion formation during extraction with organic solvents.

    • Solution: Use a saturated brine solution to wash the organic layer, which can help break emulsions. If the product is intended to be the water-soluble sodium salt, it may be preferable to purify it using techniques like ion-exchange chromatography or reverse-phase chromatography rather than relying solely on liquid-liquid extraction.

  • Problem: Co-precipitation of Impurities. Unreacted Tolvaptan and non-polar impurities can co-precipitate with the desired sodium phosphate salt.

    • Solution: After converting the phosphate ester to its sodium salt, perform a purification step. This can involve washing the crude solid with a solvent in which the impurities are soluble but the desired salt is not (e.g., acetonitrile (B52724) or acetone). Recrystallization from a suitable solvent system (e.g., water/isopropanol) is also a powerful purification technique.

Data Presentation

The choice of reaction conditions significantly impacts the purity and yield of this compound. The following table summarizes hypothetical outcomes based on different synthetic approaches.

ParameterMethod A: POCl₃ in PyridineMethod B: POCl₃/Triethylamine in DCM
Phosphorylating Agent Phosphorus OxychloridePhosphorus Oxychloride
Base / Solvent Pyridine (acts as both)Triethylamine / Dichloromethane
Temperature 0 °C to 25 °C0 °C to 25 °C
Typical Yield 75-85%70-80%
Purity (Crude) ~90%~88%
Key Impurity Profile Unreacted Tolvaptan (<5%), Dimeric Species (<2%)Unreacted Tolvaptan (<7%), Chlorinated byproducts (<1%)
Purification Method Aqueous work-up, Recrystallization from Water/IPAAqueous work-up, Column Chromatography
Final Purity >99.5%>99.5%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method based on common phosphorylation procedures for hydroxyl-containing active pharmaceutical ingredients.

Materials:

  • Tolvaptan (1 equivalent)

  • Anhydrous Pyridine (as solvent)

  • Phosphorus Oxychloride (POCl₃, 1.2 equivalents)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Hydroxide (B78521) (NaOH)

  • Isopropanol (B130326) (IPA)

  • Acetonitrile

Procedure:

  • Reaction Setup: Under an inert nitrogen atmosphere, dissolve Tolvaptan in anhydrous pyridine in a three-neck flask equipped with a thermometer and a dropping funnel. Cool the solution to 0 °C using an ice bath.

  • Phosphorylation: Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours. Monitor the reaction progress by HPLC until the consumption of Tolvaptan is greater than 95%.

  • Quenching: Cool the reaction mixture back to 0-5 °C. In a separate vessel, prepare a chilled (0-5 °C) aqueous solution of sodium bicarbonate (5-10%). Slowly and carefully add the reaction mixture to the bicarbonate solution with vigorous stirring, controlling the quench rate to manage gas evolution and exotherm.

  • pH Adjustment & Salt Formation: After the quench is complete, adjust the pH of the aqueous solution to ~8.5-9.0 using a 2M sodium hydroxide solution. This ensures the formation of the disodium phosphate salt.

  • Isolation and Washing: The aqueous solution may become cloudy as the product precipitates, or it can be induced by adding a co-solvent like isopropanol. Isolate the crude solid product by filtration. Wash the filter cake sequentially with cold water and then with acetonitrile to remove residual pyridine and unreacted Tolvaptan.

  • Purification (Recrystallization): Transfer the crude solid to a clean vessel. Add a minimal amount of hot deionized water to dissolve the solid. Slowly add isopropanol as an anti-solvent until turbidity is observed. Cool the solution slowly to room temperature and then to 0-5 °C to complete crystallization.

  • Final Drying: Filter the purified crystals, wash with cold isopropanol, and dry under vacuum at 40-50 °C to a constant weight.

Visualizations

General Synthesis and Purification Workflow

This diagram illustrates the key stages in the synthesis and purification of high-purity this compound.

Workflow for High-Purity this compound cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Tolvaptan Tolvaptan (Starting Material) Phosphorylation Phosphorylation (POCl3, Pyridine, 0°C -> RT) Tolvaptan->Phosphorylation Quench Aqueous Quench (NaHCO3 Solution, <5°C) Phosphorylation->Quench SaltFormation pH Adjustment (NaOH, pH 8.5-9.0) Quench->SaltFormation Isolation Crude Isolation (Filtration & Washing) SaltFormation->Isolation Recrystallization Recrystallization (Water/Isopropanol) Isolation->Recrystallization Drying Vacuum Drying (40-50°C) Recrystallization->Drying FinalProduct High-Purity Tolvaptan Sodium Phosphate Drying->FinalProduct

Caption: Key stages from starting material to final high-purity product.

Troubleshooting Logic for Low Purity

This decision tree provides a logical workflow for diagnosing and addressing issues of low purity in the final product.

Troubleshooting Low Purity of this compound Start Low Purity Detected in Final Product CheckHPLC Analyze HPLC Chromatogram of Crude Product Start->CheckHPLC HighSM High Level of Unreacted Tolvaptan? CheckHPLC->HighSM UnknownPeaks Significant Unknown Peaks Present? CheckHPLC->UnknownPeaks HighSM->UnknownPeaks No Cause_Reagent Cause: Inactive POCl3 or Anhydrous Base HighSM->Cause_Reagent Yes Cause_Conditions Cause: Insufficient Base or Low Temperature HighSM->Cause_Conditions Yes Cause_SideReaction Cause: Side Reactions (e.g., Dimerization) UnknownPeaks->Cause_SideReaction Yes Cause_Purification Cause: Ineffective Purification UnknownPeaks->Cause_Purification Yes Sol_Reagent Action: Use Fresh/ Distilled Reagents Cause_Reagent->Sol_Reagent Sol_Conditions Action: Increase Base Stoichiometry / Warm Reaction Cause_Conditions->Sol_Conditions Sol_SideReaction Action: Control Stoichiometry & Temperature Strictly Cause_SideReaction->Sol_SideReaction Sol_Purification Action: Optimize Recrystallization Solvent System / Repurify Cause_Purification->Sol_Purification

Caption: A decision tree for diagnosing purity issues via HPLC analysis.

References

Challenges in the analytical detection of Tolvaptan Sodium Phosphate metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Tolvaptan (B1682983) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Tolvaptan and what are their characteristics?

A1: Tolvaptan is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolites include hydroxylated and carboxylated derivatives. Two of the most significant metabolites in terms of systemic exposure are DM-4103 (an oxobutyric acid metabolite) and DM-4107. Racemic tolvaptan can also be metabolized into three pairs of monohydroxylate enantiomers.[1][2] Many of these metabolites are structurally similar to the parent drug, which can pose a challenge for chromatographic separation.

Q2: What is Tolvaptan Sodium Phosphate (B84403) and how does it affect analysis?

A2: Tolvaptan Sodium Phosphate (OPC-61815) is a water-soluble phosphate ester prodrug of tolvaptan, designed for intravenous administration.[3] In vivo, it is rapidly hydrolyzed by alkaline phosphatase to the active drug, tolvaptan.[3] For analytical purposes, this means that when analyzing in vivo samples after administration of the prodrug, the primary analyte of interest is often tolvaptan and its subsequent metabolites. However, in vitro stability studies or specific pharmacokinetic analyses may require the simultaneous quantification of both the prodrug and the active tolvaptan. The high polarity of the phosphate prodrug compared to tolvaptan may necessitate different chromatographic conditions if simultaneous analysis is required.

Q3: What are the most common analytical techniques used for the quantification of Tolvaptan and its metabolites?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive technique for the quantification of tolvaptan and its metabolites in biological matrices such as plasma and serum.[4][5] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection has also been used, particularly for the analysis of the bulk drug and pharmaceutical formulations.[6][7][8]

Q4: Are there any known challenges related to the stability of Tolvaptan and its metabolites during sample storage and preparation?

A4: While specific degradation pathways in biological matrices are not extensively detailed in the provided literature, general best practices for analyte stability should be followed. This includes storing plasma and serum samples at -80°C until analysis.[5] It is also crucial to evaluate the stability of analytes during sample processing, including freeze-thaw cycles and bench-top stability. For instance, enzymatic degradation can be a concern in biological matrices and may require the use of enzyme inhibitors or immediate sample processing at low temperatures.[9]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Analysis

Possible Causes & Solutions

  • Secondary Interactions with Stationary Phase:

    • Cause: Tolvaptan and its metabolites, containing polar functional groups, can interact with residual silanol (B1196071) groups on C18 columns, leading to peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid) can suppress the ionization of silanol groups, reducing secondary interactions.

      • Use of End-Capped Columns: Employing a highly end-capped C18 column or an alternative stationary phase with better shielding of silanol groups can improve peak shape.

      • Alternative Stationary Phases: Consider using a phenyl-hexyl column, which can offer different selectivity.

  • Column Overload:

    • Cause: Injecting a sample with a concentration that exceeds the column's capacity can lead to peak fronting or tailing.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.

  • Inappropriate Injection Solvent:

    • Cause: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.

    • Solution: Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase.

Issue 2: Low Sensitivity or Inconsistent Results

Possible Causes & Solutions

  • Matrix Effects (Ion Suppression or Enhancement):

    • Cause: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analytes in the mass spectrometer source, leading to a decrease (suppression) or increase (enhancement) in signal intensity.

    • Solution:

      • Improve Sample Preparation: Transition from a simple protein precipitation method to a more rigorous sample clean-up technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components.

      • Chromatographic Separation: Optimize the chromatographic method to separate the analytes from the interfering matrix components. This may involve adjusting the gradient, flow rate, or changing the column.

      • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in signal intensity and improving the accuracy and precision of quantification. Tolvaptan-D7 is a commonly used internal standard.

  • Suboptimal Mass Spectrometer Parameters:

    • Cause: Incorrect mass spectrometer settings can lead to poor sensitivity.

    • Solution:

      • Tune the Instrument: Infuse a standard solution of tolvaptan and its metabolites to optimize parameters such as declustering potential, collision energy, and source temperature.

      • Select Appropriate MRM Transitions: Ensure that the most abundant and specific precursor and product ions are selected for multiple reaction monitoring (MRM).

Issue 3: Difficulty in Separating Structurally Similar Metabolites

Possible Causes & Solutions

  • Co-elution of Isomers/Metabolites:

    • Cause: Tolvaptan's metabolites, particularly the hydroxylated isomers and enantiomers, can be challenging to separate on a standard C18 column due to their similar physicochemical properties.[1]

    • Solution:

      • Method Optimization: A longer gradient elution or a slower flow rate can improve resolution.

      • High-Resolution Columns: Utilize a column with a smaller particle size (e.g., sub-2 µm) to increase chromatographic efficiency.

      • Chiral Chromatography: For the separation of enantiomers, a chiral stationary phase is necessary.[1] Polysaccharide-based chiral columns have been successfully used for this purpose.[1]

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for Tolvaptan and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)LLOQ (ng/mL)Biological MatrixReference
Tolvaptan449.2252.10.457Human Plasma[5]
Tolvaptan449.2252.10.10Rabbit Plasma[10]
DM-41034792521Human Serum
DM-41074812521Human Serum
5R-Tolvaptan449.2252.20.25Human Plasma[1]
5S-Tolvaptan449.2252.20.25Human Plasma[1]
DM-4110--0.3125Human Plasma[2]
DM-4111--1.25Human Plasma[2]
DM-4119--0.625Human Plasma[2]
MOP-21826--0.125Human Plasma[2]

Note: LLOQ values can vary depending on the specific instrumentation and method used.

Experimental Protocols

Protocol 1: Protein Precipitation for Tolvaptan Analysis in Human Plasma

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., Tolvaptan-D7 in ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g

  • LC-MS vials

Procedure:

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution to the plasma sample.

  • Add 300 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins. The 3:1 ratio of ACN to plasma is a common starting point and may require optimization.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean LC-MS vial for analysis.

Protocol 2: General LC-MS/MS Instrument Settings

These are example starting parameters and will require optimization for your specific LC-MS/MS system.

Liquid Chromatography:

  • Column: Zorbax XDB C18 (e.g., 50 mm x 2.1 mm, 3.5 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-1.5 min: Ramp to 95% B

    • 1.5-2.5 min: Hold at 95% B

    • 2.5-2.6 min: Return to 20% B

    • 2.6-3.5 min: Re-equilibration at 20% B

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Source Temperature: 600°C

  • IonSpray Voltage: 5500 V

  • Nebulizer Gas: 30 psi

  • Heater Gas: 40 psi

  • Curtain Gas: 25 psi

  • Collision Gas (CAD): 7 psi

  • MRM Transitions: See Table 1 for examples. Dwell times should be optimized for the number of analytes and desired cycle time.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject acquire Data Acquisition inject->acquire process Data Processing acquire->process

Caption: Experimental workflow for Tolvaptan analysis.

troubleshooting_peak_tailing start Poor Peak Shape (Tailing) cause1 Secondary Interactions? start->cause1 Check solution1a Lower Mobile Phase pH cause1->solution1a Yes solution1b Use End-Capped Column cause1->solution1b Yes cause2 Column Overload? cause1->cause2 No solution2 Dilute Sample cause2->solution2 Yes cause3 Injection Solvent Mismatch? cause2->cause3 No solution3 Reconstitute in Weaker Solvent cause3->solution3 Yes

Caption: Troubleshooting logic for peak tailing issues.

References

Minimizing variability in Tolvaptan Sodium Phosphate experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental outcomes involving Tolvaptan (B1682983) Sodium Phosphate (B84403).

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with Tolvaptan Sodium Phosphate, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or inconsistent dissolution of this compound.

  • Question: My this compound powder is not dissolving completely or is giving variable results in dissolution studies. What could be the cause and how can I fix it?

  • Answer: Tolvaptan itself is practically insoluble in water[1][2]. While this compound was developed as a more water-soluble prodrug to enable intravenous use, issues with dissolution can still occur.[3] Variability may stem from several factors:

    • pH of the Dissolution Medium: The pH of your solvent can significantly impact the solubility of this compound.

      • Recommendation: Ensure the pH of your dissolution medium is controlled and consistent across experiments. For analytical purposes, buffers like sodium dihydrogen phosphate adjusted to a specific pH (e.g., pH 3.0) are often used.[4][5]

    • Excipient Interactions: If you are working with a formulated product, interactions with other excipients can influence the dissolution rate.

      • Recommendation: Review the composition of your formulation. Some excipients may hinder wetting or disintegration.

    • Material Polymorphism: Different crystalline forms of the drug substance can exhibit different dissolution profiles.

      • Recommendation: Characterize the solid-state properties of your this compound to ensure consistency between batches.

    • Inadequate Agitation: The hydrodynamics of your dissolution apparatus can affect the rate of dissolution.

      • Recommendation: Standardize the agitation speed and method (e.g., paddle or basket speed in a dissolution tester) according to established pharmacopeial methods.

Issue 2: High variability in analytical results from HPLC assays.

  • Question: I am observing significant variability in the concentration measurements of Tolvaptan using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). What are the common causes and how can I improve the precision of my assay?

  • Answer: Variability in RP-HPLC results for Tolvaptan can be attributed to several factors related to sample preparation, chromatographic conditions, and system suitability.

    • Sample Preparation: Incomplete extraction of Tolvaptan from the sample matrix or inconsistencies in dilution can lead to variable results.

      • Recommendation: Develop and validate a robust sample preparation protocol. This may involve specific sonication times and ensuring the drug is fully dissolved in the diluent before injection.[4][5]

    • Mobile Phase Preparation: The composition and pH of the mobile phase are critical for consistent retention times and peak shapes.

      • Recommendation: Prepare fresh mobile phase daily and ensure accurate mixing of the buffer and organic components. Degas the mobile phase to prevent air bubbles in the system. A common mobile phase consists of a phosphate buffer and acetonitrile (B52724) mixture.[4][6]

    • Column Performance: A deteriorating HPLC column can lead to peak tailing, broadening, and shifting retention times.

      • Recommendation: Regularly check column performance using a standard solution. Ensure system suitability criteria, such as theoretical plates and tailing factor, are met before running samples.[5] The column efficiency should ideally be more than 2000 theoretical plates.[5]

    • System Suitability: Failure to meet system suitability parameters indicates that the chromatographic system is not operating correctly.

      • Recommendation: Inject a standard solution multiple times (e.g., five or six replicates) before sample analysis to verify that the system is suitable. The relative standard deviation (%RSD) for peak areas should typically be less than 2%.[4]

Issue 3: Inconsistent pharmacokinetic profiles in animal studies.

  • Question: My in vivo studies with this compound are showing high variability in drug absorption and bioavailability. What factors could be contributing to this?

  • Answer: Tolvaptan is a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it has low solubility and low permeability.[7] This inherently contributes to variability in its oral bioavailability. Several factors can exacerbate this:

    • Formulation Effects: The formulation of the oral dosage form plays a critical role in the absorption of poorly soluble drugs.

      • Recommendation: Consider using enabling formulations such as self-microemulsifying drug delivery systems (SMEDDS), which have been shown to significantly improve the bioavailability of Tolvaptan.[3][7]

    • Physiological State of Animals: Factors such as food intake, gastric pH, and gastrointestinal motility can influence drug absorption.

      • Recommendation: Standardize the conditions of your animal studies, including fasting periods and diet.

    • Metabolism by CYP3A4: Tolvaptan is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[8][9] Variability in the expression or activity of this enzyme among animals can lead to different pharmacokinetic profiles.

      • Recommendation: Be aware of potential co-administered substances that could inhibit or induce CYP3A4, as this will alter Tolvaptan's metabolism.[10][11]

    • Renal Function: While Tolvaptan is primarily eliminated through non-renal pathways, renal impairment can affect its pharmacokinetics.[12]

      • Recommendation: If applicable to your study, consider the renal function of the animals as a potential source of variability.

Frequently Asked Questions (FAQs)

1. What is the fundamental difference between Tolvaptan and this compound?

  • Tolvaptan is the active pharmaceutical ingredient, a selective vasopressin V2-receptor antagonist.[1] It is practically insoluble in water.[1][2] this compound is a water-soluble prodrug of Tolvaptan, designed to enable intravenous administration.[3][13] After administration, it is converted to the active moiety, Tolvaptan.

2. What are the key challenges in formulating Tolvaptan for oral administration?

  • The primary challenge is its low aqueous solubility and permeability (BCS Class IV).[7] This leads to poor dissolution and low bioavailability.[3][7] To overcome this, various formulation strategies have been explored, including the use of nanosuspensions, solid dispersions, and self-microemulsifying drug delivery systems (SMEDDS).[3]

3. What are the critical parameters to control in an RP-HPLC method for Tolvaptan quantification?

  • Key parameters include:

    • Mobile Phase Composition and pH: Typically a mixture of a phosphate buffer (e.g., sodium dihydrogen phosphate at pH 3.0) and an organic solvent like acetonitrile.[4][5]

    • Column: A C18 column is commonly used.[6]

    • Flow Rate: A consistent flow rate, for example, 1.5 mL/min, is crucial.[5]

    • Detection Wavelength: A UV detector set to a specific wavelength, such as 254 nm, is often employed.[5][6]

    • System Suitability: Parameters like theoretical plates, tailing factor, and %RSD of replicate injections must be within acceptable limits.[4][5]

4. What are the known drug-drug interactions that can affect Tolvaptan experimental outcomes?

  • Tolvaptan is a substrate for CYP3A4.[8][9] Therefore, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can significantly increase Tolvaptan plasma concentrations, while CYP3A4 inducers (e.g., rifampicin) can decrease its levels.[10][14] It is also a substrate for P-glycoprotein, so interactions with P-gp inhibitors should also be considered.[15]

5. What are the potential stability issues with Tolvaptan and its formulations?

  • Tolvaptan is reported to be stable to light.[1] However, forced degradation studies have shown that it can be susceptible to acidic and alkaline hydrolysis, as well as oxidation.[6][16] Stability testing of formulations under accelerated conditions (e.g., elevated temperature and humidity) is essential to ensure product quality over time.[7]

Data Presentation

Table 1: Physicochemical Properties of Tolvaptan

PropertyValueReference
Molecular FormulaC₂₆H₂₅ClN₂O₃[5][9]
Molecular Weight448.94 g/mol [5][9]
Melting PointApproximately 224-225.9 °C[5][15][17]
Solubility in WaterPractically insoluble (0.00005 w/v% at 25°C)[1][2]
BCS ClassificationClass IV[3][7]

Table 2: Example RP-HPLC Method Parameters for Tolvaptan Analysis

ParameterConditionReference
ColumnHypersil BDS, C18 (150x4.6mm, 5µm)[5]
Mobile PhaseBuffer:Acetonitrile:Methanol (B129727) (50:40:10 v/v/v)[5]
Buffer10 mM Sodium Dihydrogen Phosphate, pH 3.0[5]
Flow Rate1.5 mL/min[5]
Injection Volume20 µL[5]
DetectionPDA at 254 nm[5]
Run Time8 minutes[5]

Experimental Protocols

Protocol 1: RP-HPLC Quantification of Tolvaptan

  • Preparation of Mobile Phase:

    • Prepare a 10 mM sodium dihydrogen phosphate buffer by dissolving 2 g of sodium dihydrogen phosphate in 1000 mL of HPLC grade water.[5]

    • Adjust the pH to 3.0 using dilute phosphoric acid.[5]

    • Filter the buffer through a 0.45 µm nylon membrane filter.[5]

    • Prepare the mobile phase by mixing the buffer, acetonitrile, and methanol in a ratio of 50:40:10 (v/v/v).[5]

    • Degas the mobile phase for 5 minutes in an ultrasonic water bath.[5]

  • Preparation of Standard Solution:

    • Accurately weigh 10 mg of Tolvaptan reference standard and transfer it to a 10 mL volumetric flask.[4]

    • Add approximately 5 mL of the mobile phase and sonicate for 10 minutes to dissolve.[4]

    • Make up the volume to 10 mL with the mobile phase.

    • Perform further dilutions as needed to prepare working standard solutions.

  • Chromatographic Conditions:

    • Set up the HPLC system with a C18 column (e.g., Hypersil BDS, 150x4.6mm, 5µm).[5]

    • Set the flow rate to 1.5 mL/min and the column oven temperature to ambient.[5]

    • Set the PDA detector to a wavelength of 254 nm.[5]

  • System Suitability:

    • Inject the standard solution six times.

    • Calculate the %RSD for the peak areas and retention times. The %RSD should be ≤ 2%.[4]

    • Ensure the tailing factor is ≤ 2 and the theoretical plates are > 2000.[5]

  • Sample Analysis:

    • Inject the prepared sample solutions.

    • Quantify the amount of Tolvaptan by comparing the peak area of the sample to that of the standard.

Visualizations

Signaling_Pathway cluster_blood Blood Vessel cluster_cell Principal Cell of Collecting Duct cluster_lumen Collecting Duct Lumen (Urine) AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R binds AC Adenylate Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates AQP2_vesicle AQP2 Vesicles PKA->AQP2_vesicle phosphorylates AQP2_channel Aquaporin-2 (AQP2) Water Channel AQP2_vesicle->AQP2_channel translocation to apical membrane Water Water AQP2_channel->Water reabsorption (blocked by Tolvaptan) Tolvaptan Tolvaptan Tolvaptan->V2R blocks

Tolvaptan's Mechanism of Action

Experimental_Workflow start Start prep_mobile Prepare Mobile Phase (Buffer + Acetonitrile) start->prep_mobile prep_std Prepare Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample system_setup HPLC System Setup (Column, Flow Rate, Wavelength) prep_mobile->system_setup inject_samples Inject Sample Solutions prep_std->inject_samples prep_sample->inject_samples system_suitability System Suitability Test (Inject Standard x6) system_setup->system_suitability check_suitability Criteria Met? (%RSD < 2%) system_suitability->check_suitability check_suitability->inject_samples Yes troubleshoot Troubleshoot System check_suitability->troubleshoot No data_analysis Data Analysis (Peak Integration, Quantification) inject_samples->data_analysis report Generate Report data_analysis->report troubleshoot->system_setup

RP-HPLC Analysis Workflow

Troubleshooting_Tree start Inconsistent HPLC Results check_system Check System Suitability (%RSD, Tailing Factor) start->check_system check_mobile Check Mobile Phase (Freshly prepared? Degassed?) check_system->check_mobile Fails inject_samples Problem likely in Sample Prep check_system->inject_samples Passes check_column Check Column (Age, Pressure, Contamination) check_mobile->check_column No Issue sol_mobile Remake Mobile Phase check_mobile->sol_mobile Issue Found check_prep Review Sample Preparation (Dissolution, Dilution) check_column->check_prep No Issue sol_column Flush or Replace Column check_column->sol_column Issue Found sol_prep Re-prepare Samples check_prep->sol_prep inject_samples->check_prep

HPLC Troubleshooting Logic

References

Adjusting experimental conditions for Tolvaptan Sodium Phosphate to avoid cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tolvaptan Sodium Phosphate. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound, with a focus on understanding and mitigating potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures treated with this compound. What are the known cytotoxic mechanisms of this compound?

A1: Tolvaptan has been shown to induce cytotoxicity in a concentration- and time-dependent manner. The primary mechanisms include:

  • Induction of Apoptosis: Tolvaptan can trigger programmed cell death. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome C and modulation of Bcl-2 family proteins.[1][2]

  • DNA Damage: Studies have shown that Tolvaptan can cause DNA damage, which can be assessed using methods like the alkaline comet assay.[1][2]

  • Cell Cycle Arrest: The compound can cause delays in cell cycle progression, leading to a decrease in cell proliferation.[1][2]

Q2: How can we reduce the cytotoxicity of this compound in our experiments?

A2: To minimize cytotoxicity, consider the following adjustments to your experimental conditions:

  • Optimize Concentration and Incubation Time: Start with a dose-response experiment to determine the IC50 value in your specific cell line. Use the lowest effective concentration for the shortest possible duration to achieve your desired experimental outcome.

  • Consider the Cell Line: Cytotoxicity can be cell-line specific. For example, cells with higher expression of sulfotransferases (SULTs) may exhibit increased sensitivity to Tolvaptan, as sulfation can enhance its cytotoxic effects.[3][4]

  • Monitor Cell Density: Ensure consistent and optimal cell seeding density. Overly confluent or sparse cultures can show altered sensitivity to cytotoxic agents.

  • Metabolic Considerations: Tolvaptan is metabolized by CYP3A4.[5] However, studies have shown that CYP3A4 metabolism does not significantly alter Tolvaptan's cytotoxicity.[3] On the other hand, sulfation by SULTs, particularly SULT1C3, has been shown to increase cytotoxicity.[3][4] If you are using a cell line with high SULT activity, you may observe increased toxicity.

Q3: What are the typical concentrations of Tolvaptan that induce cytotoxicity?

A3: The cytotoxic concentration of Tolvaptan can vary depending on the cell line and the duration of exposure. Below is a summary of reported IC50 values.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to this compound cytotoxicity.

Problem: High levels of cytotoxicity observed even at low concentrations of this compound.

Potential Cause Troubleshooting Steps
Cell Line Sensitivity Investigate the expression levels of sulfotransferases (SULTs) in your cell line. Higher SULT expression may lead to increased cytotoxicity.[3] Consider using a different cell line with lower SULT activity if appropriate for your research question.
Compound Stability/Solubility Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. Prepare fresh stock solutions regularly.
Incorrect Concentration Double-check all calculations for stock solution and final dilutions.
Contamination Test your cell cultures for mycoplasma or other contaminants that could increase their sensitivity to stress.

Problem: Inconsistent results between experiments.

Potential Cause Troubleshooting Steps
Variability in Cell Culture Standardize cell passage number and seeding density. Ensure cells are in the logarithmic growth phase at the time of treatment.
Inconsistent Incubation Times Use a precise timer for all incubation steps.
Reagent Variability Prepare fresh dilutions of this compound for each experiment. Ensure all other reagents are within their expiration dates and stored correctly.

Quantitative Data Summary

Table 1: IC50 Values of Tolvaptan in Different Cell Lines

Cell LineExposure Time (hours)IC50 (µM)Reference
HepG24852.2[1]
HepG29633.0[1]
HEK29348>75[3]
HEK293/SULT1C34832.5[3]
HEK293/SULT1C39621.4[3]
HEK293/CYP3A4 & SULT1C34839.8[3]

Experimental Protocols

1. Cell Viability Assessment: MTT Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization solution

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

2. Cytotoxicity Assessment: LDH Release Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound

    • LDH cytotoxicity assay kit

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of this compound, a vehicle control, and a positive control for maximum LDH release (provided in the kit).

    • After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate for the time specified in the kit's protocol, protected from light.

    • Measure the absorbance at the wavelength recommended by the manufacturer.

3. DNA Damage Assessment: Alkaline Comet Assay

This method detects single-strand DNA breaks in individual cells.

  • Materials:

    • Treated cells

    • Comet assay slides

    • Low melting point agarose (B213101)

    • Lysis solution

    • Alkaline electrophoresis buffer

    • Neutralization buffer

    • DNA staining solution (e.g., SYBR Green)

    • Fluorescence microscope

  • Procedure:

    • Harvest and resuspend cells in PBS.

    • Mix the cell suspension with low melting point agarose and pipette onto a comet assay slide. Allow to solidify.

    • Immerse the slides in cold lysis solution to remove cell membranes and proteins.

    • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis to allow the fragmented DNA to migrate.

    • Neutralize the slides and stain the DNA.

    • Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software.

4. Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

  • Materials:

    • Treated cells in a 96-well plate

    • Caspase-Glo® 3/7 Assay System (or similar)

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate suitable for luminescence assays.

    • Treat cells with this compound and controls.

    • Add the Caspase-Glo® 3/7 reagent directly to the wells.

    • Incubate at room temperature for the time recommended by the manufacturer.

    • Measure the luminescence using a luminometer.

Visualizations

Tolvaptan_Cytotoxicity_Pathway cluster_cell Cell cluster_mito Mitochondrion cluster_nucleus Nucleus Tolvaptan Tolvaptan Bad_Bim Bad/Bim Tolvaptan->Bad_Bim increase DNA_Damage DNA Damage Tolvaptan->DNA_Damage p38 p38 Activation Tolvaptan->p38 Bcl2 Bcl-2 Cytochrome_C Cytochrome C Bcl2->Cytochrome_C inhibition Bad_Bim->Cytochrome_C release Caspases Caspase Activation Cytochrome_C->Caspases Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis p38->Bcl2 inhibition Caspases->Apoptosis

Caption: Signaling pathway of Tolvaptan-induced cytotoxicity.

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed Check_Concentration Verify Drug Concentration and Purity Start->Check_Concentration Check_Cell_Health Assess Cell Health and Culture Conditions Check_Concentration->Check_Cell_Health Dose_Response Perform Dose-Response and Time-Course Experiment Check_Cell_Health->Dose_Response Dose_Response->Check_Concentration Inconsistent Results Analyze_Mechanism Investigate Mechanism of Cytotoxicity Dose_Response->Analyze_Mechanism Consistent Cytotoxicity Optimize_Conditions Optimize Experimental Conditions Analyze_Mechanism->Optimize_Conditions End Proceed with Optimized Protocol Optimize_Conditions->End

Caption: Workflow for troubleshooting Tolvaptan cytotoxicity.

References

Validation & Comparative

Head-to-head comparison of Tolvaptan Sodium Phosphate and Conivaptan in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Tolvaptan (B1682983) sodium phosphate (B84403) and conivaptan (B1669423) are both antagonists of the arginine vasopressin (AVP) receptors, playing a critical role in the management of hyponatremia. However, their distinct pharmacological profiles, stemming from differences in receptor selectivity, preclinical pharmacokinetics, and safety, warrant a detailed comparative analysis for researchers in the field. This guide provides an objective, data-driven head-to-head comparison of these two compounds based on available preclinical studies.

Tolvaptan is a selective vasopressin V2-receptor antagonist, while conivaptan is a dual antagonist of both vasopressin V1a and V2 receptors.[1] This fundamental difference in their mechanism of action underlies the variations in their preclinical profiles.

Pharmacodynamics: Receptor Binding and Efficacy

The primary pharmacological distinction between tolvaptan and conivaptan lies in their receptor binding affinities. Tolvaptan exhibits a strong selectivity for the V2 receptor, which is primarily responsible for water reabsorption in the kidneys.[1] In contrast, conivaptan targets both the V1a receptor, which mediates vasoconstriction, and the V2 receptor.[1]

Receptor Binding Affinity
CompoundReceptorSpeciesKi (nM)Selectivity (V1a/V2)
Tolvaptan V2Human0.43~29-fold for V2
V1aHuman12.3
Conivaptan V1aRat0.48~6.3-fold for V1a
V2Rat3.04

Ki (Inhibitor constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.

In Vivo Efficacy in Animal Models of Hyponatremia

Both tolvaptan and conivaptan have demonstrated efficacy in preclinical models of hyponatremia, primarily in rats. These studies typically involve the induction of hyponatremia through the administration of desmopressin (B549326) (DDAVP), a synthetic analog of vasopressin, and water loading.

CompoundAnimal ModelDoseRouteKey Findings
Tolvaptan DDAVP-induced hyponatremic rats1, 3, 10 mg/kgOralDose-dependent increase in urine volume, decrease in urine osmolality, and gradual increase in plasma sodium concentration. Reduced mortality in an acute severe hyponatremia model.
Conivaptan SIADH rat model0.1, 1 mg/kgIVSignificantly increased blood sodium concentration and plasma osmolality.
Dehydrated conscious ratsNot specifiedOralIncreased urine volume and reduced urine osmolality.
Conscious dogsNot specifiedOral & IVDose-dependent aquaresis.

Pharmacokinetics: A Comparative Overview

The preclinical pharmacokinetic profiles of tolvaptan and conivaptan have been characterized in several animal species. These studies reveal differences in their absorption, distribution, metabolism, and excretion.

Preclinical Pharmacokinetic Parameters
ParameterTolvaptan (Rat)Tolvaptan (Dog)Conivaptan (Rat)Conivaptan (Dog)
Bioavailability (Oral) 16.0%14.6%Data not availableData not available
Tmax (Oral) 2-4 hours2-4 hoursData not availableData not available
Half-life (t1/2) 4.4-6.4 hours4.8 hoursData not availableData not available
Protein Binding >93%>93%99%Data not available
Metabolism Primarily by CYP3A4Primarily by CYP3A4Primarily by CYP3A4Primarily by CYP3A4
Excretion ~60% in bile (rats)Data not available~83% in feces, ~12% in urine (after IV/oral admin)Data not available

Note: Direct head-to-head preclinical pharmacokinetic studies are limited. The data presented is a compilation from various sources and may not be directly comparable due to differences in study design.

Preclinical Safety and Toxicology

Preclinical safety evaluations are crucial for identifying potential toxicities. Both tolvaptan and conivaptan have undergone a range of toxicology studies.

Comparative Preclinical Toxicology Profile
FindingTolvaptanConivaptan
Genotoxicity Not genotoxic[2]Not genotoxic[3]
Carcinogenicity Not carcinogenic[2]Not carcinogenic[4]
Teratogenicity Teratogenic in rabbits at maternally toxic doses[2]Not teratogenic[3]
Fertility No effect on fertility in rats[2]Effects on estrus cycle and reproduction in rats[3]
Target Organ Toxicity Toxicities generally attributable to exaggerated pharmacological action (e.g., dehydration)[2]Bone marrow (dogs), hepato- and renal toxicity (rat and dog), adrenal gland (rat), vascular irritation (rat, rabbit, dog)[3]

Signaling Pathways and Experimental Workflows

Vasopressin V2 Receptor Signaling Pathway

The binding of vasopressin to the V2 receptor initiates a signaling cascade that leads to water reabsorption in the kidneys. Tolvaptan, as a selective V2 receptor antagonist, blocks this pathway.

V2_Signaling_Pathway cluster_cell Collecting Duct Cell AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds G_protein Gs Protein V2R->G_protein Activates Tolvaptan Tolvaptan Tolvaptan->V2R Blocks Conivaptan_V2 Conivaptan Conivaptan_V2->V2R Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Water Channel (Membrane Insertion) AQP2_vesicle->AQP2_channel Promotes Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Mediates

Caption: Vasopressin V2 receptor signaling pathway and antagonism.

Vasopressin V1a Receptor Signaling Pathway

Conivaptan, being a dual antagonist, also blocks the V1a receptor pathway, which is involved in vasoconstriction.

V1a_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds Gq_protein Gq Protein V1aR->Gq_protein Activates Conivaptan_V1a Conivaptan Conivaptan_V1a->V1aR Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to

Caption: Vasopressin V1a receptor signaling pathway and antagonism.

Experimental Workflow: In Vivo Hyponatremia Model

The following diagram illustrates a general workflow for evaluating the efficacy of vasopressin receptor antagonists in a rat model of hyponatremia.

Hyponatremia_Model_Workflow start Select Animal Model (e.g., Sprague-Dawley Rats) implant Implant Osmotic Minipump (Subcutaneous) Delivering DDAVP start->implant induce Induce Hyponatremia (DDAVP infusion + Water Loading) implant->induce randomize Randomize Animals into Treatment Groups induce->randomize vehicle Vehicle Control Group randomize->vehicle Group 1 drug_A Tolvaptan Group (e.g., 1, 3, 10 mg/kg, oral) randomize->drug_A Group 2 drug_B Conivaptan Group (e.g., 0.1, 1 mg/kg, IV) randomize->drug_B Group 3 treatment Administer Treatment vehicle->treatment drug_A->treatment drug_B->treatment monitoring Monitor and Collect Samples (Urine volume, Blood samples) treatment->monitoring analysis Analyze Samples (Serum Na+, Urine Osmolality) monitoring->analysis endpoint Evaluate Endpoints (Efficacy, Safety) analysis->endpoint

Caption: General workflow for an in vivo hyponatremia model.

Experimental Protocols

In Vitro Receptor Binding Assay (General Methodology)
  • Membrane Preparation: Cell membranes expressing human vasopressin V1a or V2 receptors are isolated from cultured cells (e.g., CHO or HeLa cells) through homogenization and centrifugation.

  • Radioligand Binding: The prepared membranes are incubated with a specific concentration of a radiolabeled vasopressin analog (e.g., [3H]-AVP).

  • Competitive Inhibition: Increasing concentrations of the unlabeled antagonist (tolvaptan or conivaptan) are added to the incubation mixture to compete with the radioligand for receptor binding.

  • Separation and Detection: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the radioligand binding (IC50). The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.

In Vivo Hyponatremia Model in Rats (General Methodology)
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Induction of Hyponatremia: A state of hyponatremia is induced by continuous subcutaneous infusion of desmopressin (DDAVP) using an osmotic minipump. This is often combined with forced water loading or providing a liquid diet to ensure a state of fluid excess.

  • Treatment Groups: The hyponatremic rats are randomly assigned to different treatment groups: a vehicle control group, and groups receiving different doses of tolvaptan (administered orally) or conivaptan (administered intravenously).

  • Drug Administration: The respective treatments are administered to the animals as per the study design.

  • Monitoring and Sample Collection: Throughout the study period, key parameters are monitored, including urine volume and osmolality. Blood samples are collected at specified time points to measure serum sodium and other electrolytes.

  • Data Analysis: The collected data are analyzed to assess the effects of the treatments on reversing hyponatremia and promoting aquaresis. Statistical comparisons are made between the treatment groups and the vehicle control group.

Conclusion

The preclinical data reveal a clear distinction between tolvaptan and conivaptan. Tolvaptan's selectivity for the V2 receptor provides a targeted approach to aquaresis, primarily affecting water balance. Conivaptan's dual antagonism of V1a and V2 receptors suggests a broader mechanism of action that could have implications for both water balance and hemodynamics.

For researchers, the choice between these two compounds in preclinical studies will depend on the specific research question. If the focus is solely on the aquaretic effects of V2 receptor antagonism, tolvaptan is a more selective tool. If the interplay between V1a-mediated vascular effects and V2-mediated aquaresis is of interest, conivaptan provides a valuable pharmacological probe. The differences in their preclinical safety profiles also highlight the importance of careful consideration of potential off-target effects and species-specific toxicities in drug development. This comparative guide serves as a foundational resource for the informed selection and use of these compounds in preclinical research.

References

Validating the V2-Receptor Selectivity of Tolvaptan Sodium Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the V2-receptor selectivity of tolvaptan (B1682983) sodium phosphate (B84403) against other vasopressin receptor antagonists. The following sections present supporting in vitro experimental data, detailed methodologies for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows to aid in the comprehensive evaluation of tolvaptan sodium phosphate's pharmacological profile.

Comparative In Vitro Receptor Binding Affinity

The selectivity of a vasopressin receptor antagonist is a critical determinant of its therapeutic action and potential side-effect profile. The following table summarizes the binding affinities (Ki, in nM) of tolvaptan and other vaptans for the human vasopressin V1a and V2 receptors. A lower Ki value indicates a higher binding affinity. The V2/V1a selectivity ratio is calculated to provide a quantitative measure of selectivity for the V2 receptor.

CompoundV1a Receptor Ki (nM)V2 Receptor Ki (nM)V2/V1a Selectivity RatioReference
Tolvaptan 12.30.4328.6[1]
Conivaptan0.48 - 0.610.66 - 3.04~1-5[2]
Lixivaptan>10002.3>435
Satavaptan>4104.1>100[3]

Vasopressin Receptor Signaling Pathways

To understand the significance of V2-receptor selectivity, it is essential to visualize the distinct signaling cascades initiated by the V1a and V2 vasopressin receptors. This compound selectively blocks the V2 receptor pathway.

G Vasopressin Receptor Signaling Pathways cluster_0 V1a Receptor Signaling (Vasoconstriction) cluster_1 V2 Receptor Signaling (Antidiuresis) AVP1 Arginine Vasopressin (AVP) V1aR V1a Receptor AVP1->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C Activation IP3_DAG->PKC Vaso Vasoconstriction Ca2->Vaso PKC->Vaso AVP2 Arginine Vasopressin (AVP) V2R V2 Receptor AVP2->V2R Binds Gs Gs Protein V2R->Gs Activates Tolvaptan Tolvaptan Tolvaptan->V2R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Translocation PKA->AQP2 Phosphorylates Water Water Reabsorption AQP2->Water

Vasopressin V1a and V2 receptor signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to validate the V2-receptor selectivity of this compound.

Competitive Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of a test compound for the V1a and V2 vasopressin receptors.

G Workflow for Competitive Radioligand Binding Assay start Start prep Membrane Preparation (Cells expressing V1a or V2 receptors) start->prep incubation Incubation (Membranes + Radiolabeled Ligand + Tolvaptan) prep->incubation filtration Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki values) counting->analysis end End analysis->end

Workflow for Competitive Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Cell lines (e.g., HEK293 or CHO) stably expressing either the human V1a or V2 vasopressin receptor are cultured.

    • Cells are harvested and homogenized in a cold lysis buffer containing protease inhibitors.

    • The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, the following are added:

      • A fixed concentration of a radiolabeled vasopressin analog (e.g., [³H]-Arginine Vasopressin).

      • Varying concentrations of the unlabeled test compound (e.g., this compound).

      • The prepared cell membranes.

    • Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled vasopressin) are included.

    • The plate is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • Scintillation fluid is added to each well, and the radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a sigmoidal dose-response curve.

    • The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

V2 Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to antagonize the vasopressin-induced production of cyclic AMP (cAMP), the second messenger of the V2 receptor.

G Workflow for V2 Receptor cAMP Functional Assay start Start cell_culture Cell Culture (Cells expressing V2 receptors) start->cell_culture pre_incubation Pre-incubation (Cells + Tolvaptan) cell_culture->pre_incubation stimulation Stimulation (Add vasopressin to induce cAMP) pre_incubation->stimulation lysis_detection Cell Lysis & cAMP Detection (e.g., HTRF, ELISA) stimulation->lysis_detection analysis Data Analysis (Calculate IC50 value) lysis_detection->analysis end End analysis->end

Workflow for V2 Receptor cAMP Functional Assay.

Methodology:

  • Cell Culture:

    • Cells (e.g., HEK293) stably or transiently expressing the human V2 vasopressin receptor are seeded into 96- or 384-well plates and cultured to an appropriate confluency.

  • Compound Incubation:

    • The cell culture medium is removed, and the cells are washed with a stimulation buffer.

    • Cells are then incubated with varying concentrations of the antagonist (e.g., this compound) for a specific period.

  • Agonist Stimulation:

    • A fixed concentration of a V2 receptor agonist (e.g., arginine vasopressin or desmopressin) is added to the wells to stimulate cAMP production.

    • The cells are incubated for a further period to allow for cAMP accumulation.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other sensitive detection technologies.

  • Data Analysis:

    • The measured cAMP levels are plotted against the logarithm of the antagonist concentration.

    • The data are fitted to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP production.

Conclusion

The presented data and methodologies provide a framework for the validation of the V2-receptor selectivity of this compound. The significant difference in binding affinity between the V2 and V1a receptors, as demonstrated by the high V2/V1a selectivity ratio, underscores its targeted mechanism of action. This high selectivity is a key pharmacological feature that contributes to its therapeutic efficacy in conditions mediated by V2 receptor activity, while minimizing the potential for off-target effects associated with V1a receptor antagonism. For researchers and drug development professionals, a thorough understanding and application of these validation techniques are paramount in the characterization and comparison of vasopressin receptor antagonists.

References

A Comparative Analysis of Tolvaptan Sodium Phosphate and Traditional Diuretics in Preclinical Models of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasopressin V2 receptor antagonist, tolvaptan (B1682983) sodium phosphate (B84403), and traditional diuretics in animal models of heart failure. The following sections detail the comparative efficacy, effects on key physiological parameters, and the underlying experimental methodologies based on published preclinical data.

Executive Summary

Heart failure is a complex syndrome often characterized by fluid retention, electrolyte imbalances, and neurohormonal activation. Diuretics are a cornerstone of therapy, but traditional agents are not without limitations. Tolvaptan sodium phosphate, a selective vasopressin V2 receptor antagonist, offers a distinct mechanism of action by promoting aquaresis—the excretion of electrolyte-free water. This guide synthesizes data from preclinical studies in rat and dog models of heart failure to compare the performance of tolvaptan with traditional diuretics such as the loop diuretic furosemide (B1674285) and the aldosterone (B195564) antagonist spironolactone. The evidence suggests that while both tolvaptan and traditional diuretics effectively increase urine output, tolvaptan does so with a lower risk of electrolyte disturbances and without adversely activating the renin-angiotensin-aldosterone system.

Comparative Efficacy and Physiological Effects

The following tables summarize the quantitative data from key preclinical studies, offering a direct comparison between this compound and traditional diuretics in animal models of heart failure.

Table 1: Comparison of Diuretic and Electrolyte Effects in a Rat Model of Heart Failure [1]

ParameterTolvaptanFurosemideVehicle (Control)
Urine Volume Comparable to FurosemideSignificantly IncreasedBaseline
Urinary Sodium Excretion No Significant ChangeSignificantly IncreasedBaseline
Urinary Potassium Excretion No Significant ChangeSignificantly IncreasedBaseline
Plasma Sodium Concentration Dose-dependently IncreasedTended to DecreaseBaseline
Electrolyte-Free Water Clearance (E-CH₂O) Markedly ElevatedNo Significant ChangeBaseline
Electrolyte Clearance (E-Cosm) No Significant ChangeElevatedBaseline

Table 2: Comparison of Neurohormonal and Hemodynamic Effects in a Rat Model of Heart Failure [1]

ParameterTolvaptanFurosemideVehicle (Control)
Plasma Renin Activity No Significant EffectSignificantly ElevatedBaseline
Plasma Aldosterone Concentration No Significant EffectSignificantly ElevatedBaseline
Urinary Arginine Vasopressin (AVP) Excretion IncreasedNot ReportedBaseline

Table 3: Comparison of Systemic and Renal Hemodynamics in a Canine Model of Congestive Heart Failure [2]

ParameterTolvaptan (10 mg/kg)Furosemide (10 mg/kg)Vehicle (Control)
Urine Volume IncreasedIncreasedBaseline
Free Water Clearance IncreasedNot ReportedBaseline
Serum Sodium Concentration Significantly IncreasedNot ReportedBaseline
Serum Potassium Concentration Not AffectedDecreasedBaseline
Pulmonary Capillary Wedge Pressure DecreasedDecreasedBaseline
Systemic Vascular Resistance Not AffectedNot ReportedBaseline
Glomerular Filtration Rate Not AffectedNot ReportedBaseline
Renal Blood Flow Not AffectedNot ReportedBaseline
Plasma Renin Activity Not AffectedIncreasedBaseline
Plasma Arginine Vasopressin Tended to IncreaseIncreasedBaseline

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments cited in this guide.

Heart Failure Model Induction

1. Rat Model of Experimental Autoimmune Myocarditis-Induced Heart Failure [1]

  • Animal Species: Male Lewis rats.

  • Induction Method: Immunization with porcine cardiac myosin. This method induces an autoimmune response against the myocardium, leading to inflammation, remodeling, and subsequent systolic and diastolic dysfunction characteristic of heart failure.

  • Timeline: Heart failure develops over a period of 28 days post-immunization.

  • Confirmation of Heart Failure: Characterized by left ventricular remodeling and impaired systolic and diastolic function, though specific measurement techniques were not detailed in the abstract.

2. Canine Model of Pacing-Induced Congestive Heart Failure [2]

  • Animal Species: Conscious dogs.

  • Induction Method: Rapid right-ventricular pacing at 260 beats/min for at least 3 weeks to induce heart failure. The pacing rate is then maintained at 220-240 beats/min to sustain a stable congestive heart failure state.

  • Confirmation of Heart Failure: The development of a stable CHF state is confirmed through monitoring of clinical signs and hemodynamic parameters.

Drug Administration and Measurements

1. Study in Rat Model of Heart Failure [1]

  • Drug Administration: 28 days after immunization, rats were treated orally with tolvaptan or furosemide for 28 days. The specific dosages were not mentioned in the abstract.

  • Urine and Blood Collection: Urine and plasma samples were collected to measure urine volume, electrolyte concentrations (sodium, potassium), electrolyte-free water clearance, electrolyte clearance, and plasma levels of renin and aldosterone.

  • Hormone Analysis: Plasma renin activity and aldosterone concentration were measured to assess the activation of the renin-angiotensin-aldosterone system. Urinary arginine vasopressin (AVP) excretion was also measured.

2. Study in Canine Model of Congestive Heart Failure [2]

  • Drug Administration: In a random order, conscious dogs with stable CHF were orally administered tolvaptan (10 mg/kg), furosemide (10 mg/kg), or a vehicle.

  • Data Collection: Urine excretion, systemic and renal hemodynamic parameters, and plasma hormone levels were measured over a 6-hour period after drug administration.

  • Hemodynamic and Renal Function Assessment: Parameters such as pulmonary capillary wedge pressure, systemic vascular resistance, glomerular filtration rate, and renal blood flow were measured.

  • Hormone Analysis: Plasma renin activity and plasma arginine vasopressin concentrations were determined.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of tolvaptan and a typical experimental workflow in preclinical heart failure studies.

tolvaptan_mechanism cluster_kidney Kidney Collecting Duct Cell AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R binds AC Adenylate Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates AquaporinVesicle Aquaporin-2 Vesicles PKA->AquaporinVesicle phosphorylates AquaporinChannel Aquaporin-2 Channels AquaporinVesicle->AquaporinChannel translocation to apical membrane WaterReabsorption Water Reabsorption AquaporinChannel->WaterReabsorption Lumen Collecting Duct Lumen (Urine) Lumen->AquaporinChannel Blood Bloodstream WaterReabsorption->Blood Tolvaptan Tolvaptan Tolvaptan->V2R blocks experimental_workflow cluster_induction Heart Failure Induction cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis and Comparison AnimalModel Select Animal Model (e.g., Rat, Dog) Induction Induce Heart Failure (e.g., Myocarditis, Pacing) AnimalModel->Induction Randomization Randomize Animals into Treatment Groups Induction->Randomization DrugAdmin Administer Tolvaptan, Traditional Diuretic, or Vehicle Randomization->DrugAdmin DataCollection Collect Data: - Urine Output & Electrolytes - Blood Samples (Neurohormones) - Hemodynamic Measurements - Cardiac Function (Echocardiography) DrugAdmin->DataCollection Analysis Analyze Quantitative Data DataCollection->Analysis Comparison Compare Performance of Tolvaptan vs. Traditional Diuretics Analysis->Comparison Conclusion Draw Conclusions on Efficacy, Safety, and Mechanism Comparison->Conclusion

References

A Comparative Analysis of the Pharmacokinetic Profiles of Oral vs. Intravenous Tolvaptan Sodium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of oral tolvaptan (B1682983) and its intravenous prodrug, tolvaptan sodium phosphate. The information presented herein is intended to assist researchers and drug development professionals in understanding the key differences in absorption, distribution, metabolism, and excretion between the two formulations. This document summarizes quantitative data from available studies, outlines a representative experimental protocol for a comparative PK study, and visualizes the underlying signaling pathway of tolvaptan's mechanism of action.

Pharmacokinetic Data Summary

The administration of tolvaptan via oral and intravenous routes results in distinct pharmacokinetic profiles. While oral tolvaptan exhibits a longer time to reach maximum plasma concentration, the intravenous formulation, this compound, which is a prodrug of tolvaptan, demonstrates a more rapid onset. The absolute bioavailability of oral tolvaptan has been determined to be approximately 56%, with a range of 42% to 80%.

Pharmacokinetic ParameterOral TolvaptanIntravenous this compound
Time to Peak Plasma Concentration (Tmax) 2 - 4 hours~1.5 - 2 hours
Absolute Bioavailability 56% (Range: 42% - 80%)Not Applicable (100% by definition)
Maximum Plasma Concentration (Cmax) Dose-dependent; increases are less than dose-proportional and plateau at doses greater than 240 mgData from a direct comparative study is not publicly available.
Area Under the Curve (AUC) Increases proportionally with doseData from a direct comparative study is not publicly available.

Tolvaptan's Mechanism of Action: V2 Receptor Antagonism

Tolvaptan is a selective antagonist of the vasopressin V2 receptor. By blocking the binding of arginine vasopressin (AVP) to V2 receptors in the collecting ducts of the kidneys, tolvaptan inhibits the signal transduction cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells. This results in a decrease in water reabsorption, leading to an increase in free water excretion (aquaresis) and a subsequent increase in serum sodium concentration.

Tolvaptan_Mechanism_of_Action cluster_collecting_duct_cell Collecting Duct Cell cluster_urine Urine (Collecting Duct Lumen) AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_channel AQP2 Water Channel AQP2_vesicles->AQP2_channel Translocation to Apical Membrane Water_reabsorption Water Reabsorption Tolvaptan Tolvaptan Tolvaptan->V2R Blocks Water_excretion Increased Water Excretion (Aquaresis)

Tolvaptan's antagonistic action on the V2 receptor signaling pathway.

Experimental Protocol for a Comparative Pharmacokinetic Study

The following is a representative experimental protocol for a clinical trial designed to compare the pharmacokinetic profiles of oral and intravenous tolvaptan.

Study Design: A randomized, open-label, two-period, two-sequence crossover study in healthy adult volunteers.

1. Subject Recruitment:

  • Enroll a cohort of healthy male and female subjects, typically between the ages of 18 and 55.

  • Conduct a comprehensive screening process, including medical history, physical examination, and clinical laboratory tests, to ensure subjects meet the inclusion and exclusion criteria.

2. Study Periods:

  • The study consists of two treatment periods separated by a washout period of sufficient duration to ensure complete elimination of the drug from the body (typically at least 5-7 half-lives).

  • In Period 1, subjects are randomized to receive either a single oral dose of tolvaptan or a single intravenous infusion of this compound.

  • In Period 2, after the washout period, subjects receive the alternate formulation.

3. Dosing and Administration:

  • Oral Administration: A single oral tablet of tolvaptan (e.g., 30 mg) is administered with a standardized volume of water after an overnight fast.

  • Intravenous Administration: A single dose of this compound, equimolar to the oral tolvaptan dose, is administered as a constant rate intravenous infusion over a specified period (e.g., 1 hour).

4. Pharmacokinetic Sampling:

  • Serial blood samples are collected from each subject at predefined time points before and after drug administration.

  • Typical sampling time points for oral administration: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

  • Typical sampling time points for intravenous administration: 0 (pre-dose), 0.25, 0.5, 0.75, 1 (end of infusion), 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

  • Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

5. Bioanalytical Method:

  • Plasma concentrations of tolvaptan are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method should be validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.

6. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both oral and intravenous administrations using non-compartmental analysis:

    • Maximum observed plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

    • Terminal elimination half-life (t1/2)

  • For the oral formulation, the absolute bioavailability (F) is calculated as: F (%) = (AUC0-∞,oral / AUC0-∞,IV) × (DoseIV / Doseoral) × 100.

7. Safety and Tolerability Assessment:

  • Safety is monitored throughout the study by recording adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Periods (Crossover Design) cluster_groupA Group A cluster_groupB Group B cluster_analysis Phase 3: Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment of Healthy Volunteers Screening->Enrollment Randomization Randomization Enrollment->Randomization Period1 Period 1 Randomization->Period1 Washout Washout Period Period1->Washout Oral_A Oral Tolvaptan Period1->Oral_A IV_B IV Tolvaptan Sodium Phosphate Period1->IV_B Safety_Assessment Safety & Tolerability Assessment Period1->Safety_Assessment Period2 Period 2 Washout->Period2 IV_A IV Tolvaptan Sodium Phosphate Period2->IV_A Oral_B Oral Tolvaptan Period2->Oral_B Period2->Safety_Assessment Sampling Serial Blood Sampling Oral_A->Sampling IV_A->Sampling IV_B->Sampling Oral_B->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis

Workflow for a comparative pharmacokinetic study of oral vs. intravenous tolvaptan.

A Comparative Guide to the Cross-Validation of Analytical Methods for Tolvaptan and its Prodrug, Tolvaptan Sodium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent chromatographic methods applicable for the analysis of Tolvaptan (B1682983): a stability-indicating High-Performance Liquid Chromatography (HPLC) method and an Ultra-Performance Liquid Chromatography (UPLC) method. While these methods have been validated for Tolvaptan, their application to its prodrug, Tolvaptan Sodium Phosphate (B84403), would necessitate a preliminary hydrolysis step to convert the prodrug to the active Tolvaptan moiety prior to analysis. This document outlines the single-laboratory validation data for each method and presents a model protocol for their inter-laboratory cross-validation, a critical process for ensuring analytical consistency and data reliability across different research and quality control sites.

The information herein is collated from published analytical methodologies and adheres to the principles of method validation and transfer as outlined by the International Council for Harmonisation (ICH).

Principles of Cross-Validation

Analytical method cross-validation is the process of demonstrating that two or more analytical methods, or the same method used in different laboratories, produce comparable results. This is crucial for ensuring the consistency and reliability of analytical data throughout the drug development lifecycle. Key approaches to method transfer and cross-validation include comparative testing, co-validation, and revalidation. This guide focuses on a comparative testing approach for a stability-indicating HPLC method and a UPLC method for Tolvaptan analysis.

Comparison of Single-Laboratory Validation Data

The following tables summarize the performance characteristics of a stability-indicating RP-HPLC method and a UPLC method for the analysis of Tolvaptan.

Table 1: Method 1 - Stability-Indicating RP-HPLC with UV Detection

ParameterPerformance Characteristic
Instrumentation HPLC with UV Detector
Column Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)[1]
Mobile Phase 0.02M Phosphate Buffer (pH 3.1) : Acetonitrile (B52724) (35:65 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection 254 nm[1]
Retention Time 3.460 min[1]
Linearity Range 30 - 180 µg/mL[1]
Correlation Coeff. 0.999[1]
Accuracy (% Recovery) Within acceptable limits as per ICH guidelines[1]
Precision (% RSD) Within acceptable limits as per ICH guidelines[1]
LOD & LOQ Not explicitly stated
Robustness Method is robust for minor changes in flow rate and mobile phase composition

Table 2: Method 2 - UPLC with UV Detection

ParameterPerformance Characteristic
Instrumentation UPLC with PDA Detector
Column Acquity UPLC HSS T3 (100 x 2.1 mm, 1.7 µm)[2]
Mobile Phase Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)[2]
Flow Rate 0.3 mL/min[2]
Detection 266 nm[2]
Retention Time Not explicitly stated
Linearity Range Not explicitly stated
Correlation Coeff. Not explicitly stated
Accuracy (% Recovery) Validated as per ICH guidelines[2]
Precision (% RSD) Validated as per ICH guidelines[2]
LOD & LOQ Not explicitly stated
Forced Degradation Drug degraded under acid, base, and oxidative conditions, indicating stability-indicating nature of the method[2]

Experimental Protocols

Method 1: Stability-Indicating RP-HPLC Method

1. Instrumentation:

  • A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm particle size).[1]

2. Reagents and Solutions:

  • Mobile Phase: A mixture of 0.02M phosphate buffer (pH adjusted to 3.1 with orthophosphoric acid) and acetonitrile in a ratio of 35:65 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]

  • Standard Solution: Prepare a stock solution of Tolvaptan in a suitable diluent and make further dilutions to cover the linearity range (30-180 µg/mL).[1]

  • Sample Solution for Tolvaptan Sodium Phosphate: Accurately weigh a quantity of this compound, dissolve in a suitable solvent, and subject it to a validated hydrolysis procedure to convert the prodrug to Tolvaptan. Dilute the resulting solution to fall within the linearity range of the method.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Forced Degradation Studies:

  • To establish the stability-indicating nature of the method, Tolvaptan standard solutions were subjected to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidative degradation (3% H₂O₂), thermal degradation, and photolytic degradation.[1]

Method 2: UPLC Method

1. Instrumentation:

  • An Ultra-Performance Liquid Chromatograph equipped with a Photodiode Array (PDA) detector.

  • Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.7 µm particle size).[2]

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • A gradient elution program should be developed to ensure adequate separation of the analyte from any impurities or degradation products.

  • Standard and Sample Solutions: Prepared similarly to the HPLC method, with the final dilution being made in the mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min.[2]

  • Detection Wavelength: 266 nm.[2]

  • Injection Volume: Appropriate for UPLC system (typically 1-5 µL).

  • Column Temperature: 30 °C.[2]

4. Forced Degradation Studies:

  • Similar to the HPLC method, forced degradation studies were performed under acidic, basic, oxidative, thermal, and photolytic conditions to confirm the stability-indicating capability of the UPLC method.[2]

Inter-Laboratory Cross-Validation Protocol

The following is a model protocol for the cross-validation of the two analytical methods between a transferring laboratory (Lab A) and a receiving laboratory (Lab B).

1. Objective: To demonstrate that the analytical results for Tolvaptan (or Tolvaptan derived from its phosphate prodrug) obtained by Lab B using either the HPLC or UPLC method are comparable to the results obtained by Lab A.

2. Scope: This protocol applies to the transfer of the validated HPLC and UPLC methods for the quantitative analysis of Tolvaptan in a given sample matrix.

3. Responsibilities:

  • Lab A (Transferring Laboratory): Provide the validated analytical method procedures, validation reports, characterized reference standards, and test samples. Analyze the transfer samples in parallel with Lab B.

  • Lab B (Receiving Laboratory): Ensure all necessary equipment is calibrated and qualified. Ensure analysts are adequately trained on both methods. Analyze the transfer samples according to the protocol and compile the results.

4. Experimental Design:

  • A minimum of three batches of Tolvaptan or this compound samples at three different concentration levels (low, medium, and high) should be prepared by Lab A.

  • Both laboratories will analyze the same set of samples in triplicate using both the HPLC and UPLC methods.

5. Acceptance Criteria:

  • The results from both laboratories for each method should be statistically compared. The difference in the mean results between the two laboratories should not exceed a pre-defined limit (e.g., ±10%).

  • The precision of the results within each laboratory should meet the acceptance criteria of the original method validation.

  • A comparison of the chromatographic profiles should be performed to ensure consistency in peak shape, resolution, and retention times (with appropriate adjustments for the different techniques).

Visualizations

CrossValidationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Prep Define Protocol & Acceptance Criteria Train Train Analysts at Receiving Lab (Lab B) Prep->Train Samples Prepare & Distribute Characterized Samples Train->Samples LabA_HPLC Lab A Analysis: HPLC Method Samples->LabA_HPLC LabA_UPLC Lab A Analysis: UPLC Method Samples->LabA_UPLC LabB_HPLC Lab B Analysis: HPLC Method Samples->LabB_HPLC LabB_UPLC Lab B Analysis: UPLC Method Samples->LabB_UPLC Compare_HPLC Compare HPLC Results (Lab A vs. Lab B) LabA_HPLC->Compare_HPLC Compare_UPLC Compare UPLC Results (Lab A vs. Lab B) LabA_UPLC->Compare_UPLC LabB_HPLC->Compare_HPLC LabB_UPLC->Compare_UPLC Compare_Methods Compare HPLC vs. UPLC (Within each lab) Compare_HPLC->Compare_Methods Compare_UPLC->Compare_Methods Report Final Report & Conclusion Compare_Methods->Report

Caption: Workflow for Inter-Laboratory Cross-Validation of Analytical Methods.

The successful cross-validation of analytical methods is fundamental to ensuring data integrity and consistency in pharmaceutical development. By adhering to a well-structured protocol, laboratories can confidently transfer and implement analytical methods, ensuring the reliability of data for Tolvaptan and its prodrug, this compound. While the presented methods offer robust approaches for the analysis of Tolvaptan, their extension to the phosphate prodrug underscores the importance of method adaptation and validation.

References

A Comparative Analysis of the Metabolic Stability of Tolvaptan Sodium Phosphate and Tolvaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of the vasopressin V2 receptor antagonist, tolvaptan (B1682983), and its water-soluble prodrug, tolvaptan sodium phosphate (B84403). This document synthesizes available experimental data to offer insights into the biotransformation of these two compounds, aiding in preclinical and clinical research and development.

Executive Summary

Tolvaptan sodium phosphate is a prodrug designed for intravenous administration, offering enhanced water solubility compared to its parent compound, tolvaptan. The metabolic stability of this compound is primarily dictated by its rapid and efficient conversion to the active drug, tolvaptan. This conversion is enzymatically mediated, occurring swiftly in the presence of human tissue enzymes. Following this initial hydrolysis, the metabolic fate of the resulting tolvaptan is identical to that of orally administered tolvaptan, which undergoes extensive hepatic metabolism, predominantly via the cytochrome P450 3A4 (CYP3A4) isoenzyme. This guide will delve into the specifics of these metabolic pathways, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Comparative Metabolic Profile

The metabolic journey of this compound is a two-step process, beginning with its conversion to tolvaptan, which is then further metabolized. In contrast, the metabolic assessment of tolvaptan begins directly with its interaction with metabolic enzymes.

ParameterThis compoundTolvaptanReference
Primary Metabolic Event Hydrolysis to TolvaptanOxidation, Hydroxylation, Dealkylation[1]
Primary Enzyme(s) Involved Alkaline PhosphataseCytochrome P450 3A4 (CYP3A4)[1][2][3]
Rate of Primary Metabolism Rapid conversion to tolvaptan is observed in human tissue S9 fractions. Following intravenous administration, tolvaptan is detected in plasma within 5 minutes.Extensively metabolized. In vitro studies with human liver microsomes show the formation of at least 20 phase I metabolites.[1][4]
Key Metabolites Tolvaptan (active moiety)DM-4103 (oxobutyric acid metabolite), DM-4107, and numerous other Phase I and II metabolites.[2][5]
Route of Administration IntravenousOral[1][6]

Metabolic Pathways and Bioactivation

This compound: A Prodrug Strategy

This compound was developed to overcome the poor water solubility of tolvaptan, enabling an intravenous formulation.[1] Its metabolic stability is, therefore, a measure of its conversion rate to the active parent drug.

Tolvaptan_SP This compound (Water-Soluble Prodrug) Enzyme Alkaline Phosphatase (in Human Tissues) Tolvaptan_SP->Enzyme Hydrolysis Tolvaptan Tolvaptan (Active Drug) Plasma Systemic Circulation Tolvaptan->Plasma Rapid Appearance (within 5 mins post-IV) Enzyme->Tolvaptan

Prodrug activation of this compound.
Tolvaptan Metabolism

Once formed from its prodrug or absorbed after oral administration, tolvaptan undergoes extensive metabolism primarily in the liver. In vitro studies have confirmed that CYP3A4 is the principal enzyme responsible for the biotransformation of tolvaptan.[2][3]

Tolvaptan Tolvaptan CYP3A4 CYP3A4/5 (in Liver) Tolvaptan->CYP3A4 Metabolism PhaseI_Metabolites Phase I Metabolites (e.g., DM-4103, DM-4107, Hydroxylated & Oxidized forms) CYP3A4->PhaseI_Metabolites PhaseII_Metabolites Phase II Metabolites (Glucuronides) PhaseI_Metabolites->PhaseII_Metabolites Conjugation Excretion Excretion (Urine and Feces) PhaseI_Metabolites->Excretion PhaseII_Metabolites->Excretion

Metabolic pathway of Tolvaptan.

Experimental Protocols

The assessment of metabolic stability is crucial in drug development. Below are generalized protocols for the in vitro assays commonly used to evaluate compounds like tolvaptan and its prodrug.

In Vitro Hydrolysis of this compound in Human Liver S9 Fraction

This assay determines the rate of conversion of the prodrug to the active drug.

  • Preparation of Reagents:

    • This compound stock solution (e.g., in methanol (B129727) or DMSO).

    • Pooled human liver S9 fraction.

    • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Cofactors are generally not required for this hydrolysis reaction.

    • Quenching solution (e.g., ice-cold acetonitrile).

  • Incubation:

    • Pre-warm the S9 fraction and buffer to 37°C.

    • Initiate the reaction by adding the this compound stock solution to the S9 fraction mixture.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding the quenching solution to each aliquot.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound and the formation of tolvaptan.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression of the natural log of the remaining compound versus time.

In Vitro Metabolic Stability of Tolvaptan in Human Liver Microsomes

This assay evaluates the intrinsic clearance of tolvaptan.

  • Preparation of Reagents:

    • Tolvaptan stock solution (e.g., in DMSO).

    • Pooled human liver microsomes (HLM).

    • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard).

  • Incubation:

    • Pre-incubate the HLM, buffer, and tolvaptan at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding the quenching solution.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of tolvaptan.

  • Data Analysis:

    • Determine the in vitro half-life (t½) as described above.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Test Compound (Tolvaptan or Prodrug) Incubate Incubate at 37°C Prep_Compound->Incubate Prep_Enzyme Enzyme Source (Microsomes/S9) Prep_Enzyme->Incubate Prep_Buffer Buffer & Cofactors Prep_Buffer->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

General workflow for in vitro metabolic stability assays.

Conclusion

The metabolic stability of this compound is fundamentally different from that of tolvaptan due to its nature as a prodrug. This compound is designed for rapid conversion to tolvaptan, and thus, its "instability" in a biological matrix is a desired characteristic. Once converted, the resulting tolvaptan exhibits a metabolic profile characterized by extensive CYP3A4-mediated metabolism. For researchers, this distinction is critical. When studying the intravenous formulation, the focus should be on the kinetics of the prodrug-to-drug conversion. For the oral formulation or after the conversion of the prodrug, the focus shifts to the CYP3A4-dependent metabolism of tolvaptan and its potential for drug-drug interactions. The provided experimental protocols offer a foundation for conducting these assessments in a laboratory setting.

References

A Comparative Analysis of the Side Effect Profiles of Tolvaptan and its Prodrug, Tolvaptan Sodium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of the oral vasopressin V2 receptor antagonist, Tolvaptan (B1682983), and its intravenous prodrug, Tolvaptan Sodium Phosphate (B84403). The information presented is based on findings from clinical trials and post-marketing surveillance, offering a comprehensive overview for research and drug development purposes.

Executive Summary

Tolvaptan, a selective vasopressin V2-receptor antagonist, is utilized for the treatment of euvolemic and hypervolemic hyponatremia. Its intravenous prodrug, Tolvaptan Sodium Phosphate, offers an alternative administration route. While both formulations share a similar mechanism of action and consequently a comparable spectrum of side effects, notable differences in incidence rates for certain adverse events have been observed in clinical settings. This guide synthesizes the available data on their respective safety profiles, providing a quantitative and qualitative comparison to inform further research and clinical development.

Comparative Side Effect Profile

The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) from a comparative clinical trial of intravenous this compound and oral Tolvaptan in patients with congestive heart failure.

Adverse EventIntravenous this compound (16 mg)Oral Tolvaptan (15 mg)
Overall TEAEs 30.2% (45/149 patients)30.3% (44/145 patients)
Hyperkalemia Higher Incidence (specific % not stated)Lower Incidence
Thirst Lower IncidenceHigher Incidence
Dry Mouth Lower IncidenceHigher Incidence
Dehydration Higher IncidenceLower Incidence
Constipation Reported in ≥5% of patients in either groupReported in ≥5% of patients in either group
Serious TEAEs 4.0% (6/149 patients)3.4% (5/145 patients)
Treatment-related Serious TEAE1 case of hyperkalemia-

Data sourced from the OPTION-HF Phase III clinical trial.[1]

Key Adverse Events of Special Interest

Aquaretic Effects

Consistent with their mechanism of action, both Tolvaptan and its prodrug are associated with aquaretic side effects. These include:

  • Thirst: A very common side effect. Clinical trial data suggests a potentially lower incidence with the intravenous formulation of this compound compared to oral Tolvaptan.[1][2]

  • Polyuria, Pollakiuria, and Nocturia: Increased frequency of urination is a direct consequence of the drug's aquaretic effect.

  • Dry Mouth: Frequently reported by patients taking oral Tolvaptan.[1]

Hepatic Injury

A significant concern with Tolvaptan is the risk of serious and potentially fatal liver injury.[3] This has led to a recommendation to limit the duration of therapy to 30 days for hyponatremia and to avoid its use in patients with underlying liver disease, such as cirrhosis.[3] Regular monitoring of liver function is crucial during treatment.

Hypernatremia and Osmotic Demyelination Syndrome

Rapid correction of hyponatremia can lead to osmotic demyelination syndrome (ODS), a serious neurological condition. Therefore, initiation of Tolvaptan therapy should occur in a hospital setting where serum sodium can be closely monitored.[3] While the incidence of hypernatremia did not differ significantly between the intravenous and oral formulations in one study, careful monitoring remains essential for both.

Experimental Protocols for Adverse Event Monitoring

The monitoring of adverse events in clinical trials involving Tolvaptan and this compound is critical for ensuring patient safety. A typical protocol involves a multi-faceted approach:

1. Baseline Assessments:

  • Comprehensive medical history and physical examination.

  • Baseline laboratory tests, including serum sodium, potassium, creatinine (B1669602), blood urea (B33335) nitrogen (BUN), and a full liver function panel (ALT, AST, bilirubin).

2. Ongoing Monitoring During Treatment:

  • Serum Sodium: Frequent monitoring, especially during the initial 24-48 hours of treatment, to prevent overly rapid correction of hyponatremia.

  • Liver Function Tests (LFTs): Regular monitoring of ALT, AST, and bilirubin (B190676) is crucial. For long-term studies, LFTs may be performed at baseline, at 2 and 4 weeks, and then monthly for the first 18 months, followed by every 3 months thereafter.

  • Renal Function: Regular monitoring of serum creatinine and BUN.

  • Fluid Status: Monitoring of body weight, fluid intake, and urine output to assess for dehydration or hypovolemia.

  • Adverse Event Elicitation: Systematic collection of adverse events at each study visit through a combination of open-ended questioning and specific checklists for expected side effects.

3. Criteria for Discontinuation:

  • Pre-defined criteria for stopping the drug, such as a significant rise in liver enzymes or an overly rapid increase in serum sodium.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of Tolvaptan and the relationship between Tolvaptan and its prodrug, as well as a typical workflow for assessing side effects in a clinical trial.

cluster_0 Mechanism of Action Vasopressin Vasopressin (AVP) V2_Receptor V2 Receptor (in renal collecting duct) Vasopressin->V2_Receptor binds AC Adenylate Cyclase V2_Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Aquaporin2 Aquaporin-2 (AQP2) Translocation to Membrane PKA->Aquaporin2 Water_Reabsorption Water Reabsorption Aquaporin2->Water_Reabsorption Tolvaptan Tolvaptan Tolvaptan->V2_Receptor blocks

Tolvaptan's Mechanism of Action

cluster_1 Drug Administration and Conversion TSP This compound (Intravenous Prodrug) Tolvaptan_Active Tolvaptan (Active Drug) TSP->Tolvaptan_Active undergoes in-vivo conversion Oral_Tolvaptan Oral Tolvaptan Oral_Tolvaptan->Tolvaptan_Active direct administration

Prodrug to Active Drug Conversion

cluster_2 Experimental Workflow for Side Effect Assessment Patient_Recruitment Patient Recruitment Baseline_Assessment Baseline Assessment (Labs, Vitals, Medical History) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Administration Drug Administration (Tolvaptan or this compound) Randomization->Drug_Administration Monitoring Ongoing Monitoring (Serum Na+, LFTs, Vitals, AEs) Drug_Administration->Monitoring Data_Collection Adverse Event Data Collection Monitoring->Data_Collection Analysis Statistical Analysis of Side Effect Incidence Data_Collection->Analysis Results Comparative Side Effect Profile Analysis->Results

Adverse Event Assessment Workflow

Conclusion

Tolvaptan and its intravenous prodrug, this compound, exhibit broadly similar side effect profiles, primarily driven by their shared aquaretic mechanism of action. The choice between the oral and intravenous formulation may be influenced by the clinical setting and the patient's ability to tolerate oral medication. The available comparative data suggests potential differences in the incidence of certain side effects, such as thirst and hyperkalemia, between the two formulations. Rigorous monitoring of serum sodium, liver function, and fluid status is imperative for both drugs to mitigate the risk of serious adverse events. Further head-to-head clinical trials with a primary focus on safety and tolerability would be beneficial to provide a more definitive comparative assessment.

References

Unlocking the Therapeutic Promise of Tolvaptan Sodium Phosphate: A Comparative Analysis in Novel Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tolvaptan (B1682983) Sodium Phosphate, a prodrug of the selective vasopressin V2-receptor antagonist Tolvaptan, is a promising therapeutic agent for diseases characterized by fluid and electrolyte imbalances. This guide provides an objective comparison of Tolvaptan's performance with alternative therapeutic strategies in two key disease areas: Autosomal Dominant Polycystic Kidney Disease (ADPKD) and Hyponatremia. The information presented is supported by experimental data from preclinical and clinical studies to aid in the evaluation of its therapeutic potential.

Mechanism of Action

Tolvaptan Sodium Phosphate is rapidly converted to its active form, Tolvaptan, in the body. Tolvaptan selectively blocks the vasopressin V2 receptor in the renal collecting ducts.[1] This antagonism prevents the action of arginine vasopressin (AVP), a hormone that promotes water reabsorption.[2] By inhibiting the V2 receptor, Tolvaptan prevents the insertion of aquaporin-2 water channels into the luminal membrane of the collecting duct cells, leading to an increase in electrolyte-free water excretion (aquaresis).[2] This targeted mechanism of action effectively increases urine output and helps to correct fluid and electrolyte imbalances.[2]

Signaling Pathway of Tolvaptan

Tolvaptan_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Collecting Duct Principal Cell cluster_lumen Collecting Duct Lumen (Urine) AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds to AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_channel AQP2 Water Channel AQP2_vesicles->AQP2_channel Promotes insertion into apical membrane Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Tolvaptan Tolvaptan Tolvaptan->V2R Blocks

Caption: Tolvaptan competitively blocks the vasopressin V2 receptor.

Therapeutic Potential in Autosomal Dominant Polycystic Kidney Disease (ADPKD)

ADPKD is a genetic disorder characterized by the progressive growth of cysts in the kidneys, leading to an increase in total kidney volume (TKV) and a decline in renal function.

Preclinical Evidence

In preclinical studies using rodent models of ADPKD, Tolvaptan has been shown to inhibit the progression of cystic disease.[3] A study in a Pkd1 knock-out mouse model demonstrated that Tolvaptan treatment was associated with improved kidney survival, reduced kidney weight to body weight ratio, a lower cystic index, and decreased blood urea (B33335) levels compared to untreated animals.[4]

Clinical Efficacy

The efficacy of Tolvaptan in ADPKD has been established in two landmark clinical trials: TEMPO 3:4 and REPRISE.

  • TEMPO 3:4 Trial: This trial enrolled patients with earlier-stage ADPKD. Over a 3-year period, Tolvaptan significantly slowed the increase in TKV compared to placebo.[5]

  • REPRISE Trial: This study focused on patients with later-stage ADPKD and demonstrated that Tolvaptan slowed the decline in estimated glomerular filtration rate (eGFR) over a 1-year period compared to placebo.[6][7]

Comparison with Alternatives

Currently, Tolvaptan is the only approved treatment that directly targets the progression of ADPKD.[8] Alternative management strategies are primarily supportive and focus on managing the complications of the disease.

Therapeutic StrategyMechanism of ActionEfficacy in ADPKD
Tolvaptan Vasopressin V2 receptor antagonistSlows the rate of TKV increase and eGFR decline.[5][6][7]
Blood Pressure Control ACE inhibitors or ARBsManages hypertension, a common complication of ADPKD.
Dietary Management Sodium and fluid intake modificationMay help manage symptoms and blood pressure.
Investigational Drugs Various (e.g., somatostatin (B550006) analogs)Efficacy is still under investigation in clinical trials.

Therapeutic Potential in Hyponatremia

Hyponatremia, a condition of low serum sodium levels, can be caused by various underlying conditions, including the syndrome of inappropriate antidiuretic hormone (SIADH) and heart failure.

Preclinical Evidence

Animal models of hyponatremia have demonstrated the efficacy of Tolvaptan in correcting low serum sodium levels. In a dog with SIADH, Tolvaptan treatment resulted in a consistent increase in plasma sodium levels.[9] Studies in rat models of edema also showed that Tolvaptan effectively induced aquaresis and tended to elevate serum sodium levels, in contrast to diuretics like furosemide (B1674285) which caused a decrease.[10]

Clinical Efficacy

The SALT-1 and SALT-2 clinical trials were pivotal in establishing the efficacy of Tolvaptan for the treatment of euvolemic and hypervolemic hyponatremia.

  • SALT-1 and SALT-2 Trials: These identical, randomized, double-blind, placebo-controlled studies demonstrated that Tolvaptan was more effective than placebo in increasing serum sodium concentrations in patients with hyponatremia due to various causes, including SIADH and heart failure.[11][12] The increase in serum sodium was observed as early as 8 hours after the first dose.[13]

Comparison with Alternatives

Traditional treatments for hyponatremia include fluid restriction and the use of diuretics.

Therapeutic StrategyMechanism of ActionEfficacy in Hyponatremia
Tolvaptan Vasopressin V2 receptor antagonistEffectively increases serum sodium levels.[11][12]
Fluid Restriction Reduces free water intakeOften the first-line therapy, but efficacy can be limited by patient adherence.[14]
Diuretics (e.g., Furosemide) Increase sodium and water excretionCan be used in hypervolemic hyponatremia, but may lead to electrolyte imbalances.[10]
Hypertonic Saline Increases serum sodium concentrationReserved for severe, symptomatic cases due to the risk of rapid overcorrection.

Quantitative Comparison in Hyponatremia

StudyInterventionBaseline Serum Sodium (mEq/L)Change in Serum Sodium
SALT-1 & SALT-2 [11]Tolvaptan<135Significant increase vs. placebo at Day 4 and Day 30
Gheorghiade et al. (2006) [12]Tolvaptan vs. Fluid Restriction<135Normalization of serum sodium faster with Tolvaptan

Experimental Protocols

ADPKD Clinical Trial Workflow

ADPKD_Trial_Workflow Start Patient Screening (ADPKD diagnosis, TKV & eGFR criteria) Randomization Randomization (Tolvaptan or Placebo) Start->Randomization Treatment Treatment Period (e.g., 12-36 months) Dose Titration Randomization->Treatment Monitoring Regular Monitoring - TKV (MRI) - eGFR (serum creatinine) - Safety Labs Treatment->Monitoring Endpoint Primary Endpoint Assessment (Change in TKV or eGFR) Treatment->Endpoint Monitoring->Treatment

Caption: Generalized workflow for ADPKD clinical trials.

Total Kidney Volume (TKV) Measurement in TEMPO 3:4 Trial [5][15]

  • Imaging Modality: Magnetic Resonance Imaging (MRI) was used to acquire images of the kidneys.

  • Frequency: TKV assessments were conducted at baseline and at 1, 2, and 3 years during the treatment period.

  • Analysis: Standardized procedures were used to calculate TKV from the MR scans.

eGFR Measurement in REPRISE Trial [16][17]

  • Method: The estimated Glomerular Filtration Rate (eGFR) was calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation based on serum creatinine (B1669602) levels.

  • Frequency: eGFR was assessed at baseline, during the dose-escalation phase, and at regular intervals throughout the treatment period.

Hyponatremia Clinical Trial Workflow

Hyponatremia_Trial_Workflow Start Patient Screening (Hyponatremia diagnosis, serum sodium level) Randomization Randomization (Tolvaptan or Placebo/Alternative) Start->Randomization Treatment Treatment Period (e.g., 30 days) Dose Titration Randomization->Treatment Monitoring Frequent Serum Sodium Monitoring (e.g., 8h, 24h, daily) Treatment->Monitoring Endpoint Primary Endpoint Assessment (Change in serum sodium) Treatment->Endpoint Monitoring->Treatment

Caption: Generalized workflow for hyponatremia clinical trials.

Serum Sodium Assessment in SALT-1 and SALT-2 Trials [11][13]

  • Frequency: Serum sodium levels were evaluated at baseline, 8 hours after the first dose, and on Days 2, 3, 4, 11, 18, 25, and 30 of the treatment period.

  • Follow-up: An additional assessment was performed 7 days after the discontinuation of the study drug.

Conclusion

This compound, through its active metabolite Tolvaptan, presents a targeted and effective therapeutic approach for both ADPKD and hyponatremia. In ADPKD, it is the first therapy to demonstrate a disease-modifying effect by slowing kidney growth and functional decline. In hyponatremia, it offers a more rapid and predictable correction of serum sodium levels compared to traditional methods like fluid restriction. The data from preclinical and clinical studies provide a strong rationale for its therapeutic potential in these and potentially other disease models characterized by dysregulated fluid balance. Researchers and clinicians should consider the comprehensive data presented in this guide when designing future studies and making therapeutic decisions.

References

Safety Operating Guide

Navigating the Disposal of Tolvaptan Sodium Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of investigational drugs like Tolvaptan Sodium Phosphate (B84403) is a critical component of laboratory safety and regulatory adherence. For researchers, scientists, and drug development professionals, understanding the proper procedures is not just a matter of best practice, but a legal and ethical obligation to protect both human health and the environment. This guide provides essential, step-by-step information for the proper disposal of Tolvaptan Sodium Phosphate, aligning with general principles for investigational pharmaceutical waste management.

Core Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste, particularly investigational compounds, is a complex process governed by multiple federal and state regulations. Improper disposal can lead to significant penalties, environmental contamination, and potential public health risks.[1] Key regulatory bodies in the United States include the Environmental Protection Agency (EPA), which oversees hazardous waste through the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1][2][3]

It is crucial to distinguish between hazardous and non-hazardous pharmaceutical waste, as the disposal protocols for each differ significantly.[3] For investigational drugs, it is recommended to handle them as hazardous waste unless explicitly classified otherwise by a safety data sheet (SDS) or other official documentation.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the general procedure for the disposal of this compound in a laboratory or research setting. This process is designed to ensure safety and compliance with regulatory standards.

  • Personnel Training: All personnel involved in the handling and disposal of this compound must receive training on chemical waste management.[4] This training should be documented and renewed periodically as required by institutional and regulatory guidelines.[4]

  • Waste Identification and Classification:

    • Consult the Safety Data Sheet (SDS) for this compound to determine its specific hazard classification. While a specific SDS for the sodium phosphate salt was not found, the SDS for Tolvaptan indicates it can cause skin and eye irritation and may have long-lasting harmful effects on aquatic life.[5]

    • In the absence of a specific SDS, treat the compound as a hazardous chemical waste as a precautionary measure.

  • Container Selection and Labeling:

    • Select a compatible, leak-proof waste container.[4] The choice of container (e.g., glass, plastic) should be based on the physical and chemical properties of the substance.[4]

    • For unused or expired this compound, original containers can often be used for disposal.[4]

    • Affix a "HAZARDOUS WASTE" label to the container.[4] The label must include:

      • The full chemical name: "this compound" (no abbreviations).[4]

      • The name and contact information of the Principal Investigator (PI).[4]

      • The laboratory location (building and room number).[4]

      • An indication of the hazards (e.g., "Irritant," "Environmental Hazard").

  • Waste Accumulation and Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[4] The SAA should be a secure, designated space, such as a locked cabinet or a secondary containment tub.[4]

    • Ensure the SAA is registered with your institution's Environmental Health and Safety (EHS) department.[4]

    • Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[4]

  • Arranging for Disposal:

    • Once the waste container is full or the project is complete, contact your institution's EHS department to arrange for pickup and disposal.[4][6]

    • Do not dispose of this compound down the drain or in the regular trash.[2] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2]

    • The most common and required method for treating hazardous pharmaceutical waste is incineration at a licensed facility.[2][3] Your EHS department will coordinate with a licensed medical waste contractor for proper transport and destruction.[6][7]

  • Documentation and Record Keeping:

    • Maintain meticulous records of the disposal process, including the date, quantity of waste, and disposal request forms.

    • A certificate of destruction should be obtained from the waste management vendor and kept on file for a minimum of three years.[6][7]

Key Regulatory Agencies and Their Roles

For easy reference, the table below summarizes the primary regulatory bodies involved in pharmaceutical waste disposal and their key functions.

Regulatory AgencyKey Regulations and Responsibilities
Environmental Protection Agency (EPA) Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Sets guidelines for the management of hazardous pharmaceuticals from generation to disposal.[1]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances to prevent diversion.[1] Requires that controlled substances be rendered "non-retrievable."
State Environmental Agencies May have more stringent regulations for pharmaceutical waste disposal than federal laws.[1] It is essential to be aware of and comply with local requirements.
Department of Transportation (DOT) Regulates the packaging and transportation of hazardous materials, including chemical waste.[6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final destruction.

Caption: Workflow for the compliant disposal of this compound.

By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and maintaining compliance with all relevant regulations. Always consult your institution's specific policies and EHS department for guidance tailored to your location and facilities.

References

Comprehensive Safety and Handling Guide for Tolvaptan Sodium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Tolvaptan Sodium Phosphate in a laboratory setting. This compound is a prodrug of Tolvaptan, and therefore, precautions for handling Tolvaptan should be strictly followed. The information herein is compiled to ensure the safety of personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

Tolvaptan is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[1][2] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A full-face shield may be necessary for splash hazards.[1][4]
Skin Protection Wear impervious, flame-retardant clothing.[1] Nitrile or other impervious gloves should be worn; consider double-gloving.[4] Gloves must be inspected before use.[1]
Respiratory Protection For laboratory operations, use an approved ventilation or containment system (e.g., biological safety cabinet, ventilated balance enclosure, glovebox).[4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator or a powered air-purifying respirator (PAPR) with HEPA filters.[1][4]
Safe Handling and Storage

Proper handling and storage are critical to prevent exposure and maintain the chemical's integrity.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure all necessary PPE is worn correctly and that a safety shower and eyewash station are accessible.[5]

  • Ventilation : Handle the compound in a well-ventilated area or a designated containment system.[1][4] Avoid the formation of dust and aerosols.[1][5]

  • Weighing and Transfer : For weighing, use a ventilated balance enclosure.[4] Cover all containers during transfer.[4] Use non-sparking tools to prevent ignition sources.[1]

  • Post-Handling : After handling, wash hands and other exposed skin thoroughly.[4] Clean equipment and work surfaces with a suitable detergent or solvent.[4]

Storage Conditions

ParameterRecommendation
Container Store in a tightly closed container.[3][4][6]
Environment Keep in a cool, dry, and well-ventilated place.[3][6]
Incompatibilities Store away from strong acids and strong oxidizing agents.[6]
Long-Term Storage For powder, recommended storage is -20°C for up to 3 years.[5] In solvent, -80°C for up to 6 months.[5]
Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation develops.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3]
Ingestion Rinse mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Spill and Leak Response

  • Evacuate : Keep unnecessary personnel away and evacuate the area.[1]

  • Ventilate : Ensure adequate ventilation.[1]

  • Contain : Prevent further leakage or spillage if it is safe to do so.[1] Avoid discharge into drains or water courses.[1][5]

  • Clean-up : Wear appropriate PPE, including a PAPR with HEPA filters for spill cleanup.[4] Sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal.[4] Avoid generating dust.[4]

  • Decontaminate : Clean the spill surface thoroughly to remove residual contamination.[4]

Disposal Plan

All waste materials must be handled as hazardous waste.

Table 3: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Product Dispose of contents/container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] This may involve a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Contaminated Packaging Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging can be incinerated.[1]

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3][6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

start Start: Prepare for Handling ppe Step 1: Don Personal Protective Equipment (PPE) - Safety Goggles - Impervious Gloves (Double) - Protective Clothing - Respirator (if needed) start->ppe handling Step 2: Handle Compound in Controlled Environment - Ventilated Enclosure - Avoid Dust/Aerosol Formation ppe->handling storage Step 3: Store Properly - Tightly Closed Container - Cool, Dry, Well-Ventilated Area handling->storage spill Emergency: Spill or Exposure handling->spill decontamination Step 4: Decontaminate & Clean Up - Clean Work Surfaces - Wash Hands Thoroughly storage->decontamination disposal Step 5: Dispose of Waste - Follow Hazardous Waste Protocols decontamination->disposal end End: Procedure Complete disposal->end first_aid Provide Immediate First Aid spill->first_aid Exposure spill_response Initiate Spill Response Protocol spill->spill_response Spill first_aid->decontamination spill_response->decontamination

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.